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  • Product: 2-phenoxyethyl 1H-indazole-3-carboxylate
  • CAS: 763098-07-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Phenoxyethyl 1H-indazole-3-carboxylate

The following is an in-depth technical monograph on 2-phenoxyethyl 1H-indazole-3-carboxylate (CAS 763098-07-3), structured for researchers in medicinal chemistry and drug discovery. CAS: 763098-07-3 | Molecular Formula:...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on 2-phenoxyethyl 1H-indazole-3-carboxylate (CAS 763098-07-3), structured for researchers in medicinal chemistry and drug discovery.

CAS: 763098-07-3 | Molecular Formula: C₁₆H₁₄N₂O₃ | Molecular Weight: 282.29 g/mol [1]

Executive Summary & Compound Profile

2-phenoxyethyl 1H-indazole-3-carboxylate is a specialized heterocyclic ester utilized primarily as a hydrophobic probe and pharmacophore intermediate in medicinal chemistry.[1] It belongs to the class of indazole-3-carboxylates, a privileged scaffold found in various bioactive molecules, including 5-HT₃ receptor antagonists, EP4 receptor antagonists, and HIF-prolyl hydroxylase inhibitors.[1]

The compound features a 1H-indazole core (providing hydrogen bond donor/acceptor motifs) linked to a phenoxyethyl tail via an ester bond.[1] This specific tail is often employed in Structure-Activity Relationship (SAR) studies to probe hydrophobic pockets (e.g., the "back pocket" of kinases or GPCR allosteric sites) or to modulate the lipophilicity (LogP) of the parent acid for improved membrane permeability.[1]

Physicochemical Profile (Predicted)
PropertyValueNote
Molecular Weight 282.29 Da
LogP (Predicted) 3.5 – 3.9Highly lipophilic due to the phenoxyethyl moiety.[1]
H-Bond Donors 1 (Indazole N-H)Critical for binding site anchoring.[1]
H-Bond Acceptors 4 (N2, Ester O, Ether O)
Topological Polar Surface Area ~65 ŲGood range for oral bioavailability (Rule of 5).[1]
Appearance Off-white solidTypical for this class of esters.

Synthetic Methodology

Protocol: Steglich Esterification

This method is chosen for its mild conditions, preventing N-alkylation side reactions that occur under basic conditions.[1]

Reagents
  • Substrate: 1H-indazole-3-carboxylic acid (1.0 equiv)

  • Alcohol: 2-phenoxyethanol (1.1 equiv)[1]

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue).[1]

Step-by-Step Workflow
  • Dissolution: In a flame-dried round-bottom flask under nitrogen, dissolve 1H-indazole-3-carboxylic acid in anhydrous DCM (0.1 M concentration).

  • Activation: Add EDC·HCl and DMAP to the stirring solution at 0°C. Stir for 15 minutes to generate the active O-acylisourea intermediate.

  • Coupling: Dropwise add a solution of 2-phenoxyethanol in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The product will appear as a higher R_f spot compared to the acid.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove DMAP/EDC byproducts), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Critical Mechanistic Insight

The 1H-indazole N-H is relatively acidic (pKa ~14).[1] Using base-mediated esterification (e.g., acid chloride + alcohol + Et₃N) risks N-acylation or N-alkylation if alkyl halides were used.[1] The Steglich condition activates the carboxylic acid selectively, leaving the indazole nitrogen untouched.

Structural Visualization & Logic

The following diagram illustrates the synthetic pathway and the pharmacophore mapping of the final compound.

G cluster_pharm Pharmacophore Mapping Acid 1H-Indazole-3-carboxylic Acid (H-Bond Donor/Acceptor Core) Intermediate Active O-Acylisourea Acid->Intermediate EDC / DMAP Activation Alcohol 2-Phenoxyethanol (Hydrophobic Linker) Alcohol->Intermediate Nucleophilic Attack Product 2-Phenoxyethyl 1H-indazole-3-carboxylate (CAS 763098-07-3) Intermediate->Product - Urea Byproduct P_Core Indazole Core: Anchor Point (H-Bonds) P_Linker Ethyl Linker: Spacer P_Core->P_Linker P_Tail Phenoxy Group: Hydrophobic/Pi-Stacking P_Linker->P_Tail

Figure 1: Synthetic pathway via Steglich esterification and pharmacophore segmentation.

Applications in Drug Discovery[2]

Hydrophobic Pocket Probing

In kinase and GPCR drug design, the "tail" of a molecule is often modified to reach specific hydrophobic sub-pockets (e.g., the selectivity pocket in kinases).[1] The 2-phenoxyethyl group provides a flexible ethyl linker and a terminal aromatic ring capable of pi-pi stacking interactions with aromatic residues (Phe, Tyr, Trp) within the binding site.[1]

  • Strategy: If a methyl ester hit (Methyl 1H-indazole-3-carboxylate) is identified, the 2-phenoxyethyl analog is synthesized to test if extending the molecule improves potency via hydrophobic contacts.[1]

5-HT₃ Receptor Antagonism

Indazole-3-carboxylic acid derivatives are established antagonists of the 5-HT₃ receptor (serotonin receptor), relevant for treating chemotherapy-induced nausea.[1]

  • Mechanism: The indazole core mimics the indole of serotonin, while the C3-carbonyl group interacts with the receptor's ligand-binding domain.[1] The bulky phenoxyethyl group may modulate receptor subtype selectivity.

EP4 Receptor Antagonism

Recent studies highlight indazole-3-carboxamides and esters as antagonists for the Prostaglandin E2 receptor 4 (EP4), a target in cancer immunotherapy.[1] The lipophilic tail (phenoxyethyl) aids in penetrating the deep hydrophobic channel of the GPCR.[1]

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][5]

    • H335: May cause respiratory irritation.[2][3][6]

  • Handling: Use in a fume hood.[3] Avoid inhalation of dust/vapors.[2][3][4][5][6]

  • Storage: Store at 2–8°C (refrigerated) to prevent hydrolysis of the ester over long periods.

References

  • Indazole Synthesis Review: Gaikwad, D. D., et al. (2015).[1] "Indazole: A privileged scaffold in drug discovery." European Journal of Medicinal Chemistry. Link[1]

  • EP4 Antagonists: Zhang, Y., et al. (2023).[1] "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists." Journal of Medicinal Chemistry. Link[1]

  • Steglich Esterification: Neises, B., & Steglich, W. (1978).[1] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Link[1]

  • PubChem Compound Summary: CID 7372510 (Analog: 2-(3-methylphenoxy)ethyl 1H-indazole-3-carboxylate).[1][7] National Center for Biotechnology Information. Link

Sources

Exploratory

2-phenoxyethyl 1H-indazole-3-carboxylate molecular weight and formula

Executive Summary: The Indazole Scaffold in Medicinal Chemistry The compound 2-phenoxyethyl 1H-indazole-3-carboxylate represents a specialized ester derivative of the 1H-indazole-3-carboxylic acid core.[1] Indazole scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indazole Scaffold in Medicinal Chemistry

The compound 2-phenoxyethyl 1H-indazole-3-carboxylate represents a specialized ester derivative of the 1H-indazole-3-carboxylic acid core.[1] Indazole scaffolds are privileged structures in pharmacology, serving as bioisosteres for indole and playing critical roles in the design of 5-HT3 receptor antagonists, anti-inflammatory agents (e.g., EP4 antagonists), and kinase inhibitors.[1]

This guide provides a rigorous technical analysis of the molecule’s physicochemical identity, a validated synthetic protocol for its generation, and an analytical framework for its characterization.[1] Unlike simple alkyl esters, the inclusion of the 2-phenoxyethyl moiety introduces a secondary aromatic system linked by a flexible ethoxy spacer, significantly altering the lipophilicity (LogP) and π-stacking potential of the ligand—key factors in optimizing binding affinity within hydrophobic receptor pockets.[1]

Physicochemical Identity & Specifications

The following data is derived from stoichiometric calculation and structural analysis of the 1H-indazole-3-carboxylate pharmacophore.

PropertySpecification
IUPAC Name 2-phenoxyethyl 1H-indazole-3-carboxylate
Molecular Formula C₁₆H₁₄N₂O₃
Molecular Weight 282.30 g/mol
Exact Mass 282.1004 Da
Core Scaffold 1H-Indazole (Fused benzene & pyrazole rings)
Functional Class Heterocyclic Carboxylate Ester
Predicted LogP ~3.5 – 3.8 (High Lipophilicity due to phenoxyethyl tail)
H-Bond Donors 1 (N-H at position 1)
H-Bond Acceptors 4 (N-2, Carbonyl O, Ester O, Ether O)

Synthetic Methodology: Direct Esterification Protocol

Causality & Logic: Direct esterification of 1H-indazole-3-carboxylic acid with 2-phenoxyethanol requires activation of the carboxylic acid.[1] While acid-catalyzed Fischer esterification is possible, it often suffers from low yields due to the poor nucleophilicity of the alcohol and potential side reactions at the indazole nitrogen.[1]

Therefore, we utilize a Steglich Esterification (EDC/DMAP coupling) .[1] This method proceeds under mild conditions, preventing thermal degradation of the ether linkage and minimizing N-alkylation by-products.[1]

Reagents:
  • Precursor A: 1H-Indazole-3-carboxylic acid (1.0 equiv)[1][2]

  • Precursor B: 2-Phenoxyethanol (1.1 equiv)[1]

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC[1]·HCl) (1.2 equiv)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue)[1]

Step-by-Step Protocol:
  • Activation Phase:

    • Charge a flame-dried round-bottom flask with 1H-Indazole-3-carboxylic acid and anhydrous DCM under an inert nitrogen atmosphere.

    • Add EDC·HCl and DMAP in one portion.[1] Stir at 0°C for 30 minutes.

    • Mechanism:[1][3][2][4] This generates the reactive O-acylisourea intermediate.[1]

  • Coupling Phase:

    • Add 2-phenoxyethanol dropwise via syringe.[1]

    • Allow the reaction to warm to room temperature (25°C) and stir for 12–18 hours.

    • Monitoring: Check reaction progress via TLC (System: Hexane:EtOAc 1:1). The acid spot (low Rf) should disappear, replaced by the less polar ester product.

  • Work-up & Purification:

    • Dilute the mixture with EtOAc and wash sequentially with:

      • 1N HCl (to remove unreacted EDC/DMAP).[1]

      • Saturated NaHCO₃ (to remove unreacted acid).[1]

      • Brine.[1][3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]

    • Purification: Flash column chromatography on silica gel.[1] Elute with a gradient of Hexane/EtOAc (start 9:1, move to 7:3).[1]

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

A. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Retention Time: Expect the product to elute later than the parent acid due to the hydrophobic phenoxyethyl chain.[1]

B. Proton NMR (^1H-NMR, 500 MHz, DMSO-d₆) Prediction:

  • Indazole NH: Singlet, broad, ~13.5–14.0 ppm (Exchangeable).[1]

  • Indazole Aromatics: Multiplets, 7.2–8.2 ppm (4H).[1]

  • Phenoxy Aromatics: Multiplets, 6.9–7.4 ppm (5H).[1]

  • Ester Methylene (-COO-C H₂-): Triplet, ~4.6 ppm.[1]

  • Ether Methylene (-C H₂-O-Ph): Triplet, ~4.3 ppm.[1]

Mechanistic & Structural Visualization

The following diagrams illustrate the synthesis logic and the structural pharmacophore analysis.

Figure 1: Steglich Esterification Pathway

This flow describes the activation of the carboxylate and subsequent nucleophilic attack by the phenoxyethanol.[1]

SynthesisPathway Acid 1H-Indazole-3-COOH (Substrate) Intermediate O-Acylisourea (Activated Complex) Acid->Intermediate + EDC / DMAP Activation Alcohol 2-Phenoxyethanol (Nucleophile) Product 2-Phenoxyethyl 1H-indazole-3-carboxylate Alcohol->Product Attacks Carbonyl Intermediate->Product + Alcohol Nucleophilic Acyl Substitution

Caption: Reaction schematic for the synthesis of the target ester via carbodiimide coupling.

Figure 2: Pharmacophore Decomposition

Analysis of the molecule's functional domains for drug design.[1]

Pharmacophore Center 2-Phenoxyethyl 1H-indazole-3-carboxylate Indazole Indazole Core (π-π Stacking / H-Bond Donor) Center->Indazole Linker Ester Linkage (Metabolic Lability) Center->Linker Tail Phenoxyethyl Tail (Hydrophobic Grip) Center->Tail

Caption: Structural decomposition highlighting the functional roles of the indazole head, ester linker, and aromatic tail.

References

  • PubChem. 2-(3-methylphenoxy)ethyl 1H-indazole-3-carboxylate (Analogous Structure Source).[1][5] National Library of Medicine.[1] Available at: [Link]

  • Chandrasekhar, T., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316.[1][3] (Describes Indazole-3-carboxylic acid synthesis precursors). Available at: [Link][1][3]

  • Shi, F., & Larock, R. C. Synthesis of Substituted Indazoles via [3+2] Cycloaddition.[1][2] Organic Syntheses, 2008, 85, 232.[1] (Protocol for Indazole-3-carboxylate esters).[1][3][2][6][7] Available at: [Link][1]

  • Li, Y., et al. Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists.[1] Journal of Medicinal Chemistry, 2023.[1] (Context for Indazole-3-carboxylate biological activity). Available at: [Link][1]

Sources

Foundational

2-phenoxyethyl 1H-indazole-3-carboxylate SMILES and InChI key

Chemical Scaffold Analysis, Synthesis, and Pharmacological Context Executive Summary This technical guide provides a comprehensive analysis of 2-phenoxyethyl 1H-indazole-3-carboxylate , a bicyclic heteroaromatic ester.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Scaffold Analysis, Synthesis, and Pharmacological Context

Executive Summary

This technical guide provides a comprehensive analysis of 2-phenoxyethyl 1H-indazole-3-carboxylate , a bicyclic heteroaromatic ester.[1] While structurally related to the synthetic cannabinoid receptor agonist (SCRA) class (specifically the indazole-3-carboxylate family like SDB-005), the presence of an unsubstituted nitrogen at the 1-position (1H) distinguishes it as a likely metabolite , synthetic intermediate , or inactive prodrug precursor rather than a potent agonist itself.[1]

This document details the precise chemical identifiers (SMILES/InChI), thermodynamic properties, validated synthetic protocols, and the structural logic required for its application in medicinal chemistry.

Part 1: Chemical Identity & Informatics[1][2]

Core Identifiers

The following strings are generated based on the IUPAC structure 2-phenoxyethyl 1H-indazole-3-carboxylate.

Identifier TypeValue
IUPAC Name 2-phenoxyethyl 1H-indazole-3-carboxylate
Molecular Formula C₁₆H₁₄N₂O₃
Molecular Weight 282.29 g/mol
Canonical SMILES O=C(OCCOc1ccccc1)c2[nH]nc3ccccc23
Isomeric SMILES c1ccccc1OCCOC(=O)c2[nH]nc3ccccc23
InChI String InChI=1S/C16H14N2O3/c19-16(15-13-8-4-5-9-14(13)17-18-15)21-11-10-20-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
InChI Key HVZXVXJHUQYNJU-UHFFFAOYSA-N
Physicochemical Properties (Calculated)
  • LogP (Octanol/Water): ~3.2 (Lipophilic, suitable for CNS penetration if N-alkylated)[1]

  • TPSA (Topological Polar Surface Area): ~67 Ų[1]

  • H-Bond Donors: 1 (Indazole NH)

  • H-Bond Acceptors: 4 (Ester oxygens, Phenoxy oxygen, Indazole N)[1]

Part 2: Structural Analysis & Visualization[1]

Structural Logic Diagram

The following diagram illustrates the connectivity and functional domains of the molecule. The "Linker" domain is critical for metabolic stability, while the "Core" provides the receptor anchoring motif.[1]

ChemicalStructure cluster_0 Pharmacophore Analysis Core 1H-Indazole Core (Scaffold) Linker Ester Linkage (C-3 Position) Core->Linker Acylation Spacer Ethyl Spacer (-CH2CH2-) Linker->Spacer Ester Bond Tail Phenoxy Group (Lipophilic Tail) Spacer->Tail Ether Bond

Caption: Structural decomposition of 2-phenoxyethyl 1H-indazole-3-carboxylate showing the modular assembly of the indazole core and the phenoxyethyl side chain.

Part 3: Synthetic Methodologies

The synthesis of 2-phenoxyethyl 1H-indazole-3-carboxylate presents a chemoselectivity challenge due to the nucleophilic nitrogen (N1) on the indazole ring. Direct esterification requires conditions that favor O-acylation over N-acylation.

Protocol A: Steglich Esterification (Recommended)

This method uses DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid under mild conditions, minimizing thermal degradation.[1]

Reagents:

  • 1H-indazole-3-carboxylic acid (1.0 eq)[2]

  • 2-phenoxyethanol (1.1 eq)

  • DCC (1.1 eq)[1]

  • DMAP (4-dimethylaminopyridine) (0.1 eq, Catalyst)

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Dissolve 1H-indazole-3-carboxylic acid in anhydrous DCM under a nitrogen atmosphere. Add DMAP.[1]

  • Coupling: Cool the solution to 0°C. Add 2-phenoxyethanol.

  • Catalysis: Dropwise add a solution of DCC in DCM over 30 minutes. The reaction will become cloudy as dicyclohexylurea (DCU) precipitates.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup: Filter off the white DCU precipitate.[1] Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine.[1]

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: Acid Chloride Route (Scale-Up)

For larger batches, converting the acid to an acid chloride is more cost-effective, though it requires protection of the N1 position or careful pH control to prevent polymerization.[1]

Synthesispathway Acid 1H-indazole-3-carboxylic acid SOCl2 SOCl2 / Reflux Acid->SOCl2 Alcohol 2-phenoxyethanol Product 2-phenoxyethyl 1H-indazole-3-carboxylate Alcohol->Product Nucleophilic Attack AcylCl Intermediate: Indazole-3-carbonyl chloride SOCl2->AcylCl Chlorination Base Et3N / DCM Base->Product HCl Scavenger AcylCl->Product Esterification

Caption: Synthetic pathway via acid chloride intermediate. Note: N1-protection (e.g., THP or Boc) is often employed before chlorination to prevent side reactions.[1]

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signals are diagnostic.

1H NMR (Predicted, 400 MHz, DMSO-d6)
  • δ 13.8 ppm (s, 1H): Broad singlet for the Indazole N-H (Exchangeable).[1] Absence of this peak suggests N-alkylation occurred.

  • δ 8.1–7.2 ppm (m, 9H): Aromatic protons (4 from indazole, 5 from phenoxy).[1]

  • δ 4.65 ppm (t, 2H): Methylene protons adjacent to the ester oxygen (-COO-CH2-).[1]

  • δ 4.30 ppm (t, 2H): Methylene protons adjacent to the phenoxy oxygen (-CH2-O-Ph).[1]

Mass Spectrometry (ESI)[1]
  • [M+H]⁺: 283.30[1]

  • [M+Na]⁺: 305.29

  • Fragmentation: Loss of the phenoxyethyl group often yields the indazole-3-acylium ion (m/z ~145).

Part 5: Pharmacological Context & Research Applications[1][5][6][7]

The "Decoy" Nature of the 1H-Analog

In the context of Synthetic Cannabinoid Receptor Agonists (SCRAs), the 1H-indazole core (unsubstituted nitrogen) is generally considered pharmacologically inactive at CB1/CB2 receptors.[1]

  • Mechanism: Potent SCRAs (e.g., 5F-PB-22, AB-CHMINACA) require a lipophilic alkyl or fluoroalkyl chain at the N1 position to fit into the hydrophobic pocket of the CB receptor.[1]

  • Research Utility: This compound serves as a critical negative control in Structure-Activity Relationship (SAR) studies or as a metabolite standard (representing the product of N-dealkylation by cytochrome P450 enzymes).

Bioisosterism

The 2-phenoxyethyl ester moiety is a bioisostere for:

  • Benzyl esters: Modulating lipophilicity and metabolic half-life.

  • Amides: Comparing hydrolytic stability (Esters are generally hydrolyzed faster by plasma esterases than their amide counterparts like SDB-005).

Safety & Handling
  • Hazard: As an indazole derivative, assume potential for irritation.[1]

  • Stability: Esters are susceptible to hydrolysis. Store at -20°C under inert gas (Argon) to prevent moisture degradation.

References

  • PubChem. (2024).[1][3] 2-(3-methylphenoxy)ethyl 1H-indazole-3-carboxylate (Analog Reference).[3] National Library of Medicine.[1] Link

  • Banister, S. D., et al. (2015).[1] Pharmacology of Indazole-3-Carboxamide Synthetic Cannabinoids. ACS Chemical Neuroscience.[1] (Provides SAR context for indazole-3-carboxylates). Link[1]

  • Organic Syntheses. (2008). Synthesis of 1H-indazole-3-carboxylic acid derivatives. Org. Synth. 2008, 85, 232.[1] Link[1]

  • Buchwald, S. L., et al. (2002).[1] Copper-Catalyzed Synthesis of Indazoles. Journal of the American Chemical Society.[1] (Background on Indazole core construction). Link[1]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 2-Phenoxyethyl 1H-Indazole-3-Carboxylate: Implications for Synthetic and Medicinal Chemistry

Executive Summary In the landscape of medicinal chemistry and advanced materials, indazole-3-carboxylate derivatives serve as critical structural motifs. Specifically, 2-phenoxyethyl 1H-indazole-3-carboxylate (CAS: 76309...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and advanced materials, indazole-3-carboxylate derivatives serve as critical structural motifs. Specifically, 2-phenoxyethyl 1H-indazole-3-carboxylate (CAS: 763098-07-3) is a highly versatile building block and synthetic intermediate. Its unique molecular architecture—combining a rigid, hydrogen-bonding indazole core with a flexible, lipophilic phenoxyethyl ester—imparts distinct physicochemical properties. This whitepaper provides an in-depth technical analysis of these properties, detailing the causality behind its chemical behavior and providing self-validating experimental protocols for its characterization.

Molecular Architecture and Tautomeric Equilibrium

The chemical behavior of 2-phenoxyethyl 1H-indazole-3-carboxylate is governed by two primary structural domains: the heterocyclic core and the esterified side chain.

Indazoles exhibit annular tautomerism, primarily existing in a solvent-dependent equilibrium between the 1H and 2H forms. However, the 1H-tautomer is thermodynamically favored over the 2H and 3H forms due to its higher degree of benzenoid aromaticity . This tautomeric preference is critical because it dictates the vector of the N-H hydrogen bond donor, directly influencing the compound's crystal packing, melting point, and interaction with biological targets or catalytic surfaces.

Reactivity Core 2-Phenoxyethyl 1H-indazole -3-carboxylate Tautomer 1H ⇌ 2H Tautomerism (1H Favored by Aromaticity) Core->Tautomer N-H Core Ester Ester Hydrolysis (Cleavage at pH > 8) Core->Ester C=O Linkage Lipophilic Lipophilic Partitioning (Membrane Permeability) Core->Lipophilic Phenoxyethyl

Fig 1. Structural logic mapping the functional groups to their physicochemical behaviors.

Fundamental Physical Properties

The predictive and computed physicochemical properties of 2-phenoxyethyl 1H-indazole-3-carboxylate dictate its handling and formulation requirements. The high predicted boiling point and density reflect strong intermolecular forces, primarily driven by π-π stacking of the indazole and phenoxy rings, coupled with intermolecular hydrogen bonding from the N-H group.

Table 1: Physicochemical Property Profile
PropertyValueSource / Methodology
Chemical Name 2-Phenoxyethyl 1H-indazole-3-carboxylateIUPAC Nomenclature
CAS Number 763098-07-3Chemical Registry
Molecular Formula C16H14N2O3Computed
Molecular Weight 282.29 g/mol Computed
Boiling Point 499.9 ± 25.0 °CPredicted (Chemoinformatics)
Density ~1.3 g/cm³Predicted
LogP (Octanol/Water) ~3.8Predicted (iLOGP)
Hydrogen Bond Donors 1 (Indazole N-H)Structural Analysis
Hydrogen Bond Acceptors 4 (N, O, O, O)Structural Analysis

Lipophilicity and Partitioning Dynamics (LogP)

The addition of the 2-phenoxyethyl group significantly increases the lipophilicity of the molecule compared to the parent 1H-indazole-3-carboxylic acid. A predicted LogP of ~3.8 indicates high lipophilicity, which is advantageous for passive membrane permeability but may present solubility challenges in purely aqueous media.

To empirically determine the partition coefficient, a self-validating shake-flask methodology is required.

Protocol 1: Self-Validating Shake-Flask Method for LogP Determination

Causality & Logic: Solvents must be pre-saturated to prevent volume shifts during the 24-hour equilibration, which would skew concentration calculations. Because this compound is a lipophilic ester, it is prone to glass adsorption and hydrolysis. Therefore, calculating a strict mass balance is a mandatory self-validating step to ensure the integrity of the partition data.

  • Solvent Preparation: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to achieve mutual saturation.

  • Compound Spiking: Dissolve the compound in DMSO to create a 10 mM stock. Spike this stock into the octanol phase to achieve a 100 µM concentration. (Spiking into the aqueous phase first often leads to localized precipitation of highly lipophilic compounds).

  • Equilibration: Combine 5 mL of the spiked octanol with 5 mL of the saturated PBS in a borosilicate glass vial. Shake at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Resolution: Centrifuge the mixture at 3000 × g for 15 minutes to break any microemulsions at the interface.

  • Quantification: Carefully extract aliquots from both the aqueous and organic phases. Quantify the concentration of the compound in each phase using HPLC-UV (λ = 300 nm).

  • Self-Validation (Mass Balance): Calculate the total mass recovered (

    
    ). If the recovery is <95%, the assay is invalid, indicating either ester hydrolysis or non-specific binding to the glassware.
    
  • Calculation: Compute LogP as

    
    .
    

LogP_Workflow Step1 1. Solubilize Compound (DMSO Stock) Step2 2. Partition in Octanol/PBS (Shake-Flask, 24h, 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifuge at 3000g) Step2->Step3 Split Step3->Split Step4a 4a. Analyze Aqueous Phase (HPLC-UV/MS) Split->Step4a Step4b 4b. Analyze Octanol Phase (HPLC-UV/MS) Split->Step4b Step5 5. Calculate Mass Balance Validate Protocol Step4a->Step5 Step4b->Step5 Step6 6. Compute LogP Log(C_oct / C_aq) Step5->Step6

Fig 2. Self-validating shake-flask workflow for determining the LogP of lipophilic esters.

Chemical Stability and Degradation Kinetics

The ester linkage in 2-phenoxyethyl 1H-indazole-3-carboxylate is the primary site of chemical lability. Under basic conditions (pH > 8.0) or in the presence of esterases (in biological matrices), the compound undergoes hydrolysis to yield 1H-indazole-3-carboxylic acid and 2-phenoxyethanol. Understanding this degradation kinetic is vital for long-term storage and formulation.

Protocol 2: Accelerated Hydrolysis Stability Assay

Causality & Logic: Hydrolysis rates increase exponentially with pH and temperature. By testing at pH 9.0 and 37°C, we accelerate the degradation process to yield measurable kinetics within 24 hours. Quenching with ice-cold acetonitrile instantly denatures any potential trace contaminants and halts the reaction by drastically lowering the dielectric constant of the medium. The protocol is self-validating: a linear fit of the natural log of remaining concentration versus time confirms pseudo-first-order kinetics, proving the degradation is purely hydrolytic and not complex multi-pathway degradation.

  • Matrix Preparation: Prepare a 1 µM solution of the compound in a pH 9.0 borate buffer, utilizing 1% DMSO as a co-solvent to maintain solubility.

  • Incubation: Place the solution in a thermoshaker set to 37°C at 300 RPM.

  • Sampling: Extract 100 µL aliquots at precise intervals: 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately transfer each aliquot into 100 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., a deuterated analog).

  • Preparation for Analysis: Centrifuge the quenched samples at 10,000 × g for 5 minutes to pellet any precipitated buffer salts.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the disappearance of the parent ion (m/z 283.1 [M+H]+) and the appearance of the primary degradant, 1H-indazole-3-carboxylic acid (m/z 163.0 [M+H]+).

  • Self-Validation (Kinetic Fit): Plot

    
     versus Time. An 
    
    
    
    for a linear regression validates that the compound follows strict pseudo-first-order hydrolytic degradation.

Conclusion

2-Phenoxyethyl 1H-indazole-3-carboxylate is a structurally nuanced compound whose physical properties are dictated by the interplay between its rigid, tautomeric indazole core and its flexible, lipophilic ester side chain. By employing rigorous, self-validating analytical protocols to measure its partition coefficient and hydrolytic stability, researchers can accurately predict its behavior in both advanced synthetic cascades and biological environments.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2088069, 2-phenoxyethyl 1H-indazole-3-carboxylate". PubChem,[Link]

  • Rojas-Díaz, A., et al. "Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid". Inorganics, MDPI,[Link]

Foundational

2-phenoxyethyl 1H-indazole-3-carboxylate safety data sheet (SDS)

Technical Guide: Provisional Safety & Handling Data for 2-Phenoxyethyl 1H-indazole-3-carboxylate Part 1: Chemical Identification & Significance Compound Identity: Systematic Name: 2-phenoxyethyl 1H-indazole-3-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Provisional Safety & Handling Data for 2-Phenoxyethyl 1H-indazole-3-carboxylate

Part 1: Chemical Identification & Significance

Compound Identity:

  • Systematic Name: 2-phenoxyethyl 1H-indazole-3-carboxylate[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 282.30 g/mol [2]

  • Core Scaffold: Indazole-3-carboxylic acid (Ester Derivative)[1][2]

  • CAS Number: Not widely listed in public commercial catalogs (Provisional ID required).[2] Note: Closely related analogs include Ethyl 1H-indazole-3-carboxylate (CAS 4498-68-4).[1][2]

Research Context: This compound serves as a specialized intermediate in the synthesis of bioactive indazole derivatives.[2] The indazole-3-carboxylate core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of:

  • 5-HT3 Receptor Antagonists: Structurally related to anti-emetics like Granisetron.[1][2][3]

  • Synthetic Cannabinoids: Indazole-3-carboxylates are precursors to designer drugs (e.g., AB-PINACA analogs), making this ester a critical target for forensic analysis.[1][2]

  • Kinase Inhibitors: Used in oncology research to target specific protein kinases via the indazole nitrogen binding motif.[1][2]

The 2-phenoxyethyl moiety acts as a lipophilic tail, often introduced to modulate solubility or as a protecting group that can be removed via hydrolysis.[1][2]

Part 2: Hazard Identification (GHS Classification)

Note: As a specific REACH-registered SDS is unavailable for this exact ester, the following classification is derived via Read-Across Toxicology from the parent acid (1H-indazole-3-carboxylic acid) and structurally similar phenoxyethyl esters.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[2][4][5][6]Bioactivation via ester hydrolysis releases phenoxyethanol (CNS depressant) and the indazole core (potential metabolic disruptor).[1][2]
Skin Irritation Cat. 2H315: Causes skin irritation.[2][4][5][7]Lipophilic ester penetrates the stratum corneum; hydrolysis lowers local pH.[1][2]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[2][4][5][6][7]Direct interaction with mucosal membranes; micro-crystalline abrasion.[1][2]
STOT - Single Exp. Cat. 3H335: May cause respiratory irritation.[2][4][5]Dust inhalation triggers mucosal inflammation in the upper respiratory tract.[1][2]

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5][6][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[1][2][4][5][7] Continue rinsing.[2][4][7]

Part 3: Physical & Chemical Properties

The following data compares the target molecule against its known methyl-ester analog to provide reference points for experimental handling.

Property2-Phenoxyethyl 1H-indazole-3-carboxylate (Target)Methyl 1H-indazole-3-carboxylate (Reference)Implications for Handling
Physical State Crystalline Solid (Off-white to pale yellow)White Crystalline SolidUse anti-static weighing boats; avoid dust generation.[1][2]
Melting Point Predicted: 125°C – 135°C168°C – 170°CStore below 30°C to prevent sintering.[2]
Solubility (Water) Negligible (< 0.1 mg/mL)LowAqueous workups will precipitate the product effectively.[2]
Solubility (DMSO) High (> 20 mg/mL)HighIdeal solvent for biological assays.[2]
LogP (Lipophilicity) ~3.8 (Predicted)~1.9High membrane permeability; wear double nitrile gloves.[2]
Stability Moisture Sensitive (Ester Hydrolysis)StableCritical: Store under inert atmosphere (Argon/Nitrogen).[2]

Part 4: Handling & Metabolic Stability Protocols

A. Stability & Degradation Workflow

This compound contains an ester linkage susceptible to hydrolysis by ubiquitous esterases or high pH conditions.[1][2] The following diagram illustrates the degradation pathway researchers must avoid during storage and the metabolic pathway relevant to toxicology.

MetabolicPathway Compound 2-Phenoxyethyl 1H-indazole-3-carboxylate Enzyme Carboxylesterase 1 (CES1) (Liver/Plasma) or High pH Compound->Enzyme Substrate Binding Intermediate Hydrolysis Transition State Enzyme->Intermediate Catalysis Product1 1H-Indazole-3-carboxylic acid (Active Metabolite) Intermediate->Product1 Release Product2 2-Phenoxyethanol (Solvent/Excipient) Intermediate->Product2 Release Renal Excretion Renal Excretion Product1->Renal Excretion Oxidation to\nPhenoxyacetic Acid Oxidation to Phenoxyacetic Acid Product2->Oxidation to\nPhenoxyacetic Acid

Caption: Figure 1. Hydrolytic degradation pathway.[1][2] In vitro stability requires pH < 7.5 and absence of esterases.[1][2] In vivo, rapid hydrolysis yields the polar acid and phenoxyethanol.[1]

B. Safe Handling & Spill Response Protocol

Due to the bioactive potential of the indazole core, a self-validating containment protocol is required.[2]

Step-by-Step Decontamination:

  • Isolation: Evacuate the immediate area if dust is airborne.[2]

  • PPE: Don N95/P100 respirator, double nitrile gloves, and lab coat.[2]

  • Containment: Cover spill with a damp paper towel (to prevent dust) soaked in 10% Sodium Carbonate (Na2CO3) .[2]

    • Scientific Logic:[2][8][9] The base promotes hydrolysis, breaking the lipophilic ester into the more water-soluble (and easier to clean) carboxylate salt.[1][2]

  • Removal: Wipe up solids.[2] Clean surface with Ethanol (to solubilize residual lipophilic material), then water.[1][2]

  • Validation: Check surface with UV lamp (254 nm); indazoles are strongly fluorescent.[2]

Part 5: Synthesis & Application Context

For researchers synthesizing this compound, the following reaction setup is standard for phenoxyethyl esters of heteroaromatic acids.

Standard Operating Procedure (SOP): Steglich Esterification

  • Reagents: 1H-indazole-3-carboxylic acid (1.0 eq), 2-phenoxyethanol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.[2]

  • Conditions: 0°C to RT, 12 hours, under Nitrogen.

  • Purification:

    • Filter off DCU (dicyclohexylurea) byproduct.[2]

    • Wash organic layer with 1M HCl (removes DMAP/unreacted amine).[1][2]

    • Wash with Sat. NaHCO3 (removes unreacted acid).[1][2]

    • Critical Step: Recrystallize from Ethanol/Water to remove trace phenol derivatives.[2]

SynthesisFlow Start Reagents: Indazole-3-COOH + Phenoxyethanol Activation Activation: Add DCC/DMAP (0°C) Start->Activation Reaction Coupling Reaction (RT, 12h, N2 atm) Activation->Reaction Quench Quench: Filter DCU precipitate Reaction->Quench Workup Wash: 1. 1M HCl (Remove Base) 2. NaHCO3 (Remove Acid) Quench->Workup Final Target: 2-Phenoxyethyl 1H-indazole-3-carboxylate Workup->Final

Caption: Figure 2. Steglich esterification workflow. Acidic and basic washes are critical to ensure high purity (>98%) for biological testing.[2]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78250, 1H-Indazole-3-carboxylic acid. Retrieved from [Link]

  • American Chemical Society (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists.[1][2] Journal of Medicinal Chemistry. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 1H-indazole-3-carboxylic acid derivatives. Retrieved from [Link][2]

Sources

Exploratory

Comprehensive Characterization Guide: 2-Phenoxyethyl 1H-indazole-3-carboxylate

This guide provides an in-depth technical analysis of 2-phenoxyethyl 1H-indazole-3-carboxylate (CAS 763098-07-3), focusing on its physicochemical characterization, specifically the melting point, and the synthetic pathwa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-phenoxyethyl 1H-indazole-3-carboxylate (CAS 763098-07-3), focusing on its physicochemical characterization, specifically the melting point, and the synthetic pathways required to isolate the compound for analysis.[1][2]

[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

2-phenoxyethyl 1H-indazole-3-carboxylate is a specialized ester derivative of the 1H-indazole-3-carboxylic acid scaffold.[1][2] Indazole-3-carboxylates are critical intermediates in the synthesis of bioactive molecules, including anti-emetic agents (e.g., Granisetron analogs), anti-inflammatory drugs, and synthetic cannabinoid precursors.[3]

Unlike the widely characterized methyl or ethyl esters, the 2-phenoxyethyl ester incorporates a bulky, lipophilic glycol ether side chain.[3] This structural modification significantly alters the crystal lattice energy, solubility profile, and thermal properties compared to its lower-molecular-weight analogs.[1][2][3]

Chemical Identity Table[1][2][4][5]
PropertyData
Chemical Name 2-phenoxyethyl 1H-indazole-3-carboxylate
CAS Number 763098-07-3
Molecular Formula C₁₆H₁₄N₂O₃
Molecular Weight 282.30 g/mol
Core Scaffold 1H-Indazole
Functional Group Carboxylate Ester (Phenoxyethyl)
Predicted Boiling Point 499.9 ± 25.0 °C (at 760 mmHg)
Physical State Solid (Crystalline)

Part 2: Melting Point Analysis & Structural Logic[1][2]

The Data Gap and Reference Standards

While the melting points of simple indazole esters are well-documented in primary literature, the experimental melting point of the specific 2-phenoxyethyl derivative (CAS 763098-07-3) is not standardized in open-access spectral databases.[1][2] Consequently, researchers must rely on comparative structural analysis and primary determination .[3]

Reference Standard: Methyl 1H-indazole-3-carboxylate (CAS 43120-28-1) [1][2][4][5]

  • Melting Point: 162–163 °C[1][2][4]

  • Structural Note: High melting point due to efficient pi-stacking of the planar indazole core and the small methyl group allowing tight packing.[1][2]

Structural Impact on Melting Point

The substitution of the methyl group with a 2-phenoxyethyl moiety introduces two competing physical effects:

  • Steric Bulk & Flexibility: The ethylene glycol linker (-CH₂CH₂-) introduces rotational freedom, which typically disrupts the crystal lattice and lowers the melting point compared to the rigid methyl ester.[1][2]

  • Pi-Pi Stacking: The terminal phenoxy group adds an additional aromatic ring, potentially facilitating intermolecular pi-stacking interactions with the indazole core, which would stabilize the solid state.[1][2][3]

Projected Range: Based on homologous series of indazole esters, the flexibility of the ethyl ether chain usually dominates, likely depressing the melting point relative to the methyl ester.[3]

  • Estimated Range: 120 °C – 145 °C (Solid).[3]

  • Note: If the compound is an oil at room temperature (less likely for this MW), it would indicate complete disruption of the lattice.[3]

Part 3: Experimental Protocols

Synthesis Protocol (For Standard Generation)

To determine the physical properties accurately, the compound must be synthesized with high purity (>98%).[3]

Method: Acid Chloride Esterification This method is preferred over Fischer esterification due to the higher reactivity required for the bulky phenoxyethanol nucleophile.[1]

Reagents:

  • 1H-indazole-3-carboxylic acid (Starting Material)[1][2][4]

  • Thionyl Chloride (SOCl₂)[3]

  • 2-Phenoxyethanol[1][2]

  • Triethylamine (Et₃N) - Base catalyst[1][2]

  • Dichloromethane (DCM) - Solvent[1][2]

Step-by-Step Workflow:

  • Activation: Dissolve 1H-indazole-3-carboxylic acid in anhydrous DCM. Add excess Thionyl Chloride (1.5 eq) and reflux for 2 hours to generate the acid chloride intermediate. Evaporate excess SOCl₂.

  • Esterification: Re-dissolve the crude acid chloride in DCM. Cool to 0°C.[4]

  • Addition: Slowly add a solution of 2-phenoxyethanol (1.1 eq) and Triethylamine (1.2 eq) in DCM.

  • Reaction: Allow to warm to room temperature and stir for 12 hours under Nitrogen atmosphere.

  • Workup: Wash with NaHCO₃ (sat. aq.) to remove unreacted acid. Wash with brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/Ethyl Acetate) to obtain the pure ester.[3]

Melting Point Determination Protocol

Objective: Establish the precise melting point of the synthesized CAS 763098-07-3.

  • Sample Prep: Dry the recrystallized sample in a vacuum desiccator for 24 hours to remove solvent traces (solvent depression effect).

  • Loading: Pack 2-3 mm of the fine powder into a capillary tube. Ensure the sample is compact.

  • Apparatus: Use a digital melting point apparatus (e.g., Stuart SMP30) or a Thiele tube with silicone oil.[3]

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 110°C.

    • Slow Ramp: 1°C/min from 110°C until melting is observed.

  • Observation: Record the Onset Temperature (first liquid drop) and the Clear Point (complete liquefaction).

    • Acceptance Criteria: A range of <2°C indicates high purity.

Part 4: Visualization of Workflows

Synthesis & Characterization Logic Flow

The following diagram illustrates the critical path from raw materials to the final validated physical property data.

G Start 1H-Indazole-3-COOH Activation Activation (SOCl2 -> Acid Chloride) Start->Activation Coupling Esterification (+ 2-Phenoxyethanol) Activation->Coupling Crude Crude Ester Coupling->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification Remove Impurities Analysis MP Determination (Capillary Method) Purification->Analysis Dry Sample Data Validated MP (Target: ~120-145°C) Analysis->Data

Caption: Logical workflow for the synthesis and physical characterization of 2-phenoxyethyl 1H-indazole-3-carboxylate.

Part 5: References

  • BLD Pharm. (2025).[3] Product Analysis: 2-Phenoxyethyl 1H-indazole-3-carboxylate (CAS 763098-07-3).[1][2][6][7][8] Retrieved from [3]

  • ChemicalBook. (2024).[3] Methyl 1H-indazole-3-carboxylate Physical Properties. (Reference for analog comparison). Retrieved from [3]

  • MySkinRecipes. (2025).[3] Chemical Reagent Specifications: 2-Phenoxyethyl 1H-indazole-3-carboxylate.[1][2][6][8] Retrieved from [3]

  • PubChem. (2025).[3] Compound Summary: Indazole-3-carboxylic acid derivatives.[1][2][4][5] National Library of Medicine. Retrieved from

Sources

Foundational

Technical Guide: Solubility Profiling of 2-Phenoxyethyl 1H-indazole-3-carboxylate

This guide outlines the solubility profile, solvent selection strategy, and experimental protocols for 2-phenoxyethyl 1H-indazole-3-carboxylate (CAS: 763098-07-3). Executive Summary 2-phenoxyethyl 1H-indazole-3-carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solubility profile, solvent selection strategy, and experimental protocols for 2-phenoxyethyl 1H-indazole-3-carboxylate (CAS: 763098-07-3).

Executive Summary

2-phenoxyethyl 1H-indazole-3-carboxylate is a lipophilic ester derivative of indazole-3-carboxylic acid. Structurally, it combines a polar, hydrogen-bond-donating indazole core with a hydrophobic phenoxyethyl tail. This duality dictates its solubility: it exhibits poor aqueous solubility but high solubility in polar aprotic solvents (DMSO, DMF) and moderate-to-high solubility in chlorinated organic solvents .

This guide provides a tiered solubility profile, separating solvents by their utility in stock preparation versus biological application, and details a self-validating protocol for determining exact saturation limits.

Physicochemical Analysis & Solubility Prediction

To accurately predict solubility behavior without empirical batch data, we analyze the structural moieties:

  • Core (1H-indazole-3-carboxylate): The indazole nitrogen (N1-H) is a hydrogen bond donor (HBD), while the N2 and carbonyl oxygen are hydrogen bond acceptors (HBA). This creates high lattice energy, often requiring polar solvents to disrupt intermolecular interactions.

  • Substituent (2-phenoxyethyl ester): This lipophilic tail (+C8H9O) significantly increases the partition coefficient (LogP). While the parent acid (indazole-3-carboxylic acid) has a LogP of ~1.4, this ester derivative likely possesses a LogP between 3.5 and 4.2 .

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Primary Stock Solutions. Best for disrupting indazole H-bonds.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>30 mg/mL)Synthesis/Purification. Excellent for the lipophilic ester tail.
Esters/Ethers Ethyl Acetate, THFModerate (10–30 mg/mL)Extraction/Workup. Good general solvency.
Polar Protic Ethanol, MethanolModerate/Low (<10 mg/mL)Co-solvents. Solubility decreases rapidly with temperature. Risk of transesterification (low).
Aqueous Water, PBS, SalineNegligible (<0.1 mg/mL)Assay Medium. Requires carrier (DMSO) or formulation aids (Cyclodextrins).

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions

Target: 10 mM to 50 mM for biological assays.

Reagents:

  • Compound: 2-phenoxyethyl 1H-indazole-3-carboxylate (Solid)

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity.

Workflow:

  • Weighing: Weigh 2.96 mg of the compound (MW ≈ 296.32 g/mol ) into a sterile microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

    • Note: Do not add the solid to the liquid; add liquid to the solid to prevent aggregation at the meniscus.

  • Agitation: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Validation: Centrifuge at 10,000 x g for 1 minute. Inspect the pellet. A clear solution indicates complete solubility at 10 mM.

Protocol B: Gravimetric Saturation Point Determination

Use this protocol if exact solubility limits are required for formulation.

  • Saturation: Add excess solid compound to 1 mL of the target solvent (e.g., Ethanol) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (thermomixer).

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (nylon filters may bind the drug).

  • Quantification:

    • Method 1 (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Method 2 (UV/HPLC): Dilute the filtrate 1:1000 in Methanol and measure absorbance against a standard curve.

Stability & Storage Considerations

Hydrolysis Risk

The ester linkage is susceptible to hydrolysis in the presence of water and extreme pH.

  • Avoid: Storing stock solutions in aqueous buffers or protic solvents (Methanol/Ethanol) for long periods (>1 week).

  • Recommendation: Store stocks in anhydrous DMSO at -20°C. DMSO is hygroscopic; use septum-sealed vials or single-use aliquots to prevent water absorption.

Precipitation in Biology (The "Crash-Out" Effect)

When diluting a DMSO stock into aqueous media (e.g., cell culture media), the hydrophobic "phenoxyethyl" tail drives rapid precipitation.

  • Critical Threshold: Maintain final DMSO concentration < 0.5% (v/v).

  • Mitigation: If precipitation occurs at >10 µM, use an intermediate dilution step in Ethanol or incorporate 0.1% Tween-80 in the aqueous buffer to stabilize the dispersion.

Visualized Workflows

Solubility Decision Logic

The following diagram illustrates the decision process for selecting the correct solvent based on the experimental goal.

Solubility_Workflow Start Start: 2-phenoxyethyl 1H-indazole-3-carboxylate Goal Define Application Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Biology Synthesis Chemical Synthesis or Purification Goal->Synthesis Chemistry Analysis Analytical (HPLC/NMR) Goal->Analysis QC Stock Prepare Stock in Anhydrous DMSO (10-50 mM) BioAssay->Stock DCM Use DCM or Chloroform (High Solubility) Synthesis->DCM HPLC Solvent: Methanol/Acetonitrile (Compatible with C18 Columns) Analysis->HPLC NMR Solvent: DMSO-d6 or CDCl3 Analysis->NMR Dilution Dilute into Media (Keep DMSO < 0.5%) Stock->Dilution PrecipCheck Check for Precipitation (Microscope/Turbidity) Dilution->PrecipCheck Recryst Recrystallize: Dissolve in EtOAc -> Add Hexanes DCM->Recryst

Caption: Decision tree for solvent selection based on application (Biology, Chemistry, or Analysis).

Structural Solubility Factors

This diagram highlights how specific parts of the molecule influence solvent interaction.

Caption: Structure-Property Relationship (SPR) analysis showing how molecular regions dictate solvent compatibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7372510, 2-(3-methylphenoxy)ethyl 1H-indazole-3-carboxylate (Analog). Retrieved from [Link]

  • Organic Syntheses. Synthesis of 1H-indazole-3-carboxylic acid esters. Org.[1][2][3][4] Synth. 2008, 85, 1. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Tautomeric Dynamics of Indazole-3-Carboxylic Acid 2-Phenoxyethyl Ester

The following technical guide details the structural, thermodynamic, and analytical distinctions between the 1H- and 2H-indazole tautomers of 2-phenoxyethyl ester derivatives. Executive Summary In the development of inda...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, thermodynamic, and analytical distinctions between the 1H- and 2H-indazole tautomers of 2-phenoxyethyl ester derivatives.

Executive Summary

In the development of indazole-based therapeutics and agrochemicals, the 2-phenoxyethyl ester of indazole-3-carboxylic acid represents a critical scaffold where annular tautomerism significantly influences physicochemical properties. Unlike unsubstituted indazole, where the 1H-tautomer is overwhelmingly dominant, the presence of a carbonyl-containing ester group at the C3 position introduces a competing stabilization mechanism for the 2H-tautomer via intramolecular hydrogen bonding.

This guide provides a mechanistic analysis of the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms, detailing the solvent-dependent equilibrium, analytical differentiation strategies, and implications for synthetic regiocontrol.

Structural Mechanistics & Thermodynamics

The core distinction between the two tautomers lies in the protonation site of the pyrazole ring and the resulting electronic conjugation.

The 1H-Indazole Tautomer (Benzenoid)[1][2][3][4]
  • Configuration: Proton resides on N1 .

  • Electronic State: The benzene ring maintains full aromaticity (Clar's sextet preserved). The pyrazole ring has 6

    
    -electrons but relies on the benzene fusion.
    
  • Thermodynamics: generally the global minimum in the gas phase and polar protic solvents (e.g., DMSO, MeOH) due to high aromatic stabilization energy.

  • Intermolecular Interactions: Forms cyclic dimers in the solid state via intermolecular

    
     hydrogen bonds.
    
The 2H-Indazole Tautomer (Quinonoid)[1][2]
  • Configuration: Proton resides on N2 .

  • Electronic State: Requires a quinonoid contribution from the benzene ring to maintain conjugation, energetically penalizing the system (approx. 2.3–4.5 kcal/mol less stable than 1H in unsubstituted indazole).

  • The C3-Ester Effect (Critical Nuance): In 2-phenoxyethyl ester derivatives, the carbonyl oxygen at C3 acts as a hydrogen bond acceptor. This allows the 2H-tautomer to form a stable 6-membered pseudo-ring via an intramolecular hydrogen bond (

    
    ).
    
  • Solvent Dependence: In non-polar aprotic solvents (e.g.,

    
    , Toluene), this intramolecular lock can make the 2H-tautomer the dominant species , overriding the inherent aromatic stability of the 1H form.
    
Tautomeric Equilibrium Visualization

Tautomerism T1 1H-Indazole Tautomer (Benzenoid) Dominant in DMSO/Solid State T2 2H-Indazole Tautomer (Quinonoid) Stabilized by Intramolecular H-Bond T1->T2 Fast Proton Transfer (Solution) Factors Driving Factors: 1. Solvent Polarity 2. C3-Carbonyl Interaction Factors->T1 Polar solvents (DMSO) disrupt H-bond -> 1H favored Factors->T2 Non-polar solvents (CDCl3) stabilize 2H via H-bond

Figure 1: The dynamic equilibrium between 1H and 2H tautomers is modulated by the solvent's ability to support or disrupt the intramolecular


 hydrogen bond.

Analytical Differentiation

Distinguishing between the 1H and 2H forms (or their fixed N-alkylated regioisomers) requires precise spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR)

The most definitive method for assignment in solution.

Feature1H-Indazole Form2H-Indazole FormMechanistic Cause

NMR: N-H
10.0 – 13.0 ppm (Broad)13.0 – 15.0 ppm (Sharp)2H form is deshielded by strong intramolecular H-bond to C3-carbonyl.

NMR: C3

134 – 136 ppm

120 – 125 ppm
Shielding effect in 2H due to quinonoid character.

NMR: C7a

139 – 141 ppm

148 – 150 ppm
Deshielding in 2H due to adjacent

nitrogen (N1).

NMR (HMBC)
N1: ~ -160 ppmN2: ~ -70 ppmN1: ~ -70 ppmN2: ~ -160 ppmProtonated nitrogen is significantly shielded (-160 region).
UV-Vis Spectroscopy
  • 1H-Form: Displays typical benzenoid absorption bands (

    
     ~250, 290 nm).
    
  • 2H-Form: Exhibits a bathochromic shift (red shift) and distinct quinonoid bands due to extended conjugation through the C3-ester.

X-Ray Crystallography (Solid State)

In the solid state, indazole-3-carboxylic acid esters typically crystallize as the 1H-tautomer , forming centrosymmetric dimers. However, if the 2-phenoxyethyl chain introduces specific steric packing that prevents dimerization, the 2H-intramolecular form may persist in the lattice.

Synthetic Regiocontrol: "Fixed Tautomers"

When alkylating the 2-phenoxyethyl ester of indazole-3-carboxylic acid (e.g., to create N-methyl derivatives), the reaction yields a mixture of N1-alkyl and N2-alkyl isomers. These are "fixed" and do not tautomerize.

Regioselectivity Protocol
  • Thermodynamic Control (Favors N1): High temperature, reversible conditions.

  • Kinetic Control (Favors N2): The "Lone Pair Effect" on N2 often makes it more nucleophilic, but the steric bulk of the C3-ester hinders N2 attack.

  • Base/Solvent Influence:

    • NaH / DMF or THF: Predominantly yields N1-isomer (Charge density localized on N1 in the anion).

    • Alkylation of Ag salt: Often favors N2-isomer (Coordination control).

Workflow for Isomer Separation

Separation Start Crude Alkylation Mixture (N1 + N2 Isomers) TLC TLC Analysis (Hexane:EtOAc) Start->TLC Decision Rf Difference? TLC->Decision N1 N1-Isomer (Major) More Polar (Lower Rf) Benzenoid UV Profile Decision->N1 Usually Lower Rf N2 N2-Isomer (Minor) Less Polar (Higher Rf) Quinonoid UV Profile Decision->N2 Usually Higher Rf

Figure 2: Separation logic for N-alkylated regioisomers. N2 isomers are often less polar due to the 'masked' dipole in the quinonoid-like structure compared to the N1 form.

Experimental Validation Protocol

To determine the dominant tautomer of your specific 2-phenoxyethyl ester batch:

  • Solvent Screen: Dissolve 5 mg of the compound in

    
     and 
    
    
    
    .
  • Acquire

    
     NMR:  Focus on the 10–15 ppm region.
    
    • If signal shifts from ~13.5 ppm (

      
      ) to ~14.5 ppm (
      
      
      
      ): Likely 1H-tautomer (solvent H-bonding).
    • If signal remains sharp and downfield (>13 ppm) in

      
       but broadens/shifts upfield in 
      
      
      
      : Indicates 2H-tautomer stabilized by intramolecular H-bond in non-polar media.
  • HMBC Correlation: Run

    
    -
    
    
    
    HMBC.
    • Correlation of the NH proton to C7a indicates 1H .

    • Correlation of the NH proton to C3 indicates 2H .

References

  • Tautomerism of Indazoles: Claramunt, R. M., et al. "The tautomerism of indazole: a combined theoretical and experimental study." Journal of the Chemical Society, Perkin Transactions 2, 1999.

  • Intramolecular Hydrogen Bonding: Sigalov, M. V., et al. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds."[1] The Journal of Organic Chemistry, 2019.[1] [1]

  • Synthesis & Regioselectivity: Lalezari, I., et al. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles." Molecules, 2006.[2]

  • Indazole Drug Scaffolds: Gaikwad, D. D., et al. "Indazole: A privileged scaffold in drug discovery." European Journal of Medicinal Chemistry, 2015.

Sources

Foundational

Technical Guide: 2-Phenoxyethyl 1H-indazole-3-carboxylate (CID 2088069)

The following technical guide provides an in-depth analysis of 2-phenoxyethyl 1H-indazole-3-carboxylate (PubChem CID 2088069), a specialized heterocyclic building block used in medicinal chemistry. Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-phenoxyethyl 1H-indazole-3-carboxylate (PubChem CID 2088069), a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary & Chemical Identity

2-Phenoxyethyl 1H-indazole-3-carboxylate is an ester derivative of 1H-indazole-3-carboxylic acid. It serves as a critical intermediate in the synthesis of bioactive indazoles, particularly in the development of lonidamine analogues , antispermatogenic agents , and kinase inhibitors . The inclusion of the 2-phenoxyethyl moiety enhances lipophilicity compared to simple methyl or ethyl esters, potentially improving membrane permeability during early-stage biological screening or acting as a hydrophobic anchor in protein-ligand interactions.

Physicochemical Profile
PropertyDataNote
IUPAC Name 2-phenoxyethyl 1H-indazole-3-carboxylateOfficial nomenclature
PubChem CID 2088069Unique Identifier
CAS Number 763098-07-3Registry Number
Molecular Formula C₁₆H₁₄N₂O₃-
Molecular Weight 282.29 g/mol Monoisotopic
Predicted LogP ~3.8High lipophilicity due to phenoxyethyl group
H-Bond Donors 1 (NH)N1 position is unsubstituted
H-Bond Acceptors 4 (N2, C=O, O-ester, O-ether)-

Synthesis & Manufacturing Protocols

The synthesis of 2-phenoxyethyl 1H-indazole-3-carboxylate typically follows a direct esterification pathway. Two primary methodologies are employed depending on scale and available reagents: Acid-Catalyzed Fischer Esterification (economical for scale-up) and Mitsunobu Coupling (mild conditions for lab-scale).

Protocol A: Acid-Catalyzed Esterification (Preferred for Scale)

This method utilizes the inherent reactivity of the carboxylic acid and the alcohol under reflux with a dehydrating agent.

  • Reagents: 1H-Indazole-3-carboxylic acid (1.0 eq), 2-Phenoxyethanol (1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq), Toluene.

  • Apparatus: Dean-Stark trap (for water removal).

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend 1H-indazole-3-carboxylic acid in toluene (0.5 M concentration).

  • Add: Add 2-phenoxyethanol and a catalytic amount of pTsOH.

  • Reflux: Attach a Dean-Stark trap and reflux the mixture at 110°C. Monitor water collection in the trap.

  • Completion: Continue reflux until water evolution ceases (approx. 4-6 hours). Monitor via TLC (System: Hexane/EtOAc 1:1).

  • Work-up: Cool to room temperature. Wash the organic layer with sat. NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Protocol B: Mitsunobu Reaction (High Precision)

Used when mild conditions are required to prevent side reactions at the N1 position.

  • Reagents: 1H-Indazole-3-carboxylic acid (1.0 eq), 2-Phenoxyethanol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), THF (anhydrous).

Step-by-Step Methodology:

  • Dissolve: Dissolve the acid, alcohol, and PPh₃ in anhydrous THF under Nitrogen atmosphere at 0°C.

  • Addition: Add DIAD dropwise over 20 minutes to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Quench with water (minimal).

  • Purification: Concentrate THF. Dissolve residue in EtOAc, wash with water/brine. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to remove triphenylphosphine oxide by-products.

Synthetic Pathway Visualization

The following diagram illustrates the chemical transformation logic.

SynthesisPath Start 1H-Indazole-3-carboxylic Acid (CID 78250) Intermediate Transition State (Tetrahedral Intermediate) Start->Intermediate + Reagent Catalyst (H+ or PPh3/DIAD) Reagent 2-Phenoxyethanol Reagent->Intermediate Product 2-Phenoxyethyl 1H-indazole-3-carboxylate (CID 2088069) Intermediate->Product Elimination Byproduct H2O (Method A) or Ph3PO + Hydrazine (Method B) Intermediate->Byproduct

Figure 1: Synthetic pathway for the esterification of Indazole-3-carboxylic acid.

Applications in Drug Discovery

The 1H-indazole-3-carboxylate scaffold is a "privileged structure" in medicinal chemistry. The 2-phenoxyethyl ester specifically serves two primary roles:

Pharmacophore Modulation

The 2-phenoxyethyl group acts as a lipophilic tether. In binding assays (e.g., for EP4 receptor antagonists or PAK1 inhibitors ), this moiety can:

  • Occupy hydrophobic pockets (e.g., Val/Leu rich regions) within the target protein.

  • Mimic the benzyl group found in Lonidamine but with an ether linker that alters the rotational freedom and metabolic stability (avoiding benzylic oxidation).

Synthetic Precursor (N-Alkylation)

The free N1-nitrogen is a nucleophilic site. Researchers use this ester as a stable precursor to generate N1-substituted libraries. The ester group protects the carboxylic acid during N-alkylation and can be hydrolyzed later if the free acid is the desired pharmacophore, or left intact if the ester is the prodrug form.

Experimental Workflow: N-Alkylation

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent: DMF or Acetone.

  • Electrophile: Alkyl halide (R-X).

  • Outcome: Regioselective alkylation at N1 (major) vs N2 (minor), controlled by solvent polarity and base strength.

Biological Activity Context

While specific bioactivity data for the unsubstituted 2-phenoxyethyl ester is proprietary or context-dependent, it belongs to a class of compounds known for:

  • Antispermatogenic Activity: Indazole-3-carboxylic acids disrupt spermatogenesis (e.g., Lonidamine).

  • Anti-inflammatory: Inhibition of denaturation processes.

  • Antitumor: Modulation of energy metabolism (hexokinase inhibition).

Analytical Characterization

To validate the synthesis of CID 2088069, the following spectral data are expected:

TechniqueSignal ExpectationStructural Assignment
¹H NMR (DMSO-d₆) δ 13.8 (s, 1H)N1-H (Broad singlet, exchangeable)
δ 8.1 - 7.2 (m, 9H)Aromatic protons (Indazole + Phenoxy)
δ 4.65 (t, 2H)-COO-CH ₂-CH₂-O-
δ 4.35 (t, 2H)-COO-CH₂-CH ₂-O-
¹³C NMR δ 162.5Carbonyl (C=O)
δ 141.0, 158.0Aromatic C-O / C-N quaternary carbons
δ 66.0, 63.5Ethylene linker carbons (-O-CH₂-CH₂-O-)
LC-MS (ESI) [M+H]⁺ = 283.3Protonated molecular ion

Safety & Handling (E-E-A-T)

Hazard Identification:

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

  • Signal Word: Warning.

  • Precaution: Indazoles can be biologically active.[1] Handle in a fume hood with nitrile gloves.

  • Storage: Store at 2-8°C, dry. Esters can hydrolyze under moist/acidic conditions over long periods.

References

  • PubChem. (2025).[2] 2-Phenoxyethyl 1H-indazole-3-carboxylate (CID 2088069).[3][4] National Center for Biotechnology Information. Available at: [Link]

  • Cerecetto, H., et al. (2000). Synthesis and pharmacological evaluation of new indazole derivatives. European Journal of Medicinal Chemistry.
  • Li, X., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. Journal of Medicinal Chemistry. (Demonstrates the utility of the indazole-3-carboxylate scaffold). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 2-phenoxyethyl 1H-indazole-3-carboxylate from indazole-3-carboxylic acid

This Application Note is structured to guide researchers through the high-fidelity synthesis of 2-phenoxyethyl 1H-indazole-3-carboxylate . It prioritizes the Steglich Esterification method, selected for its mild conditio...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the high-fidelity synthesis of 2-phenoxyethyl 1H-indazole-3-carboxylate . It prioritizes the Steglich Esterification method, selected for its mild conditions, high functional group tolerance, and suitability for late-stage functionalization in drug discovery workflows.

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in 5-HT3 receptor antagonists (e.g., Granisetron), anti-inflammatory agents, and kinase inhibitors. This protocol details the synthesis of 2-phenoxyethyl 1H-indazole-3-carboxylate via a Steglich esterification.

Unlike acid-catalyzed Fischer esterification, which requires excess alcohol and high temperatures—problematic given the high boiling point of 2-phenoxyethanol (237 °C)—this protocol utilizes EDC·HCl and DMAP to activate the carboxylic acid under ambient conditions. This approach minimizes thermal degradation and suppresses side reactions at the indazole


-position.
Key Chemical Attributes
ParameterSpecification
Starting Material 1H-Indazole-3-carboxylic acid (CAS: 4498-67-3)
Reagent 2-Phenoxyethanol (CAS: 122-99-6)
Target Molecule 2-phenoxyethyl 1H-indazole-3-carboxylate
Molecular Weight 282.29 g/mol
Reaction Type Steglich Esterification (Carbodiimide coupling)
Primary Challenge Solubility of indazole acid; Removal of urea byproducts.

Retrosynthetic Analysis & Mechanism

The synthesis is designed to selectively couple the carboxylic acid moiety with the primary alcohol while avoiding protection/deprotection steps for the indazole nitrogen (


-1).
Reaction Pathway (DOT Diagram)

The following diagram illustrates the activation of the carboxylic acid by EDC, formation of the O-acylisourea intermediate, and nucleophilic attack by 2-phenoxyethanol catalyzed by DMAP.

ReactionPathway cluster_conditions Conditions SM1 Indazole-3-COOH (Starting Material) Inter Active Ester (O-Acylisourea / N-Acylpyridinium) SM1->Inter Activation Reagent EDC·HCl + DMAP Reagent->Inter Product 2-Phenoxyethyl 1H-indazole-3-carboxylate Inter->Product Nucleophilic Acyl Substitution Byprod EDC-Urea (Water Soluble) Inter->Byprod Leaving Group Alcohol 2-Phenoxyethanol (Nucleophile) Alcohol->Product Cond Solvent: DMF/DCM (1:1) Temp: 0°C to RT Time: 12-16 h

Caption: Mechanistic flow of the Steglich esterification. The carboxylic acid is activated by EDC to form an O-acylisourea, which is then intercepted by DMAP to form a reactive N-acylpyridinium species, facilitating attack by the sterically unhindered 2-phenoxyethanol.

Detailed Experimental Protocol

Reagents and Equipment
  • Reaction Vessel: 100 mL Round Bottom Flask (flame-dried), magnetic stir bar, nitrogen balloon.

  • Solvents:

    
    -Dimethylformamide (DMF, Anhydrous), Dichloromethane (DCM, Anhydrous).
    
  • Reagents:

    • 1H-Indazole-3-carboxylic acid (1.0 equiv)[1]

    • 2-Phenoxyethanol (1.1 equiv)

    • EDC·HCl (1.2 equiv) - (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

    • DMAP (0.1 equiv) - (4-Dimethylaminopyridine)

Step-by-Step Methodology

Step 1: Solubilization

  • Charge the 100 mL flask with 1H-Indazole-3-carboxylic acid (1.62 g, 10.0 mmol).

  • Add DMF (10 mL) and DCM (10 mL). Note: Indazole-3-carboxylic acid has poor solubility in pure DCM; DMF is added as a co-solvent to ensure homogeneity.

  • Stir the suspension under nitrogen atmosphere until a clear or fine suspension is obtained.

Step 2: Activation 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Add DMAP (122 mg, 1.0 mmol) in one portion. 6. Add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 5 minutes. 7. Stir at 0 °C for 30 minutes to allow formation of the activated intermediate.

Step 3: Coupling 8. Add 2-Phenoxyethanol (1.52 g, 1.38 mL, 11.0 mmol) dropwise via syringe. 9. Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . 10. Stir for 12–16 hours . Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1) or LC-MS.[1][2]

Step 4: Workup 11. Dilute the reaction mixture with Ethyl Acetate (EtOAc) (100 mL). 12. Wash the organic phase sequentially with:

  • 1M HCl (2 x 30 mL) – Removes DMAP and unreacted EDC.
  • Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted starting acid.
  • Brine (1 x 30 mL).
  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification 14. The crude residue is typically a viscous oil or semi-solid. 15. Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of 0% to 40% EtOAc in Hexanes.
  • Note: The ester product typically elutes after the excess 2-phenoxyethanol.
  • Collect product fractions and dry in vacuo to yield 2-phenoxyethyl 1H-indazole-3-carboxylate as a white to off-white solid.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H2O)> 95% Area Under Curve
Identity 1H-NMR (DMSO-d6)Consistent with structure (see below)
Mass Spec LC-MS (ESI+)[M+H]+ = 283.3 m/z
Expected 1H-NMR Data (Diagnostic Peaks)
  • Indazole NH: δ ~13.5–14.0 ppm (Broad singlet, exchangeable).

  • Indazole Ar-H: δ 8.1–8.2 (d, 1H), 7.6 (d, 1H), 7.4 (t, 1H), 7.3 (t, 1H).

  • Ester Linker (-COOCH₂-): δ 4.6–4.7 ppm (triplet).

  • Ether Linker (-CH₂OPh): δ 4.3–4.4 ppm (triplet).

  • Phenoxy Ar-H: δ 6.9–7.3 ppm (multiplet, 5H).

Workflow Diagram (DOT)

Workflow Start Start: Indazole-3-COOH Solv Dissolve in DMF/DCM (1:1) Start->Solv Act Add EDC + DMAP (0°C) Solv->Act React Add 2-Phenoxyethanol Stir 16h @ RT Act->React Extract Dilute w/ EtOAc Wash: HCl -> NaHCO3 -> Brine React->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Flash Chromatography (Hex/EtOAc) Dry->Purify Final Pure Product (Solid) Purify->Final

Caption: Operational workflow for the synthesis and purification of the target ester.

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: Poor solubility of the starting acid prevents reaction with EDC.

  • Solution: Increase the ratio of DMF in the solvent mixture. Alternatively, switch to the Acid Chloride Method : Reflux Indazole-3-COOH with Thionyl Chloride (SOCl₂) to form the acid chloride, evaporate excess SOCl₂, and react with 2-phenoxyethanol in Pyridine/DCM. Caution: This method is harsher.

Issue: N-Alkylation Side Product
  • Cause: Use of strong bases (e.g., NaH) or alkyl halides.

  • Correction: Ensure the reaction is strictly an esterification (O-acylation) using coupling reagents. Do not use 2-phenoxyethyl bromide with base, as this will preferentially alkylate the indazole nitrogen (

    
    -1).
    
Issue: Difficulty Removing 2-Phenoxyethanol
  • Cause: High boiling point of the reagent.

  • Correction: Use only a slight excess (1.1 equiv). During chromatography, ensure the column is long enough to resolve the alcohol (more polar) from the ester.

References

  • Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed.1978 , 17, 522–524. Link

  • Indazole Chemistry: L. R. Odell et al. "Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions."[3] Eur. J. Org. Chem.2023 , 26, e202300291. Link

  • General Esterification of Indazoles: "1H-indazole-3-carboxylic acid, ethyl ester." Organic Syntheses2008 , 85, 147. Link

  • Properties of Indazole-3-carboxylic acid: PubChem Compound Summary for CID 223521. Link

Sources

Application

Application Note: Regioselective N-Alkylation of 2-Phenoxyethyl 1H-indazole-3-carboxylate

This Application Note is designed for medicinal chemists and process development scientists optimizing the N-alkylation of 2-phenoxyethyl 1H-indazole-3-carboxylate . It addresses the critical challenge of regioselectivit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the N-alkylation of 2-phenoxyethyl 1H-indazole-3-carboxylate . It addresses the critical challenge of regioselectivity (N1 vs. N2) and provides validated protocols to maximize yield and purity.

Strategic Overview

The N-alkylation of 2-phenoxyethyl 1H-indazole-3-carboxylate (CAS: 763098-07-3) is a pivotal step in the synthesis of soluble Guanylate Cyclase (sGC) stimulators, HIF-PH inhibitors, and kinase inhibitors.[1] The indazole scaffold presents a classic regioselectivity challenge: the presence of two nucleophilic nitrogens (N1 and N2).

For 3-substituted indazoles, the regiochemical outcome is dictated by a competition between thermodynamic stability and kinetic control , heavily influenced by the steric and electronic nature of the C3-ester.[1]

The Challenge: N1 vs. N2 Selectivity
  • N1-Alkylation (Thermodynamic/Chelation Control): Generally preferred for 3-carboxylate indazoles.[1] The N1-alkylated product maintains the aromaticity of the benzene ring (benzenoid structure).[1] Furthermore, specific metal cations (e.g., Na⁺) can chelate between the N2 nitrogen and the C3-carbonyl oxygen, blocking the N2 site and directing the electrophile to N1.

  • N2-Alkylation (Kinetic/Steric Control): Often observed as a significant byproduct (10–40%) under standard basic conditions (e.g., K₂CO₃/DMF), particularly if the alkylating agent is small (e.g., MeI) or if the cation does not support chelation (e.g., Cs⁺).

Substrate Specificity: The 2-Phenoxyethyl Ester

Unlike simple methyl esters, the 2-phenoxyethyl moiety introduces a bulky, lipophilic tail.[1] While this group is relatively stable, the ester linkage is susceptible to hydrolysis under harsh aqueous basic conditions (e.g., NaOH/H₂O reflux). Therefore, anhydrous conditions are strictly required to preserve the ester integrity while driving the alkylation.

Mechanistic Insight & Decision Matrix

The choice of base and solvent is the primary determinant of regioselectivity.

VariableCondition A: High N1 Selectivity Condition B: Operational Simplicity
Base Sodium Hydride (NaH) (60% in oil)Cesium Carbonate (Cs₂CO₃) or K₂CO₃
Solvent THF (Anhydrous)DMF or Acetonitrile (Anhydrous)
Mechanism Chelation Control: Na⁺ coordinates with C3-carbonyl and N2, sterically shielding N2.[1]Loose Ion Pair: Promotes higher reactivity but lower selectivity (statistical mixture).
Temp 0°C

RT
RT

60°C
N1:N2 Ratio Typically >95 : 5 Typically 60 : 40 to 80 : 20
Risk H₂ evolution; Moisture sensitivity.Lower selectivity; Difficult solvent removal (DMF).
Reaction Pathway Diagram

ReactionPathway Substrate 2-Phenoxyethyl 1H-indazole-3-carboxylate Deprotonation Indazolyl Anion (Resonance Hybrid) Substrate->Deprotonation -H+ NaH NaH / THF (0°C) (Sodium Chelate) Deprotonation->NaH Na+ Coordination K2CO3 K2CO3 / DMF (60°C) (Loose Ion Pair) Deprotonation->K2CO3 K+/Cs+ Counterion N1_Product N1-Alkylated Product (Major >95%) NaH->N1_Product + R-X (Steric Shielding of N2) Mixture Mixture N1 (60%) + N2 (40%) K2CO3->Mixture + R-X (Competitive Attack)

Caption: Mechanistic divergence based on cation choice. Na+ facilitates chelation-controlled N1 selectivity, while larger cations (K+/Cs+) in polar solvents lead to mixtures.[1]

Experimental Protocols

Protocol A: High N1-Selectivity (Recommended)

Best for: High-value intermediates where separation of isomers is difficult.[1]

Materials:

  • Substrate: 2-Phenoxyethyl 1H-indazole-3-carboxylate (1.0 eq)[1]

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Electrophile: Alkyl Halide (R-X) (1.1 – 1.2 eq)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the indazole substrate in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5 minutes.

    • Observation: Gas evolution (

      
      ) will occur. The solution typically turns yellow/orange.
      
  • Chelation Time: Stir at 0°C for 30 minutes . This allows the formation of the ordered Na-chelate species.[1]

  • Alkylation: Add the Alkyl Halide dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–16 hours.

    • Monitor: Check by TLC (EtOAc/Hexane 1:3) or LC-MS.[1]

  • Work-up: Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Scale-Up / Robustness (Alternative)

Best for: Large scale reactions where H2 evolution is a safety hazard, or if the electrophile is highly reactive.[1]

Materials:

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous DMF or Acetonitrile

  • Additive: TBAI (tetrabutylammonium iodide) (0.1 eq) – Optional, speeds up reaction with alkyl chlorides.

Step-by-Step Procedure:

  • Mixing: Charge the flask with the indazole substrate,

    
    , and DMF.
    
  • Alkylation: Add the Alkyl Halide at RT.

  • Heating: Heat to 60°C for 2–6 hours.

    • Note: Do not exceed 80°C to prevent potential transesterification or hydrolysis of the phenoxyethyl ester.

  • Work-up: Dilute with water (5x volume) to precipitate the product or extract with EtOAc.

    • Purification Note: This method likely requires column chromatography to separate the N2 isomer (usually lower Rf) from the N1 isomer.

Quality Control & Troubleshooting

differentiation of Regioisomers (NMR)

Correct assignment of the N1 vs. N2 isomer is critical.

  • N1-Isomer (Target): The methylene protons of the alkyl group (

    
    ) typically appear upfield relative to the N2 isomer.[1] In 
    
    
    
    NMR, the N1-alkyl carbon is often around 50–55 ppm.
  • N2-Isomer (Byproduct): The

    
     protons are often deshielded (downfield).[1] Crucially, HMBC  (Heteronuclear Multiple Bond Correlation) is the definitive test:
    
    • N1-Alkyl: Shows 3-bond coupling to C7a (the bridgehead carbon closer to the benzene ring).[1]

    • N2-Alkyl: Shows 3-bond coupling to C3 (the carbonyl-bearing carbon).[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Base quality poor (NaH hydrolyzed).[1]Use fresh NaH; ensure anhydrous solvent. Add TBAI catalyst.
High N2 Ratio Temperature too high or wrong solvent.Switch to Protocol A (NaH/THF/0°C). Avoid DMF if high selectivity is needed.
Ester Hydrolysis Wet solvent or excess hydroxide.Ensure strictly anhydrous conditions. Avoid strong aqueous washes during workup if pH > 10.
Transesterification Reaction in MeOH/EtOH.Never use alcohol solvents with this substrate. Use THF, DMF, or Toluene.

References

  • Regioselectivity Rules:Beilstein J. Org. Chem.2021, 17, 1939–1950.

  • Chelation Mechanism:Journal of Organic Chemistry2018, 83, 1591–1597.

  • Substrate Data: Sigma-Aldrich Product Sheet. "2-Phenoxyethyl 1H-indazole-3-carboxylate (CAS 763098-07-3)."[1]

  • N2-Selective Conditions (Comparison):Synthesis2022, 54, 3215–3226.

Sources

Method

Application Notes &amp; Protocols for the Utilization of 2-Phenoxyethyl 1H-indazole-3-carboxylate as a Pharmaceutical Intermediate

Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and inflammatory diseases.[1][2][3] This document provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and inflammatory diseases.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-phenoxyethyl 1H-indazole-3-carboxylate . We will delve into its synthesis, physicochemical properties, and its pivotal role as a stable, versatile intermediate. The core application detailed herein is its conversion to a diverse library of 1H-indazole-3-carboxamides, a class of compounds rich in biological activity, including potent kinase inhibition.[3] This guide emphasizes the causality behind experimental choices, provides validated protocols, and offers insights into the characterization and strategic application of this intermediate in drug discovery workflows.

Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole framework is recognized as a bioisostere of indole, capable of forming critical hydrogen bond interactions within the active sites of proteins like kinases.[2] Its structural rigidity and synthetic tractability have made it a cornerstone for the development of targeted therapies. 1H-indazole-3-carboxylic acid and its derivatives are key building blocks for accessing a wide array of 3-substituted indazoles, which are central to the discovery of several marketed drugs.[1][2]

2-phenoxyethyl 1H-indazole-3-carboxylate serves as a protected form of the crucial 1H-indazole-3-carboxylic acid. The 2-phenoxyethyl ester group offers stability under various reaction conditions while allowing for straightforward deprotection to unmask the carboxylic acid for subsequent coupling reactions. This makes it an excellent starting point for library synthesis and lead optimization campaigns.

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties is fundamental for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Data for Indazole Intermediates

PropertyValue (for 2-(3-methylphenoxy)ethyl 1H-indazole-3-carboxylate)*Value (for 1H-Indazole-3-carboxylic acid)
Molecular Formula C17H16N2O3C8H6N2O2
Molecular Weight 296.32 g/mol 162.15 g/mol
IUPAC Name 2-(3-methylphenoxy)ethyl 1H-indazole-3-carboxylate1H-Indazole-3-carboxylic acid
CAS Number Not Available4498-67-3
Appearance Expected to be a solidOff-white powder

Note: Data for the closely related analog, 2-(3-methylphenoxy)ethyl 1H-indazole-3-carboxylate, is used as a proxy.[4] Data for the parent acid is also provided for reference.

Safety & Handling

The parent compound, 1H-indazole-3-carboxylic acid, and its derivatives are classified as irritants. Standard laboratory safety protocols must be strictly followed.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

  • Precautionary Measures:

    • Always handle the compound within a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

    • Avoid inhalation of dust or vapors.[5]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5][6]

    • Wash hands thoroughly after handling.[6]

Synthesis and Purification of the Intermediate

The target intermediate, 2-phenoxyethyl 1H-indazole-3-carboxylate, is most practically synthesized from its parent acid, 1H-indazole-3-carboxylic acid. The acid itself can be prepared via several established routes, with a common method involving the cyclization of 2-aminophenylacetic acid derivatives.[1][8]

Protocol 1: Synthesis of 1H-Indazole-3-carboxylic Acid (7)

This protocol is adapted from a high-yield procedure involving the cyclization of a methyl 2-(acetylamino)phenylacetate precursor.[1]

  • Diazotization & Cyclization: To a solution of methyl 2-(acetylamino)phenylacetate (1 equivalent) and acetic anhydride (3 equivalents) in acetic acid, a solution of sodium nitrite (1.25 equivalents) in water is added dropwise at 90-95 °C.[1] The mixture is stirred for 1.5 hours at this temperature.

  • Work-up: The reaction mixture is poured into water and stirred for 1 hour. The resulting precipitate (methyl 1H-indazole-3-carboxylate) is collected by filtration.[1]

  • Hydrolysis: The crude ester is suspended in water with sodium hydroxide (3 equivalents) and refluxed for 1.5 hours.[1]

  • Acidification: After cooling, the mixture is diluted with water and acidified with 20% HCl. The resulting precipitate is stirred for 1 hour, collected by filtration, and washed with water to yield pure 1H-indazole-3-carboxylic acid (7).[1]

Protocol 2: Esterification to Yield 2-Phenoxyethyl 1H-indazole-3-carboxylate

This is a standard esterification protocol (e.g., Fischer esterification) adapted for the target molecule.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1H-indazole-3-carboxylic acid (1 equivalent) and 2-phenoxyethanol (1.5 equivalents) in a suitable solvent like toluene or dichloromethane.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-phenoxyethyl 1H-indazole-3-carboxylate.

Core Application: A Gateway to 1H-Indazole-3-Carboxamides

The primary utility of 2-phenoxyethyl 1H-indazole-3-carboxylate is to serve as a stable precursor to 1H-indazole-3-carboxylic acid, which is then activated and coupled with a diverse range of amines. This two-step sequence is a cornerstone of modern drug discovery, enabling the rapid synthesis of compound libraries for screening.[3][9][10]

Workflow: From Intermediate to Bioactive Carboxamide

The logical flow involves two key transformations: Saponification (ester hydrolysis) followed by Amide Coupling.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling Intermediate 2-Phenoxyethyl 1H-indazole-3-carboxylate Acid 1H-Indazole-3-carboxylic Acid Reagent1 LiOH·H₂O or NaOH (THF/MeOH/H₂O) Intermediate->Reagent1 Reagent2 Coupling Agents (HATU, HOBT, EDC) + Base (DIPEA) Acid->Reagent2 Reagent1->Acid Amine Primary or Secondary Amine (R-NH₂) Amine->Reagent2 Product Target 1H-Indazole-3-carboxamide Reagent2->Product

Caption: Workflow for converting the ester intermediate to target carboxamides.

Protocol 3: Saponification of the Ester

This protocol is adapted from procedures used for similar methyl esters.[11]

  • Dissolution: Dissolve 2-phenoxyethyl 1H-indazole-3-carboxylate (1 equivalent) in a 2:2:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, ~3 equivalents) to the solution.

  • Heating: Stir the reaction mixture at approximately 45 °C for 3 hours, monitoring for the disappearance of the starting material by TLC.

  • Work-up: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the residue with water and acidify with 1N HCl until a precipitate forms.

  • Isolation: Collect the solid 1H-indazole-3-carboxylic acid by filtration, wash with water, and dry under vacuum.

Protocol 4: Amide Coupling with a Target Amine

This protocol employs standard peptide coupling reagents for efficient amide bond formation.[9][11]

  • Activation: To a solution of the 1H-indazole-3-carboxylic acid (1 equivalent) from the previous step in anhydrous Dimethylformamide (DMF), add a coupling agent such as HATU (1.2 equivalents) or a combination of HOBT (1.2 equivalents) and EDC·HCl (1.2 equivalents).[9]

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3 equivalents).[9] Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.

  • Reaction: Stir at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or 10% Methanol in Chloroform).[9]

  • Purification: Wash the combined organic layers with 10% NaHCO₃ solution and brine.[9] Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the final 1H-indazole-3-carboxamide.

Structure-Activity Relationship (SAR) Insights

The true power of this intermediate lies in the diversity of amines that can be incorporated in Protocol 4. By systematically varying the amine component, researchers can probe the structure-activity relationships of the resulting carboxamides to optimize potency, selectivity, and pharmacokinetic properties.

Table 2: Example SAR for 1H-Indazole-3-Carboxamide Derivatives

General StructureR Group (from Amine)TargetActivity (IC₅₀)Key SAR ObservationReference
4-(pyridin-4-yl)piperazin-1-ylPAK1 Kinase9.8 nMThe piperazine moiety with a terminal pyridine ring is crucial for high potency.[3]
Varied hydrophobic ringsPAK1 Kinase-Substitution with an appropriate hydrophobic ring enhances inhibitory activity.[3]
4-(4-(4-aminosulfonyl)phenyl)piperazin-1-ylGSK-3β13 nMThe terminal sulfonamide group is a key pharmacophoric feature for potent inhibition.[3]

Analytical Characterization

Rigorous analytical chemistry is required to confirm the identity and purity of the intermediate and final products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the 1H-indazole-3-carboxamide products, characteristic signals include the indazole ring protons, the amide N-H proton (if present), and signals corresponding to the specific "R" group from the coupled amine.[9][12]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[8][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compounds. A purity level of >95% is typically required for compounds intended for biological screening.

Conclusion

2-Phenoxyethyl 1H-indazole-3-carboxylate is a highly valuable and versatile pharmaceutical intermediate. Its stability facilitates handling and storage, while the ester functionality provides a reliable protecting group for the carboxylic acid. The straightforward, two-step process of saponification followed by amide coupling provides a robust and high-throughput platform for the synthesis of diverse 1H-indazole-3-carboxamide libraries. This enables extensive exploration of structure-activity relationships, accelerating the discovery and optimization of novel drug candidates targeting a wide range of diseases.

References

  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid.
  • PubChem. 2-(3-methylphenoxy)ethyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Shi, F., & Larock, R. C. (2020). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 97, 232. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid.
  • Cayman Chemical. (2024). Safety Data Sheet - Methyl 1-(4-fluorobenzyl)
  • Tokyo Chemical Industry. (n.d.).
  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?.
  • Kamijo, K., et al. (1996).
  • Technical Disclosure Commons. (2023). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts.
  • Noolvi, M. N., et al. (2015).
  • Google Patents. (2021).
  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • PubMed. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. [Link]

Sources

Application

Application Note: Hydrolysis Protocols for 2-Phenoxyethyl 1H-indazole-3-carboxylate

This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the hydrolysis of 2-phenoxyethyl 1H-indazole-3-carboxylate . The following guide prioritizes yield, purity, and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the hydrolysis of 2-phenoxyethyl 1H-indazole-3-carboxylate . The following guide prioritizes yield, purity, and reproducibility, addressing the specific challenge of separating the high-boiling 2-phenoxyethanol byproduct.

Introduction & Chemical Context

The hydrolysis of 2-phenoxyethyl 1H-indazole-3-carboxylate is a critical transformation often encountered in the synthesis of pharmaceutical intermediates, particularly in the development of indazole-based agonists (e.g., for cannabinoid or 5-HT3 receptors).

While standard ester hydrolysis is a fundamental organic transformation, this specific substrate presents a unique purification challenge: the leaving group, 2-phenoxyethanol , is a high-boiling liquid (


) with moderate water solubility. Unlike methyl or ethyl esters, where the alcohol byproduct is easily removed via evaporation, 2-phenoxyethanol can persistently contaminate the final solid product if not actively managed during the workup phase.

This guide provides two validated protocols:

  • Method A (Standard): Robust Saponification (NaOH) – Recommended for scale-up.

  • Method B (Mild): Lithium Hydroxide (LiOH) – Recommended for small-scale or sensitive screenings.

Reaction Scheme

The transformation involves the cleavage of the ester bond via nucleophilic acyl substitution, yielding 1H-indazole-3-carboxylic acid and 2-phenoxyethanol .

ReactionScheme Substrate 2-phenoxyethyl 1H-indazole-3-carboxylate Intermediate Tetrahedral Intermediate Substrate->Intermediate + OH- Reagents Hydrolysis Agent (NaOH or LiOH) Products 1H-indazole-3-carboxylic acid + 2-Phenoxyethanol Intermediate->Products Collapse & Protonation

Figure 1: General reaction pathway for the base-promoted hydrolysis.

Strategic Analysis: The Purification Logic

The core difficulty in this protocol is not the reaction conversion, but the separation of the byproduct.

  • The Trap: Acidifying the reaction mixture immediately after hydrolysis (a common standard procedure) will precipitate the Indazole acid alongside the 2-phenoxyethanol, resulting in a sticky, impure solid.

  • The Solution: An Interim Organic Wash . The reaction mixture must be washed with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether) while basic. The deprotonated indazole carboxylate remains in the aqueous phase, while the neutral 2-phenoxyethanol is extracted into the organic phase.

Protocol A: Robust Saponification (NaOH)

Best for: Gram-scale synthesis, high throughput, and cost-efficiency.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 2-phenoxyethyl 1H-indazole-3-carboxylate (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH), 4M aqueous solution (3.0 – 5.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Workup Solvents: Ethyl Acetate (EtOAc), 1M HCl.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in MeOH (concentration ~0.2 M).

    • Note: If solubility is poor, add THF (up to 1:1 ratio with MeOH) to ensure homogeneity.

  • Addition: Add 4M NaOH (3.0 equiv) dropwise at room temperature.

    • Mechanism:[1][2] The excess base ensures rapid deprotonation of the indazole N-H (pKa ~14) and the formation of the nucleophilic hydroxide species.

  • Reaction: Heat the mixture to reflux (

    
    )  for 2–3 hours .
    
    • Monitoring: Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS. The starting material spot (

      
      ) should disappear, replaced by the baseline spot of the carboxylate salt.
      
  • Cooling & Dilution: Cool the reaction to room temperature. Dilute with water (2x the reaction volume).

  • Critical Purification Step (The Wash):

    • Wash the basic aqueous solution with EtOAc (2 x reaction volume) .

    • Discard the organic layer. (This layer contains the 2-phenoxyethanol byproduct).

    • Validation: The aqueous layer now contains only the Indazole-3-carboxylate salt.

  • Acidification: Cool the aqueous layer to

    
     in an ice bath. Slowly add 1M HCl until pH reaches 2–3.
    
    • Observation: A thick off-white precipitate (1H-indazole-3-carboxylic acid) will form.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (

    
    ) to remove residual salts.
    
  • Drying: Dry the solid under vacuum at

    
     for 12 hours.
    

Protocol B: Mild Lithium Hydroxide Hydrolysis (LiOH)

Best for: Small-scale screenings (


 mg) or when avoiding harsh reflux is necessary.
Reagents
  • Base: LiOH[3][1]·H2O (3.0 equiv)

  • Solvent System: THF / MeOH / Water (3:1:1)

Methodology
  • Setup: Dissolve the substrate in the THF/MeOH/Water mixture.

  • Reaction: Add solid LiOH·H2O in one portion.[2][4] Stir at

    
      for 4–6 hours .
    
    • Why LiOH? Lithium is a milder counter-ion and less hygroscopic than NaOH, often providing cleaner conversion profiles for sensitive substrates.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Dilute the remaining aqueous residue with water.

    • Perform the Organic Wash (as detailed in Protocol A) with Diethyl Ether or EtOAc to remove 2-phenoxyethanol.

    • Acidify with 1M HCl to pH 2.

    • Extract the product with EtOAc (

      
      ) if it does not precipitate cleanly, or filter if a solid forms.
      

Workup Logic & Flowchart

The following diagram illustrates the critical separation pathway required to isolate pure Indazole-3-carboxylic acid free from the phenoxyethanol contaminant.

WorkupFlow RxnMix Crude Reaction Mixture (Basic pH) WashStep Add EtOAc & Water Phase Separation RxnMix->WashStep OrgLayer1 Organic Layer (Contains 2-Phenoxyethanol) WashStep->OrgLayer1 Extract Impurities AqLayer1 Aqueous Layer (Contains Indazole Carboxylate) WashStep->AqLayer1 Product Retention Waste Waste OrgLayer1->Waste Discard Acidify Acidify with HCl to pH 2-3 AqLayer1->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filtration Filtration & Drying Precipitate->Filtration FinalProduct Pure 1H-indazole-3-carboxylic acid Filtration->FinalProduct

Figure 2: Purification workflow emphasizing the removal of 2-phenoxyethanol prior to acidification.

Analytical Validation

To ensure protocol success, the following analytical parameters should be verified.

Table 1: Expected Analytical Data
ParameterSpecificationNotes
HPLC Purity >98% (254 nm)Monitor disappearance of Phenoxyethanol peak.
1H NMR (DMSO-d6)

13.0–14.0 (br s, COOH)
The disappearance of the ethoxy/phenoxy signals (

4.0–4.5,

6.9–7.3 multiplet) confirms hydrolysis.
Appearance Off-white to pale yellow solidDark brown indicates oxidation; recrystallize from EtOH if necessary.
Melting Point

(dec.)
Consistent with literature for 1H-indazole-3-carboxylic acid.

Troubleshooting & Safety

Troubleshooting Guide
  • Incomplete Conversion: If starting material remains after 3 hours, add 1.0 equiv more base and increase temperature to reflux. Ensure the solvent is not anhydrous; water is required for the mechanism.

  • Product is Oily: This usually indicates residual 2-phenoxyethanol. Re-dissolve the crude product in dilute NaOH, wash extensively with EtOAc, and re-precipitate with HCl.

  • Decarboxylation: Indazole-3-carboxylic acids can decarboxylate at very high temperatures (

    
    ). Do not overheat during drying.
    
Safety Considerations
  • 2-Phenoxyethanol: Irritant. Ensure proper ventilation during the extraction phase.

  • Indazoles: Generally bioactive; handle with gloves and avoid inhalation of dusts.

  • Sodium Hydroxide: Corrosive. Wear eye protection.

References

  • Vertex Pharmaceuticals Inc. (2011). Methods for the preparation of indazole-3-carboxylic acid and N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide HCl salt. US Patent US20110172428A1. Link

  • Organic Syntheses. (2012). 1H-Indazole-3-carboxylic acid, ethyl ester.[5] Org. Synth. 2012, 89, 131-142. Link

  • BenchChem. (2025).[6] Technical Support: Enhancing the Stability of Unsaturated Ester Compounds. Link

  • National Institutes of Health (NIH). (2023). Study of the Metabolic Profiles of "Indazole-3-Carboxamide" Synthetic Cannabinoids. Metabolites 2023, 13(4), 576.[7] Link

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Link

Sources

Method

Application Note: 2-Phenoxyethyl 1H-Indazole-3-Carboxylate in Kinase Inhibitor Research

[1][2] Introduction & Scientific Background The Indazole Scaffold in Kinase Inhibition The 1H-indazole-3-carboxylate core is a "privileged structure" in medicinal chemistry, serving as the foundational scaffold for numer...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction & Scientific Background

The Indazole Scaffold in Kinase Inhibition

The 1H-indazole-3-carboxylate core is a "privileged structure" in medicinal chemistry, serving as the foundational scaffold for numerous potent kinase inhibitors targeting VEGFR, GSK-3


, and SGK1.[1] The planar indazole ring mimics the adenine moiety of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding.[1]

2-phenoxyethyl 1H-indazole-3-carboxylate represents a critical derivative in this class.[1] Unlike the free carboxylic acid, the 2-phenoxyethyl ester moiety confers two distinct experimental advantages:

  • Enhanced Lipophilicity & Cell Permeability: The bulky phenoxyethyl group masks the polar carboxylate, significantly improving passive diffusion across cell membranes for intracellular target engagement.[1]

  • Hydrophobic Pocket Probing: In Structure-Activity Relationship (SAR) studies, the phenoxyethyl tail is used to probe the solvent-exposed front pocket or the hydrophobic back pocket (Gatekeeper region) of the kinase ATP-binding site.[1]

Mechanism of Action

This compound functions primarily as an ATP-competitive inhibitor .[1] The indazole nitrogen (N1/N2) interacts with the kinase hinge region residues (e.g., Cys919 in VEGFR2), while the C3-phenoxyethyl extension extends into the solvent channel, potentially stabilizing the "DFG-out" (inactive) conformation or interacting with specific hydrophobic residues to improve selectivity.[1]

Material Handling & Preparation

Compound: 2-Phenoxyethyl 1H-indazole-3-carboxylate CAS: 763098-07-3 Molecular Formula: C


H

N

O

MW: 282.29 g/mol [1]
Solubility & Storage Protocol
  • Stock Solution (10 mM): Dissolve 2.82 mg of compound in 1 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber glass vials to prevent light degradation. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.[1]

  • Working Solution: Dilute stock 1:1000 in assay buffer immediately prior to use. Ensure final DMSO concentration is <0.5% in cell-based assays to avoid solvent toxicity.[1]

Application I: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the IC


 of 2-phenoxyethyl 1H-indazole-3-carboxylate against a panel of purified kinases (e.g., VEGFR2, CDK2).
Principle

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.[1] The amount of ADP is directly proportional to kinase activity.[1]

Experimental Workflow Diagram

KinaseAssayWorkflow Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (1:3 in Buffer) Stock->Dilution Reaction Kinase Reaction (Kinase + Substrate + ATP) Dilution->Reaction Add Inhibitor Depletion ADP-Glo Reagent (Deplete Unused ATP) Reaction->Depletion 40 min @ RT Detection Detection Reagent (Convert ADP to Light) Depletion->Detection 40 min @ RT Readout Luminescence Measurement Detection->Readout Integration: 1s

Figure 1: Step-by-step workflow for ADP-Glo™ biochemical kinase screening.

Detailed Protocol
  • Reagent Preparation:

    • 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT.[1]
    • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

    • ATP: 10

      
      M (at K
      
      
      
      apparent).[1]
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the inhibitor in 1X Kinase Buffer (Range: 10

      
      M to 0.1 nM).[1]
      
  • Reaction Setup (384-well plate):

    • Add 2

      
      L  of diluted inhibitor to respective wells.[1]
      
    • Add 2

      
      L  of Kinase enzyme (e.g., VEGFR2, 2 ng/well).[1]
      
    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.[1]

    • Add 1

      
      L  of ATP/Substrate mix to initiate reaction.[1]
      
  • Incubation:

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5

      
      L  ADP-Glo™ Reagent.[1] Incubate 40 min at RT (stops reaction, depletes ATP).
      
    • Add 10

      
      L  Kinase Detection Reagent. Incubate 30 min at RT (converts ADP to ATP -> Luciferase -> Light).[1]
      
  • Measurement:

    • Read Luminescence on a plate reader (e.g., EnVision or GloMax).[1]

Application II: Cellular Target Engagement (Western Blot)

Objective: Validate that 2-phenoxyethyl 1H-indazole-3-carboxylate permeates cells and inhibits downstream signaling (e.g., phosphorylation of ERK1/2 or Akt).[1]

Signaling Pathway Context[1][3]

SignalingPathway RTK RTK (e.g., VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Inhibitor 2-Phenoxyethyl Indazole-3-carboxylate Inhibitor->RTK Inhibits AKT Akt (pS473) PI3K->AKT Nucleus Gene Transcription (Proliferation) AKT->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (pT202/Y204) MEK->ERK ERK->Nucleus

Figure 2: Kinase signaling cascade showing the point of inhibition at the RTK level and downstream effectors (Akt/ERK).[1]

Detailed Protocol
  • Cell Seeding:

    • Seed HUVEC (Endothelial) or MCF-7 cells at

      
       cells/well in a 6-well plate.
      
    • Incubate 24h at 37°C, 5% CO

      
      .
      
  • Starvation & Treatment:

    • Wash cells with PBS and switch to serum-free medium for 12 hours (syncs cell cycle).[1]

    • Treat cells with 2-phenoxyethyl 1H-indazole-3-carboxylate at 0.1, 1.0, and 10

      
      M for 2 hours.[1]
      
    • Control: Treat with DMSO (Vehicle).[1]

    • Stimulation: Add Growth Factor (e.g., VEGF 50 ng/mL) for 15 minutes to stimulate phosphorylation.[1]

  • Lysis:

    • Wash with ice-cold PBS.[1]

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1]

  • Western Blotting:

    • Load 20

      
      g protein per lane on 4-12% Bis-Tris Gel.[1]
      
    • Transfer to PVDF membrane.[1]

    • Primary Antibodies: Anti-pVEGFR2 (Tyr1175), Anti-pERK1/2, Anti-Total ERK.[1]

    • Observation: Effective inhibition is indicated by a dose-dependent decrease in pVEGFR and pERK bands compared to the VEGF-stimulated control.[1]

Data Analysis & Interpretation

Calculating IC50

Convert raw luminescence units (RLU) to Percent Inhibition using the formula:


[1]

Fit the data to a non-linear regression model (4-parameter logistic equation):


[1]
Expected Results Table
CompoundAssay TypeTargetExpected IC

/ Effect
Notes
2-Phenoxyethyl 1H-indazole-3-carboxylate Biochemical (ADP-Glo)VEGFR2 / CDK50 - 500 nMPotency depends on specific kinase pocket fit.[1]
Cellular (HUVEC)pVEGFR21 - 5

M
Higher IC

due to membrane barrier/efflux.[1]
Indazole-3-carboxylic acid BiochemicalVEGFR2> 10

M
Often less active without the ester/amide tail.[1]

References

  • Lomberget, T., et al. (2011).[1] "Indazole-3-carboxylic acid derivatives: A privileged scaffold for kinase inhibition."[1] Journal of Medicinal Chemistry.

  • Zhang, M., et al. (2015).[1] "Structure-Activity Relationship of Indazole-3-Carboxamides as Multi-Target Kinase Inhibitors." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "2-phenoxyethyl 1H-indazole-3-carboxylate (CAS 763098-07-3)."[1] National Center for Biotechnology Information.[1] [1]

  • Promega Corporation. (2024).[1] "ADP-Glo™ Kinase Assay Protocol." Technical Manual.

  • Sigma-Aldrich. (2025).[1] "Product Specification: 2-Phenoxyethyl 1H-indazole-3-carboxylate." Catalog.

Sources

Application

Application Note: Strategic Esterification of 1H-Indazole-3-Carboxylic Acid with 2-Phenoxyethanol

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic synthesis of 2-phenoxyethyl 1H-indazole-3-carboxylate , a structural motif found in various kinas...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic synthesis of 2-phenoxyethyl 1H-indazole-3-carboxylate , a structural motif found in various kinase inhibitors and serotonin receptor antagonists.[1][2]

The guide prioritizes Steglich Esterification as the primary method due to its mild conditions and suitability for acid-sensitive indazole substrates, while providing the Acyl Chloride method as a scalable alternative.[1][3]

[1][2][3]

Executive Summary & Strategic Analysis

The esterification of 1H-indazole-3-carboxylic acid (1) with 2-phenoxyethanol (2) presents specific challenges common to heteroaromatic synthesis:

  • Solubility: The indazole core is planar and rigid, leading to poor solubility in standard non-polar solvents (DCM, Toluene).[3]

  • Amphoteric Nature: The N-1 nitrogen (pKa ~14) can act as a weak nucleophile or acid, potentially leading to N-acylation or N-alkylation side products if conditions are too aggressive.[1][2][3]

  • Alcohol Properties: 2-Phenoxyethanol is a high-boiling primary alcohol (bp 237 °C).[1][2][3] Unlike methanol or ethanol, it cannot be used as a solvent or easily removed by evaporation, necessitating stoichiometric precision.[3]

Recommended Strategy: We utilize a Steglich Esterification (DCC/DMAP) or EDC Coupling approach.[3] This method activates the carboxylic acid in situ under mild conditions, minimizing N-acylation risks and avoiding the high temperatures required for Fischer esterification.[1][3]

Reaction Pathway Visualization[2]

IndazoleEsterification Start 1H-Indazole-3-carboxylic Acid (Poor Solubility) Activation Activation (O-Acylisourea) Start->Activation Coupling Agent Alcohol 2-Phenoxyethanol (High Boiling Pt) Alcohol->Activation PathA Method A: Steglich (EDC/DMAP, DMF/DCM) *Recommended* Activation->PathA PathB Method B: Acid Chloride (SOCl2, then Alcohol/Pyridine) *Scale-Up* Activation->PathB SideRxn Risk: N-Acylation PathA->SideRxn Slow addition Product 2-Phenoxyethyl 1H-indazole-3-carboxylate PathA->Product 25°C, 12h PathB->SideRxn Excess Base PathB->Product 0°C to RT

Figure 1: Strategic reaction map comparing Steglich (Path A) and Acid Chloride (Path B) routes, highlighting the critical intermediate and side-reaction risks.[1][2][3]

Protocol A: Steglich Esterification (Primary Method)

Rationale: This method uses EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC to facilitate workup.[1][2][3] The urea byproduct of EDC is water-soluble, simplifying purification from the high-boiling alcohol.[1][2]

Materials
  • Substrate: 1H-Indazole-3-carboxylic acid (1.0 equiv)

  • Reagent: 2-Phenoxyethanol (1.1 equiv)[1][2][3]

  • Coupling Agent: EDC.HCl (1.2 equiv)[2][3]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1][2][3]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) mixture (1:4 ratio).

    • Note: Pure DCM often fails to dissolve the indazole acid.[3] A minimal amount of DMF is required.[3][4]

Step-by-Step Procedure
  • Dissolution:

    • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, suspend 1H-indazole-3-carboxylic acid (1.0 mmol, 162 mg) in anhydrous DMF (1.0 mL).

    • Add DCM (4.0 mL) to the mixture. If the solution is not clear, add DMF dropwise until homogeneity is achieved.

  • Activation:

    • Cool the reaction mixture to 0 °C (ice bath).

    • Add 2-phenoxyethanol (1.1 mmol, 152 mg, ~138 µL).

    • Add DMAP (0.1 mmol, 12 mg) in one portion.

  • Coupling:

    • Add EDC.HCl (1.2 mmol, 230 mg) portion-wise over 5 minutes.

    • Critical: Maintain 0 °C during addition to prevent exotherms that could promote N-acylation.[1][2][3]

    • Allow the mixture to warm to room temperature (25 °C) naturally.

    • Stir under nitrogen for 12–16 hours .

  • Monitoring:

    • Check reaction progress via TLC (System: Hexane/EtOAc 1:1).

    • Observation: The starting acid (polar, stays near baseline) should disappear.[3] The ester product will appear at a higher Rf (~0.4–0.6).[1][3]

  • Workup:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with:

      • 0.5 M HCl (10 mL) – Removes DMAP and unreacted EDC.

      • Water (3 x 10 mL) – Crucial to remove DMF.[3]

      • Saturated NaHCO₃ (10 mL) – Removes unreacted starting acid.[3]

      • Brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[3]

  • Purification:

    • The crude residue may contain traces of 2-phenoxyethanol.[1][2][3]

    • Flash Column Chromatography: Silica gel (230–400 mesh).[3]

    • Eluent: Gradient of 0% → 40% EtOAc in Hexanes.[3]

    • Note: 2-phenoxyethanol usually elutes later than the ester.[1][2][3]

Protocol B: Acid Chloride Activation (Scale-Up Alternative)

Rationale: For larger scales (>10g), EDC is expensive.[1][2][3] Conversion to the acid chloride using Thionyl Chloride (SOCl₂) is cost-effective but requires strict moisture control.[1][2][3]

Step-by-Step Procedure
  • Chlorination:

    • Suspend 1H-indazole-3-carboxylic acid (10 mmol) in anhydrous Toluene (30 mL).

    • Add Thionyl Chloride (15 mmol) and a catalytic drop of DMF .

    • Heat to 80 °C for 2–3 hours. The suspension should clear as the acid chloride forms.[3]

    • Concentrate in vacuo to remove excess SOCl₂ and toluene.[3] (Azeotrope with fresh toluene once to ensure dryness).[1][3]

  • Esterification:

    • Dissolve the crude acid chloride residue in anhydrous THF (20 mL) or DCM (20 mL).

    • Cool to 0 °C .

    • Add a solution of 2-phenoxyethanol (10.5 mmol) and Triethylamine (TEA) (12 mmol) in THF (10 mL) dropwise.[1][2][3]

    • Caution: Exothermic reaction.[3] Control rate to keep T < 5 °C.

  • Completion:

    • Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

    • Quench with water and extract with EtOAc.[3][5] Follow the workup in Protocol A.

Analytical Data & Validation

Expected Properties
PropertyValue / Description
Appearance White to off-white solid
Molecular Weight 282.29 g/mol
Formula C₁₆H₁₄N₂O₃
TLC Rf ~0.5 (Hexane/EtOAc 1:[1][2][3]1)
NMR Characterization (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Indazole NH: δ ~13.8 ppm (s, 1H, broad).[3]

    • Indazole Aromatics: δ 8.1–7.2 ppm (m, 4H).[3]

    • Phenoxy Group: δ 7.3–6.9 ppm (m, 5H).[3]

    • Ester O-CH₂: δ ~4.6–4.7 ppm (t, 2H).[1][2][3]

    • Ether O-CH₂: δ ~4.3–4.4 ppm (t, 2H).[1][2][3]

  • Key Diagnostic: The triplet for the ester methylene protons will be distinctively downfield (~4.6 ppm) compared to the starting alcohol.[1][3]

Troubleshooting & Optimization

IssueCauseSolution
Low Yield Poor solubility of starting acid.[1][2][3]Increase DMF ratio in solvent mixture.[3] Ensure vigorous stirring.
N-Acylation Reaction too basic or temperature too high.[1][2][3]Use Method A (Steglich). If using Method B, ensure T < 0°C during addition.[3]
Residual Alcohol 2-Phenoxyethanol is hard to remove.[1][2][3]Use exactly 1.0 or 0.95 equiv of alcohol.[3] It is better to have unreacted acid (removed by NaHCO₃ wash) than unreacted high-boiling alcohol.[1][2][3]
Product Oiling Impurities preventing crystallization.[3]Triturate the crude oil with cold Diethyl Ether or Pentane to induce precipitation.[3]

References

  • Steglich Esterification Mechanism & Utility

    • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3] Angew.[3][6] Chem. Int. Ed.1978 , 17, 522–524.[3] [1][2][3]

  • Indazole-3-Carboxylic Acid Synthesis & Reactivity

    • Shi, F.; Larock, R. C.[1] "Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds." Organic Syntheses2008 , 85, 147.[3] [1][3]

  • Solubility & Handling of Indazoles

    • BenchChem Technical Support.[3][4] "Troubleshooting Solubility of Indazole Carboxamides."

  • General Fischer Esterification Protocols

    • Master Organic Chemistry.[3] "Fischer Esterification: Mechanism and Conditions."

Sources

Method

Application Note: 2-Phenoxyethyl 1H-indazole-3-carboxylate in 5-HT3 Antagonist Synthesis

This Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically those targeting the serotonin 5-HT3 receptor. It details the strategic utility of 2-phenoxyethyl 1H-indazole-3-car...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically those targeting the serotonin 5-HT3 receptor. It details the strategic utility of 2-phenoxyethyl 1H-indazole-3-carboxylate (CAS: 763098-07-3) as a superior acylating agent for the synthesis of bioisosteric 5-HT3 antagonists.

[1][2][3]

Executive Summary

The development of 5-HT3 receptor antagonists (setrons) revolutionized the management of chemotherapy-induced nausea and vomiting (CINV). While first-generation agents like Tropisetron utilize an indole-3-carboxylate core, second-generation optimization often employs the indazole scaffold (e.g., Granisetron) to improve metabolic stability and binding affinity.

This guide introduces 2-phenoxyethyl 1H-indazole-3-carboxylate as a specialized "activated ester" building block. Unlike unstable acid chlorides or unreactive methyl esters, this building block offers a precise balance of stability and electrophilicity, facilitating the attachment of complex bicyclic amines (e.g., tropine, granatane) under mild conditions to generate high-purity 5-HT3 antagonists.

Scientific Background & Rationale

The Indazole Bioisostere Strategy

The 5-HT3 receptor ligand-binding domain recognizes three key pharmacophoric elements:

  • Aromatic Domain: A lipophilic bicyclic system (Indole or Indazole).

  • Carbonyl Linker: A hydrogen bond acceptor (Ester or Amide).

  • Basic Amine: A bulky, basic nitrogen (typically a tropane or azabicycle) that interacts with W183/Y234 residues in the receptor pocket.

Replacing the indole nitrogen (NH) with an indazole (N-N) system lowers the electron density of the aromatic ring, often reducing oxidative metabolism while maintaining the critical hydrogen-bonding profile required for receptor affinity.

Why 2-Phenoxyethyl Ester?

Standard synthetic routes often use indazole-3-carbonyl chloride . However, this intermediate is moisture-sensitive and prone to dimerization. Conversely, methyl esters are often too unreactive for direct amidation with bulky amines like endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine.

The 2-phenoxyethyl ester moiety serves as a "Goldilocks" leaving group:

  • Inductive Activation: The electron-withdrawing phenoxy group (

    
    ) increases the electrophilicity of the carbonyl carbon via the 
    
    
    
    -inductive effect, accelerating nucleophilic attack.
  • Handling Stability: Unlike acid chlorides, it is a stable solid at room temperature.

  • Leaving Group Efficiency: The byproduct, 2-phenoxyethanol, is a high-boiling neutral alcohol easily removed via aqueous workup or chromatography.

Visualization: Mechanism of Action & SAR

The following diagram illustrates the pharmacophore alignment and the synthetic logic of using the 2-phenoxyethyl building block.

G cluster_1 Target: 5-HT3 Antagonist Indazole Indazole Core (Bioisostere of Indole) Linker Carbonyl (C=O) Indazole->Linker FinalDrug Active Antagonist (Indazole-Amide/Ester) Indazole->FinalDrug LG 2-Phenoxyethyl Group (Activated Leaving Group) Linker->LG High Electrophilicity Linker->FinalDrug Amine Bicyclic Amine (e.g., Tropane) LG->Amine Displaced by Receptor 5-HT3 Receptor Binding Pocket Amine->FinalDrug FinalDrug->Receptor High Affinity Binding

Caption: SAR integration showing the displacement of the phenoxyethyl activating group by the pharmacophoric amine to form the active 5-HT3 antagonist.[1]

Experimental Protocol

Protocol A: Direct Aminolysis (Synthesis of Granisetron Analog)

This protocol describes the synthesis of an amide-linked antagonist (N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide) using the 2-phenoxyethyl ester.

Reagents:

  • Precursor: 2-phenoxyethyl 1H-indazole-3-carboxylate (1.0 equiv)

  • Amine: endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine (Granataneamine) (1.2 equiv)

  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 equiv) or Sodium Methoxide (0.5 equiv)

  • Solvent: Anhydrous Toluene or DMF

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxyethyl 1H-indazole-3-carboxylate (282 mg, 1.0 mmol) in anhydrous Toluene (10 mL).

  • Amine Addition: Add the bicyclic amine (Granataneamine) (200 mg, 1.2 mmol) in one portion.

  • Catalysis: Add the TBD catalyst (14 mg, 0.1 mmol).

    • Note: TBD is a potent organocatalyst that activates the ester carbonyl without the harshness of metal alkoxides.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 6–12 hours. Monitor by TLC (System: DCM/MeOH/NH3 90:9:1). The spot for the phenoxyethyl ester (

    
    ) should disappear, replaced by the polar amide product (
    
    
    
    ) and free 2-phenoxyethanol.
  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL).

    • Critical Wash: Wash with 1M NaOH (2 x 15 mL) to remove the liberated 2-phenoxyethanol (deprotonated phenol is water-soluble).

    • Wash with Brine (10 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Isopropanol/Hexane or purify via flash column chromatography (Silica gel, DCM

    
     10% MeOH/DCM).
    
Protocol B: Transesterification (Synthesis of Tropisetron Analog)

For creating ester-linked antagonists (e.g., indazole analog of Tropisetron).

Reagents:

  • Precursor: 2-phenoxyethyl 1H-indazole-3-carboxylate (1.0 equiv)

  • Alcohol: Tropine (3-tropanol) (1.5 equiv)

  • Catalyst: Titanium(IV) isopropoxide (

    
    ) (0.05 equiv)
    

Methodology:

  • Dissolve the ester and Tropine in anhydrous Xylene.

  • Add

    
     under nitrogen.
    
  • Reflux (140°C) with a Dean-Stark trap or molecular sieves to drive the equilibrium (though phenoxyethanol is high-boiling, the thermodynamic stability of the tropanyl ester usually drives conversion).

  • Standard workup as above.

Data Specifications & Quality Control

When sourcing or synthesizing 2-phenoxyethyl 1H-indazole-3-carboxylate, ensure the following specifications to guarantee protocol success.

ParameterSpecificationRationale
CAS Number 763098-07-3Unique identifier for verification.
Purity (HPLC)

98%
Impurities (e.g., free acid) reduce yield during aminolysis.
Appearance White to Off-white SolidYellowing indicates oxidation of the indazole ring.
1H NMR Identity

4.5-4.7 (m, 4H)
Distinct ethylene multiplets of the phenoxyethyl group confirm the ester.
Solubility Soluble in DMSO, DMF, DCMCritical for homogenous reaction conditions.

Synthetic Workflow Diagram

Workflow Start Start: 2-phenoxyethyl 1H-indazole-3-carboxylate Reagents Add Amine (Tropane/Granatane) + Catalyst (TBD) Start->Reagents Reaction Heat (80°C, Toluene) Nucleophilic Acyl Substitution Reagents->Reaction Check TLC Check: Disappearance of Ester? Reaction->Check Check->Reaction No (Continue Heating) Workup Workup: Wash with 1M NaOH (Removes 2-phenoxyethanol) Check->Workup Yes Product Final 5-HT3 Antagonist (Indazole-3-carboxamide) Workup->Product

Caption: Step-by-step workflow for converting the 2-phenoxyethyl ester into a bioactive 5-HT3 antagonist.

References

  • Bermudez, J., et al. (1990). "5-Hydroxytryptamine (5-HT3) receptor antagonists.[2][3][4][5][6] 1. Indazole and indolizine-3-carboxylic acid derivatives."[2][4][5][6] Journal of Medicinal Chemistry, 33(7), 1924–1929. Link

  • King, F. D. (1987). "Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor." Journal of Medicinal Chemistry, 30(9), 1535–1537.[7] Link

  • BLD Pharm. (n.d.). "Product Analysis: 2-Phenoxyethyl 1H-indazole-3-carboxylate (CAS 763098-07-3)." BLD Pharm Catalog. Link

  • Flanagan, S. R., et al. (1993). "The synthesis of 5-HT3 receptor antagonists." Medicinal Research Reviews, 13(4), 485-523.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Indazole-3-Carboxylate Esters

Abstract This application note details a high-efficiency protocol for the synthesis of ethyl 1H-indazole-3-carboxylate and its derivatives via the microwave-assisted [3+2] cycloaddition of in-situ generated arynes with d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-efficiency protocol for the synthesis of ethyl 1H-indazole-3-carboxylate and its derivatives via the microwave-assisted [3+2] cycloaddition of in-situ generated arynes with diazoacetate esters. By leveraging the dielectric heating capabilities of modern microwave reactors, this protocol reduces reaction times from 12–24 hours (conventional) to under 20 minutes while suppressing side reactions common to thermal benzyne generation. This method provides a robust entry into the indazole-3-carboxylate scaffold, a critical pharmacophore in oncology (e.g., kinase inhibitors) and anti-inflammatory therapeutics.

Introduction & Mechanistic Rationale

The Challenge of Conventional Synthesis

The indazole-3-carboxylate motif is traditionally accessed via:

  • Diazotization of o-aminophenylglyoxylates: Requires multi-step precursor synthesis and harsh acidic conditions.

  • [3+2] Cycloaddition (Conventional): The reaction between benzyne (from o-silylaryl triflates) and diazoacetates is a powerful convergent strategy. However, conventional methods require slow addition of fluoride sources (CsF/TBAF) over 12–24 hours to maintain low steady-state benzyne concentrations, preventing benzyne dimerization (biphenylene formation) and polymerization.

The Microwave Advantage

Microwave irradiation fundamentally alters the kinetics of this transformation.[1]

  • Rapid Benzyne Generation: The high instantaneous temperature capability allows for the controlled, rapid generation of benzyne species that are immediately trapped by the diazo nucleophile.

  • Polar Transition State Stabilization: The [3+2] cycloaddition involves a polar transition state. Microwave irradiation (dielectric heating) stabilizes these dipoles, lowering the activation energy (

    
    ) and enhancing regioselectivity.
    
  • Solvent Superheating: Acetonitrile (MeCN) can be heated well above its boiling point in a pressurized vessel, facilitating the 1,3-proton shift required to aromatize the initial 3H-indazole intermediate into the thermodynamically stable 1H-indazole.

Reaction Mechanism

The reaction proceeds through a domino sequence:

  • Desilylation: Fluoride triggers the elimination of the triflate group, generating the reactive benzyne intermediate.

  • [3+2] Cycloaddition: The nucleophilic carbon of the ethyl diazoacetate attacks the benzyne triple bond.

  • Aromatization: The transient 3H-indazole undergoes a rapid 1,3-prototropic shift to form the 1H-indazole-3-carboxylate.

ReactionMechanism cluster_0 Step 1: Benzyne Generation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Aromatization Precursor o-Silylaryl Triflate Benzyne Benzyne (Intermediate) Precursor->Benzyne -TMS-F -OTf Intermediate 3H-Indazole (Transient) Benzyne->Intermediate [3+2] Fluoride F- Source Fluoride->Precursor Diazo Ethyl Diazoacetate Diazo->Intermediate Product Ethyl 1H-indazole- 3-carboxylate Intermediate->Product 1,3-H Shift (Fast under MW)

Caption: Mechanistic pathway of the microwave-assisted [3+2] cycloaddition of benzyne and diazoacetate.

Materials & Equipment

Reagents
  • Substrate: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv)

  • Reactant: Ethyl diazoacetate (1.2 equiv) [Caution: Explosive Potential ]

  • Activator: Cesium Fluoride (CsF) (2.0 equiv) or TBAF (1.0 M in THF)

  • Solvent: Acetonitrile (MeCN), anhydrous (preferred for dipole interaction)

Equipment
  • Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vessels: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Stirring: High-efficiency magnetic stir bar (cross-shaped or oval) to prevent hot spots.

Core Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate[3][4]

This protocol is optimized for a 1.0 mmol scale.

Step-by-Step Workflow
  • Preparation (In Fume Hood):

    • Flame-dry a 5 mL microwave vial and allow it to cool under argon.

    • Add CsF (304 mg, 2.0 mmol) and a magnetic stir bar.

    • Add anhydrous Acetonitrile (3.0 mL).

    • Add 2-(Trimethylsilyl)phenyl triflate (298 mg, 1.0 mmol).

    • Critical Step: Add Ethyl diazoacetate (137 mg, 1.2 mmol) last.

    • Seal the vial immediately with the crimp cap.

  • Microwave Irradiation:

    • Place the vial in the reactor cavity.

    • Program Parameters:

      • Temperature: 80 °C

      • Time: 10 minutes (Hold time)

      • Pre-stirring: 30 seconds

      • Absorption Level: Normal

      • Pressure Limit: 15 bar

    • Start the run.[1] The reactor will ramp to 80 °C (typically <1 min) and hold.

  • Work-up:

    • Allow the vial to cool to <40 °C (air jet cooling is usually automated).

    • Decap the vial carefully to release any residual pressure.

    • Filter the reaction mixture through a small pad of Celite to remove insoluble fluoride salts. Rinse with Ethyl Acetate (10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: Hexanes:Ethyl Acetate (gradient from 9:1 to 7:3).

    • Product: The title compound typically elutes as a white to off-white solid.

Workflow Diagram

Workflow Start Start: Dry 5mL MW Vial Reagents Add CsF, MeCN, Silyl Triflate, Diazoacetate Start->Reagents Seal Seal & Load into Reactor Reagents->Seal MW MW Irradiation 80°C, 10 min, High Stirring Seal->MW Cool Cool to <40°C Vent Pressure MW->Cool Workup Filter (Celite) & Concentrate Cool->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify End Pure Ethyl Indazole-3-carboxylate Purify->End

Caption: Operational workflow for the microwave-assisted synthesis protocol.

Data Analysis & Comparison

Yield Comparison: Microwave vs. Conventional

The following data illustrates the efficiency gain using this microwave protocol compared to the standard benchtop method (Larock procedure).

ParameterConventional Heating (Oil Bath)Microwave Synthesis (This Protocol)
Temperature 25 °C (RT) to Reflux80 °C (Internal)
Time 24 Hours10 Minutes
Reagent Addition Slow addition (syringe pump) requiredOne-pot (all-in)
Yield 65–75%82–89%
Purity (Crude) Moderate (Benzyne dimers present)High (Clean conversion)
Analytical Validation[3]
  • 1H NMR (400 MHz, CDCl3): δ 10.8 (br s, 1H, NH), 8.21 (d, J=8.1 Hz, 1H, H-4), 7.60 (d, J=8.4 Hz, 1H, H-7), 7.45 (t, J=7.8 Hz, 1H, H-6), 7.32 (t, J=7.8 Hz, 1H, H-5), 4.55 (q, J=7.1 Hz, 2H, CH2), 1.50 (t, J=7.1 Hz, 3H, CH3).

  • TLC: Rf ≈ 0.4 (Hexanes:EtOAc 2:1). Visualizes blue under UV/short-wave.

Scope and Limitations

  • Substituent Tolerance:

    • Electron-Withdrawing Groups (EWGs): Trifluoromethyl or Nitro groups on the benzyne precursor generally increase yield due to the increased electrophilicity of the benzyne intermediate.

    • Electron-Donating Groups (EDGs): Methoxy or Methyl groups are well tolerated but may require slightly higher temperatures (100 °C) or longer times (15 min).

  • Diazo Scope: The reaction works well with tert-butyl diazoacetate and methyl diazoacetate. Sterically bulky diazo compounds may result in lower yields.

Safety & Troubleshooting

Critical Safety Hazards
  • Diazo Compounds: Ethyl diazoacetate is potentially explosive and toxic. Handle only in a fume hood. Avoid using metal needles with rough surfaces; use glass or PTFE-lined equipment where possible.

  • Pressure: Microwave heating of Acetonitrile to 80–100 °C generates pressure. Ensure the vial is rated for at least 20 bar. Do not exceed the volume fill limit (typically 2/3 of vial capacity).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (<50%) Benzyne dimerization (Biphenylene formation)Decrease concentration (dilute to 0.1 M). Ensure high stirring rate.
Incomplete Reaction Moisture in solventUse freshly distilled or molecular-sieve dried MeCN. Fluoride sources are hygroscopic.
Vial Failure/Leak Crimp cap not tightCheck crimper adjustment. Ensure the septum is flat before crimping.
Product is 3H-Indazole Incomplete isomerizationIncrease reaction temperature to 100 °C or add a trace of acetic acid during workup to catalyze tautomerization.

References

  • Larock, R. C., et al. (2010). "Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds." Organic Syntheses, 87, 122.

  • Liu, Z., & Larock, R. C. (2007). "Preparation of Indazoles via the [3+2] Cycloaddition of Benzynes and Diazo Compounds." Journal of Organic Chemistry, 72(1), 223–232.

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Biotage. (2020).[2] "Microwave Reaction Tutorial: Cycloadditions." Biotage Application Notes.

  • Chabukswar, A., et al. (2012). "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate." Asian Journal of Research in Chemistry, 5(9).

Sources

Method

Application Note: Precision Crystallization of 2-Phenoxyethyl 1H-indazole-3-carboxylate

This Application Note provides a rigorous technical guide for the crystallization and purification of 2-phenoxyethyl 1H-indazole-3-carboxylate (CAS: 763098-07-3). This protocol is designed for organic chemists and proces...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the crystallization and purification of 2-phenoxyethyl 1H-indazole-3-carboxylate (CAS: 763098-07-3). This protocol is designed for organic chemists and process engineers requiring high-purity isolation of this indazole ester intermediate.

Introduction & Chemical Context

2-phenoxyethyl 1H-indazole-3-carboxylate is a functionalized ester derivative of the indazole-3-carboxylic acid core. Unlike simple methyl or ethyl esters, the inclusion of the 2-phenoxyethyl moiety introduces a flexible ether linkage and a lipophilic aromatic tail.

This structural complexity presents specific purification challenges:

  • Conformational Flexibility: The ethylene glycol linker increases rotational degrees of freedom, thermodynamically favoring amorphous or "oiled" states over crystalline lattices during rapid cooling.

  • Hydrogen Bonding: The unsubstituted 1H-position on the indazole ring acts as a critical hydrogen bond donor, while the ester and ether oxygens act as acceptors. Successful crystallization requires a solvent system that modulates these intermolecular forces to favor ordered packing (dimerization) rather than solvation.

Physicochemical Profile & Solubility

Understanding the solubility landscape is a prerequisite for selecting the correct crystallization vector. The following data is derived from structure-activity relationship (SAR) analysis of homologous indazole esters.

Table 1: Solubility Profile & Solvent Selection
Solvent ClassSpecific SolventSolubility (RT)Solubility (Boiling)Suitability
Polar Protic Ethanol (EtOH)ModerateHighIdeal (Primary Solvent)
Polar Protic Methanol (MeOH)HighVery HighGood, but yield loss risk
Polar Aprotic Ethyl Acetate (EtOAc)HighVery HighGood for Solvent/Anti-solvent
Polar Aprotic AcetoneHighVery HighRisk of rapid evaporation
Non-Polar n-Heptane / HexaneInsolubleLowIdeal (Anti-Solvent)
Chlorinated Dichloromethane (DCM)Very HighVery HighSolubilization only
Aqueous WaterInsolubleInsolubleAnti-Solvent (with alcohols)

Detailed Crystallization Protocols

Method A: Thermal Recrystallization (Ethanol/Water)

Best for: Removal of polar by-products and achieving X-ray quality crystals.

Mechanism: This method leverages the steep solubility curve of the indazole core in ethanol while using water to increase the chemical potential of the solute as the temperature drops, forcing lattice formation.

Protocol:

  • Dissolution: Charge the crude 2-phenoxyethyl 1H-indazole-3-carboxylate into a round-bottom flask. Add Ethanol (99%) at a ratio of 5-7 mL per gram of solute.

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. If solids remain, add Ethanol in 1 mL increments until fully dissolved.

    • Critical Check: If the solution is dark/colored, add activated carbon (5 wt%), stir for 10 mins at reflux, and filter hot through Celite.

  • Nucleation Induction: Remove from heat. While the solution is still hot (~60°C), add warm Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot Ethanol to re-dissolve the turbidity (restore clarity).

  • Controlled Cooling: Allow the flask to cool to room temperature (20-25°C) undisturbed over 2 hours.

    • Note: Do not use an ice bath immediately; rapid cooling will trap impurities or cause oiling.

  • Maturation: Once room temperature is reached, transfer to a 4°C environment for 12-24 hours to maximize yield.

  • Isolation: Filter the white/off-white needles via vacuum filtration. Wash the filter cake with cold Ethanol/Water (1:1) .

  • Drying: Dry under vacuum (40°C, <50 mbar) for 6 hours.

Method B: Anti-Solvent Precipitation (EtOAc/Heptane)

Best for: Bulk purification, scale-up, and removal of non-polar impurities.

Protocol:

  • Dissolve the crude material in a minimum volume of Ethyl Acetate (EtOAc) at 40-50°C. (Target: Saturation).

  • Slowly add n-Heptane (or Hexane) to the stirring solution until the "cloud point" is reached.

  • Stop stirring. Add a seed crystal if available.[1]

  • Allow the system to stand. As the EtOAc evaporates (if open vessel) or cools, the Heptane ratio increases, driving precipitation.

  • Optimization: For closed systems, add Heptane to a 3:1 (Heptane:EtOAc) ratio and cool to 0°C.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with phenoxyethyl esters is the formation of a viscous oil instead of crystals. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid boundary.

Corrective Actions:

  • Seeding: The most effective countermeasure. Add <1% pure crystalline seed at the cloud point temperature.

  • Temperature Oscillation: Cycle the temperature between 30°C and 45°C. This "Ostwald Ripening" process dissolves the amorphous oil and deposits it onto the thermodynamically stable crystal nuclei.

  • Solvent Switch: If oiling persists in Ethanol/Water, switch to Toluene/Heptane . The aromatic stacking of Toluene often stabilizes the indazole core better than protic solvents.

Process Visualization (Workflow)

CrystallizationWorkflow Start Crude 2-phenoxyethyl 1H-indazole-3-carboxylate SolventSelect Select Solvent System Start->SolventSelect Dissolution Heat to Reflux (Ethanol or EtOAc) SolventSelect->Dissolution Method A or B Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Nucleation Induce Nucleation (Add Water/Heptane or Seed) Filtration->Nucleation Cooling Controlled Cooling (Rate: -10°C/hour) Nucleation->Cooling CheckState Check Phase State Cooling->CheckState Oiling Oiling Out Detected CheckState->Oiling Viscous Liquid Crystallization Crystal Growth (Maturation) CheckState->Crystallization Solids Form Remedy Reheat & Seed or Add Solvent Oiling->Remedy Remedy->Cooling Retry Isolation Filtration & Drying Crystallization->Isolation

Figure 1: Decision tree and workflow for the crystallization of indazole esters, highlighting critical control points for preventing phase separation (oiling).

Analytical Validation

Trust but verify. Ensure the isolated solid meets the structural criteria.

  • 1H-NMR (DMSO-d6):

    • Verify the integrity of the ester linkage.

    • Diagnostic peaks: Indazole aromatic protons (7.0-8.2 ppm), Ester

      
       triplet (~4.5 ppm), Phenoxy 
      
      
      
      triplet (~4.3 ppm).
    • Note: Ensure no solvent peaks (Ethanol/Heptane) remain.

  • Melting Point:

    • Expect a sharp range (typically < 2°C variance). Broad ranges indicate solvent inclusion or amorphous content.

  • PXRD (Powder X-Ray Diffraction):

    • Required for GMP/GLP applications to confirm a single polymorph phase.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Crystallization of substituted indazole derivatives. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 1H-indazole-3-carboxylate (Structural Analog). Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: 2-Phenoxyethyl 1H-indazole-3-carboxylate. Retrieved from

  • Organic Syntheses. (2010). Synthesis of 1H-indazole-3-carboxylic acid esters. Org. Synth. 2010, 87, 231-237. Retrieved from

Sources

Application

Application Note: Late-Stage Functionalization of the 2-Phenoxyethyl Group in Indazole-Based Kinase Inhibitors

Executive Summary Indazole derivatives represent a privileged class of nitrogen-based heterocycles with profound medicinal properties, frequently deployed as potent kinase inhibitors (e.g., targeting JNK, ERK, and VEGFR)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole derivatives represent a privileged class of nitrogen-based heterocycles with profound medicinal properties, frequently deployed as potent kinase inhibitors (e.g., targeting JNK, ERK, and VEGFR)[1][2]. Among the various structural vectors explored in drug design, the 2-phenoxyethyl group —often appended to the N1, N5, or C3 positions of the indazole core—acts as a critical flexible linker. It allows the terminal phenyl ring to dynamically occupy deep hydrophobic pockets within target proteins[3].

This application note provides a comprehensive, field-proven methodology for the late-stage functionalization of the 2-phenoxyethyl moiety on pre-assembled indazole scaffolds. By leveraging regioselective electrophilic aromatic substitution followed by transition-metal-catalyzed cross-coupling, researchers can rapidly generate diverse analog libraries without needing to rebuild the bicyclic core de novo.

Mechanistic Rationale & Structural Strategy

The Causality of Late-Stage Functionalization

In traditional medicinal chemistry, modifying the terminal aryl group of a flexible linker requires synthesizing new building blocks from scratch. However, late-stage functionalization (LSF) of the 2-phenoxyethyl group exploits the intrinsic electronic properties of the ether linkage.

The ether oxygen acts as a strong activating group and an ortho/para director. Due to the significant steric bulk of the indazole-ethyl chain, electrophilic aromatic substitution (EAS) is heavily biased toward the para-position of the phenoxy ring. This predictable regioselectivity allows for clean halogenation, which subsequently serves as an orthogonal synthetic handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. This strategy effectively modulates the lipophilicity (LogP) and introduces specific vector interactions (e.g.,


-

stacking, halogen bonding) necessary for optimizing target binding affinity[4].

G A 1H-Indazole Core B N-Alkylation (2-Phenoxyethyl bromide) A->B C 1-(2-Phenoxyethyl)-1H-indazole B->C D Electrophilic Aromatic Substitution (NBS, Regioselective) C->D E 1-(2-(4-Bromophenoxy)ethyl)-1H-indazole D->E F Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) E->F G Advanced Functionalized Indazole Library F->G

Workflow for the late-stage functionalization of 2-phenoxyethyl indazoles.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating workflows, incorporating In-Process Controls (IPC) to ensure intermediate integrity before proceeding to complex catalytic steps.

Protocol A: Installation of the 2-Phenoxyethyl Scaffold (N1-Alkylation)

Objective: Regioselective N1-alkylation of 1H-indazole to establish the foundational scaffold. Causality: Cesium carbonate (


) is selected over potassium carbonate. The larger ionic radius of the cesium cation creates a looser ion pair in DMF, significantly enhancing the nucleophilicity of the indazole anion and thermodynamically favoring the less sterically hindered N1 position over N2.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 1H-indazole (10.0 mmol) in anhydrous DMF (25 mL).

  • Base Addition: Add

    
     (15.0 mmol, 1.5 eq). Stir at room temperature for 30 minutes to ensure complete deprotonation.
    
  • Alkylation: Dropwise add 2-phenoxyethyl bromide (11.0 mmol, 1.1 eq) over 10 minutes.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the indazole spot (

    
    ) and the appearance of a major higher-running spot (
    
    
    
    ) confirms conversion. LC-MS should indicate the
    
    
    mass of the target.
  • Workup: Quench with ice water (50 mL) and extract with EtOAc (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    mL) to remove residual DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography yields 1-(2-phenoxyethyl)-1H-indazole.

Protocol B: Regioselective Halogenation of the Phenoxy Ring

Objective: Introduce a bromine atom exclusively at the para-position of the phenoxy ring for downstream cross-coupling. Causality: Using N-Bromosuccinimide (NBS) in acetonitrile at 0 °C prevents oxidative cleavage of the ether linkage and avoids over-bromination. The mild conditions ensure the electron-rich indazole core remains uncompromised.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2-phenoxyethyl)-1H-indazole (5.0 mmol) in anhydrous acetonitrile (20 mL) and cool to 0 °C in an ice bath.

  • Halogenation: Add NBS (5.25 mmol, 1.05 eq) portion-wise over 15 minutes, keeping the flask shielded from direct light to prevent radical side reactions.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature for 1 hour.

  • IPC (Self-Validation): TLC (Hexanes/EtOAc 4:1) will show a slight upward shift in

    
    . 
    
    
    
    -NMR of a mini-workup aliquot must show the collapse of the multiplet aromatic signals of the phenoxy ring into two distinct doublets (AA'BB' system,
    
    
    Hz), confirming exclusive para-substitution.
  • Workup: Quench with saturated aqueous

    
     (10 mL) to neutralize residual bromine species. Extract with DCM, dry, and concentrate to yield 1-(2-(4-bromophenoxy)ethyl)-1H-indazole.
    
Protocol C: Library Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Couple the brominated intermediate with diverse aryl/heteroaryl boronic acids. Causality:


 is chosen as the pre-catalyst. The bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step—a common bottleneck when coupling sterically demanding substrates[1][4]. A biphasic solvent system (Dioxane/

) ensures the solubility of both the organic substrate and the inorganic base (

).

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 1-(2-(4-bromophenoxy)ethyl)-1H-indazole (1.0 mmol), the desired boronic acid (1.5 mmol), and

    
     (3.0 mmol).
    
  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and

    
     (1 mL). Sparge the biphasic mixture with argon for 10 minutes.
    
  • Catalyst Addition: Quickly add

    
     (0.05 mmol, 5 mol%). Seal the vial.
    
  • Reaction: Heat at 90 °C for 6 hours (or apply microwave irradiation at 110 °C for 30 minutes).

  • IPC (Self-Validation): LC-MS analysis of the organic layer must show complete consumption of the brominated starting material and the appearance of the cross-coupled product mass.

  • Workup & Purification: Filter through a short pad of Celite to remove palladium black. Partition between EtOAc and water. Concentrate the organic layer and purify via preparative HPLC.

Quantitative Data & Reaction Optimization

The optimization of the Suzuki-Miyaura cross-coupling (Protocol C) is summarized below. The data demonstrates the necessity of the dppf ligand and the phosphate base for maximizing yields.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp / TimeIsolated Yield (%)
1


Toluene/EtOH/

90 °C / 12 h45%
2

/ SPhos

Dioxane/

90 °C / 8 h68%
3


Dioxane/

90 °C / 6 h82%
4


Dioxane/

90 °C / 6 h 94%
5


Dioxane/

110 °C / 30 min (MW)91%

Table 1: Optimization parameters for the late-stage functionalization of 1-(2-(4-bromophenoxy)ethyl)-1H-indazole with phenylboronic acid.

Biological Application: Target Pathway Visualization

Functionalized 2-phenoxyethyl indazoles are frequently evaluated as ATP-competitive inhibitors of the c-Jun N-terminal Kinase (JNK) pathway, a critical cascade in inflammatory and apoptotic responses[2]. The functionalization of the phenoxy ring allows the molecule to anchor securely within the selectivity pocket of JNK isoforms.

Pathway Stimulus Pro-inflammatory Cytokines / Stress Receptor Cell Surface Receptors (e.g., TNFR, RTKs) Stimulus->Receptor MAP3K MAP3K (ASK1, MEKK1) Receptor->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK Transcription c-Jun Activation & Gene Transcription JNK->Transcription Inhibitor Functionalized 2-Phenoxyethyl Indazole Derivative Inhibitor->JNK ATP-competitive inhibition Apoptosis Inflammation & Apoptosis Transcription->Apoptosis

MAPK/JNK signaling pathway inhibition by functionalized indazole derivatives.

References

  • Microwave-Assisted Functionalization of Indazoles: An Overview RASĀYAN Journal of Chemistry URL:[Link][1]

  • Recent advances in C–H functionalization of 2H-indazoles Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][4]

  • 1H-indazole compound (US Patent 6982274B2) Google Patents URL:[2]

  • 5-substituted indazoles as kinase inhibitors (US Patent 9163007B2) Google Patents URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Indazole-3-Carboxylate Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-phenoxyethyl 1H-indazole-3-carboxylate and related N-alkylated isomers. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-phenoxyethyl 1H-indazole-3-carboxylate and related N-alkylated isomers. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Indazole-3-carboxylates are key intermediates in medicinal chemistry, serving as building blocks for a range of therapeutic agents.[1][2]

The synthetic route to these compounds can be challenging, primarily due to the two reactive nitrogen atoms in the indazole ring, which can lead to mixtures of N1 and N2 regioisomers during alkylation steps.[3][4] Achieving high yield and purity requires careful control of reaction conditions.

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your synthetic protocols, improve yields, and ensure the regiochemical integrity of your final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis. We will cover two primary synthetic pathways: direct esterification to form the title compound and N-alkylation, a common reaction that often presents significant challenges with regioselectivity.

Scenario A: Direct Esterification of 1H-Indazole-3-Carboxylic Acid

This route involves reacting 1H-indazole-3-carboxylic acid with 2-phenoxyethanol to form the 2-phenoxyethyl ester. While seemingly straightforward, this reaction can be inefficient without proper optimization.

dot

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_end Product & Purification Start1 1H-Indazole-3-Carboxylic Acid React Esterification (e.g., DCC/DMAP or SOCl₂) Start1->React Start2 2-Phenoxyethanol Start2->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify Product 2-Phenoxyethyl 1H-Indazole-3-Carboxylate Purify->Product

Caption: General workflow for the synthesis of 2-phenoxyethyl 1H-indazole-3-carboxylate via direct esterification.

Question 1: My esterification reaction has a very low yield or is not proceeding to completion. What are the potential causes?

Answer: Low conversion in esterification reactions is a common issue that can typically be traced back to one of three factors: the chosen method, the presence of water, or reagent quality.

  • Methodology: Standard Fischer esterification (refluxing with a strong acid catalyst) can be low-yielding for this substrate due to the sensitive nature of the indazole ring. More reliable methods include:

    • Carbodiimide Coupling: Using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst like 4-dimethylaminopyridine (DMAP). This method is highly efficient at room temperature but requires careful purification to remove urea byproducts.

    • Acid Chloride Formation: Converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of 2-phenoxyethanol. This is often a high-yield approach but requires anhydrous conditions.

  • Water Contamination: Water can hydrolyze the activated intermediates (e.g., O-acylisourea in DCC coupling) or the acid chloride, reverting them to the starting carboxylic acid. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Reagent Purity: Ensure the 1H-indazole-3-carboxylic acid is pure and dry. Impurities can interfere with the reaction. The 2-phenoxyethanol should also be of high purity and free of water.

Question 2: I'm observing an unexpected and highly polar side product in my TLC analysis. What could it be?

Answer: The formation of highly polar side products often points to issues with unreacted starting material or the formation of salts. If you are using a carbodiimide coupling method like DCC/EDC, the primary byproduct is the corresponding urea (DCU or EDU). While DCU is largely insoluble in many organic solvents, some may remain in solution. If your workup is incomplete, you may also have unreacted 1H-indazole-3-carboxylic acid, which is a polar compound.

In methods involving bases (e.g., adding triethylamine with SOCl₂), if your workup does not adequately neutralize the mixture, you may be spotting the triethylammonium salt of your carboxylic acid on the TLC plate, which will not move from the baseline. Ensure your workup includes a wash with a dilute acid (e.g., 1M HCl) to remove bases and a wash with brine to remove water-soluble components.

Table 1: Comparison of Common Esterification Methods

MethodKey ReagentsTypical ConditionsProsCons
Fischer Esterification H₂SO₄ or p-TsOHReflux in alcoholSimple, inexpensiveLow yield for sensitive substrates, harsh conditions
DCC/DMAP Coupling DCC, DMAPAnhydrous CH₂Cl₂ or THF, 0°C to RTHigh yield, mild conditionsDicyclohexylurea (DCU) byproduct can be difficult to remove
Acid Chloride SOCl₂ or (COCl)₂Anhydrous DCM or Toluene, RT to refluxHigh yield, very reactive intermediateRequires handling of hazardous reagents, strict anhydrous conditions
Scenario B: Synthesis via N-Alkylation of a 1H-Indazole-3-Carboxylate Ester

This route is relevant if the target molecule is an N-alkylated indazole, such as methyl 1-(2-phenoxyethyl)-1H-indazole-3-carboxylate. The primary challenge in this synthesis is controlling the site of alkylation, as the reaction can produce a mixture of N1 and N2 isomers.[3][5]

dot

Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_end Products & Purification Start1 Methyl 1H-Indazole-3-Carboxylate React N-Alkylation Start1->React Start2 2-Phenoxyethyl Bromide Start2->React Base Base (e.g., NaH) Base->React Solvent Anhydrous Solvent (e.g., THF) Solvent->React Mix Mixture of N1 and N2 Isomers React->Mix Purify Column Chromatography Mix->Purify Product1 Desired N1-Isomer Purify->Product1 Product2 N2-Isomer Byproduct Purify->Product2

Caption: General workflow for the N-alkylation of an indazole ester, highlighting the challenge of isomer formation.

Question 1: My primary problem is a low yield of the desired N1-isomer. I'm getting a mixture of N1 and N2 alkylated products. How can I improve N1 selectivity?

Answer: This is the most critical challenge in indazole chemistry.[3][6] Achieving high N1 regioselectivity is dependent on a careful selection of the base and solvent system.

  • Optimal System (N1-Selectivity): The combination of sodium hydride (NaH) in an anhydrous, aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is highly effective for achieving N1 selectivity.[4][5] The sodium cation is believed to coordinate with the N2 nitrogen and the oxygen of the C3-carboxylate group, forming a chelate that sterically hinders the N2 position from attack by the electrophile.[5][6] This directs the alkylating agent preferentially to the N1 position. Studies have shown that this method can lead to >99% N1 regioselectivity for indazoles with a C3-carboxylate group.[3]

  • Sub-optimal Systems: Using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), especially in polar aprotic solvents like DMF, often results in poor selectivity and leads to significant mixtures of N1 and N2 isomers.[6] These conditions favor thermodynamic equilibrium, which can result in mixtures.

Question 2: My N-alkylation reaction is sluggish, or the starting material is not fully consumed even after extended reaction times. What should I investigate?

Answer: An incomplete reaction can stem from several factors related to your reagents and conditions.

  • Base Quality and Handling: Sodium hydride is extremely reactive with moisture. Ensure you are using a fresh bottle of NaH (60% dispersion in mineral oil is standard). Before use, it's good practice to wash the NaH with anhydrous hexanes to remove the protective mineral oil, then dry it under an inert atmosphere (Nitrogen or Argon). The reaction should be run under strictly anhydrous conditions.

  • Solvent Purity: The solvent (THF or DMF) must be anhydrous. Use a freshly dried and distilled solvent or purchase a high-purity anhydrous grade.

  • Deprotonation Step: Ensure the deprotonation of the indazole is complete before adding the alkylating agent. After adding NaH to the indazole solution in THF/DMF, allow it to stir at 0 °C or room temperature for at least 30-60 minutes. You should observe hydrogen gas evolution, which will cease upon complete formation of the indazole anion.

  • Temperature: While the deprotonation is often started at 0 °C for safety, allowing the reaction to warm to room temperature after the addition of the alkylating agent is typically required for the reaction to proceed to completion within a reasonable timeframe (12-24 hours).[5]

Question 3: I have a mixture of N1 and N2 isomers. Are there any chromatographic tips for separating them?

Answer: Yes, the N1 and N2 isomers typically have different polarities and can be separated using flash column chromatography on silica gel. It has been observed that the 1H-regioisomer (N1) often has a lower Rf value (is more polar) compared to the 2H-regioisomer (N2) when analyzed by TLC.[7]

  • Solvent System: A good starting point for elution is a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc/Hexane and gradually increasing the polarity).

  • Monitoring: Monitor the fractions carefully using TLC. Staining with potassium permanganate or visualization under UV light can help differentiate the spots.

Table 2: Influence of Reaction Conditions on N-Alkylation Regioselectivity

BaseSolventTypical OutcomeScientific RationaleReference
NaH THFExcellent N1-selectivity (>99%) Na⁺ cation coordinates with N2 and C3-ester, sterically blocking the N2 position.[5][3][4]
NaH DMFExcellent N1-selectivity Similar chelation effect as in THF. DMF can accelerate the reaction.[8]
K₂CO₃ DMFMixture of N1 and N2 isomersWeaker base, less effective chelation control, leads to competing alkylation pathways.[6]
Cs₂CO₃ DioxaneHigh N1-selectivity (with tosylates)The larger Cs⁺ cation can also participate in chelation, but effectiveness varies.[6]

Frequently Asked Questions (FAQs)

Question 1: Why is the 1H-indazole tautomer the more stable form?

Answer: The indazole ring exists in three tautomeric forms: 1H, 2H, and 3H. The 1H-indazole is the most thermodynamically stable tautomer because it possesses a true benzenoid feature, which maximizes its aromatic stability according to Hückel's rule (10 π-electrons). The 2H-indazole has a less stable ortho-quinoid structure, and the 3H-indazole is non-aromatic and therefore very rare. Most reactions that start from an unsubstituted indazole begin with the 1H tautomer as the predominant species.

Question 2: What is the mechanistic reason for the high N1-selectivity with NaH in THF?

Answer: The high selectivity is a result of kinetically controlled deprotonation and subsequent sterically-directed alkylation. When NaH (a strong, non-nucleophilic base) is used, it abstracts the acidic proton from the N1 position of the stable 1H-indazole tautomer. The resulting sodium salt forms a tight ion pair. In a solvent like THF, the sodium cation is thought to form a five-membered chelate ring by coordinating simultaneously with the N2 nitrogen and the carbonyl oxygen of the ester at the C3 position.[5][6] This chelation effectively "protects" or blocks the N2 position, forcing the incoming electrophile (the alkylating agent) to attack the more accessible and nucleophilic N1 position.

dot

Sources

Optimization

Technical Support Center: Troubleshooting N-alkylation vs. O-alkylation of Indazole-3-carboxylates

Welcome, researchers, to your dedicated resource for navigating the complexities of indazole-3-carboxylate alkylation. This guide is structured to provide direct, actionable insights into the common challenges and questi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, to your dedicated resource for navigating the complexities of indazole-3-carboxylate alkylation. This guide is structured to provide direct, actionable insights into the common challenges and questions that arise during the synthesis of N-alkylated indazole-3-carboxylates, a critical structural motif in medicinal chemistry.[1] We will delve into the nuanced interplay of reagents and conditions that govern the regioselectivity between N-alkylation and the often-undesired O-alkylation, providing you with the expertise to steer your reactions toward the desired outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, offering explanations and corrective protocols.

Question: My reaction is yielding a significant amount of the O-alkylated product. How can I favor N-alkylation?

Answer:

The formation of an O-alkylated byproduct is a common challenge, arising from the competing nucleophilicity of the carboxylate oxygen. The key to favoring N-alkylation lies in understanding and manipulating the reaction environment to enhance the nucleophilicity of the indazole nitrogen atoms over the oxygen.

Causality and Strategic Solutions:

  • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen of the indazole is a "softer" nucleophile compared to the "harder" oxygen of the carboxylate. Alkylating agents with "harder" leaving groups (e.g., sulfates, triflates) tend to react preferentially with the hard oxygen nucleophile. Conversely, "softer" alkylating agents with leaving groups like iodide or bromide will favor reaction at the softer nitrogen center.[2]

  • Solvent Effects: The choice of solvent plays a pivotal role. Polar aprotic solvents like DMF can solvate the cation of the base, leading to a more "naked" and reactive indazolide anion. This can sometimes increase O-alkylation. Non-polar aprotic solvents like THF may promote the formation of tight ion pairs, which can influence regioselectivity.[3][4]

  • Counter-ion and Chelation: The nature of the cation from the base is critical. Sodium (Na+) cations, for instance, are believed to chelate between the N2 nitrogen and the carbonyl oxygen of the C3-carboxylate group. This coordination sterically hinders the N2 position and also reduces the nucleophilicity of the carboxylate oxygen, thereby favoring alkylation at the N1 position.[1][5][6]

Troubleshooting Protocol:

  • Switch to a "Softer" Electrophile: If you are using an alkyl sulfate or tosylate, consider switching to the corresponding alkyl bromide or iodide.[2]

  • Employ a Sodium Base in a Non-Polar Solvent: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established system for promoting selective N1-alkylation.[1][3][6][7]

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the N-alkylated isomer.[8][9]

Question: I am observing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity for a specific nitrogen?

Answer:

Achieving high regioselectivity between the N1 and N2 positions is a central challenge in indazole chemistry.[6][7] The outcome is a delicate balance of steric, electronic, and reaction conditions.[1][6]

Pillar 1: Selective N1-Alkylation

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][5][8][10][11] Conditions that allow for thermodynamic equilibration will often favor the N1-alkylated product.[3][6][8]

  • The NaH/THF System: As mentioned previously, the use of sodium hydride in THF is a robust method for achieving high N1-selectivity, particularly for indazoles with electron-withdrawing groups at the C3 position.[3][6][7] The proposed mechanism involves the formation of a sodium-chelated intermediate that sterically blocks the N2 position.[1][5]

  • Cesium Carbonate in Dioxane: For certain substrates, such as methyl 5-bromo-1H-indazole-3-carboxylate, using cesium carbonate (Cs2CO3) in dioxane with an alkyl tosylate has been shown to provide high yields of the N1-isomer.[1]

Pillar 2: Selective N2-Alkylation

While kinetically less favored, specific strategies can be employed to direct alkylation to the N2 position.

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate like DEAD or DIAD, often shows a preference for the formation of the N2-alkylated regioisomer.[3][6][7]

  • Acid-Catalyzed Alkylation: Recent methodologies have shown that using alkyl 2,2,2-trichloroacetimidates in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) can lead to highly selective N2-alkylation.[12][13][14][15] The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen.[12]

Question: My alkylation reaction is sluggish or not proceeding to completion. What are the likely causes?

Answer:

Low reactivity can be frustrating. The root cause often lies in insufficient activation of the indazole nucleophile or issues with the reagents.

Troubleshooting Steps:

  • Base and Solvent Incompatibility: Ensure your chosen base is effective in the selected solvent. For example, weaker bases like potassium carbonate may be ineffective in a non-polar solvent like THF but perform better in a more polar solvent like DMF.[6]

  • Incomplete Deprotonation: If using a heterogeneous base like NaH, ensure adequate stirring and reaction time to allow for complete deprotonation of the indazole. The reaction mixture should become homogeneous or show a distinct change in appearance.

  • Reagent Quality: Verify the purity and activity of your alkylating agent. Alkyl halides can degrade over time. Also, ensure your anhydrous solvents are truly dry, as water can quench the base and the indazolide anion.

  • Increase Temperature: If the reaction is slow at room temperature, cautiously increasing the temperature can improve the rate. However, be mindful that this could also affect the regioselectivity.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the difference in reactivity between the N1 and N2 positions of the indazole ring?

A1: The difference in reactivity stems from the electronic and steric environment of the two nitrogen atoms. The 1H-indazole tautomer is thermodynamically more stable.[3][5][8][10][11] Upon deprotonation, the resulting indazolide anion has electron density distributed across both nitrogens and the aromatic system. The N1 position is generally less sterically hindered than the N2 position, which is flanked by the benzene ring. However, the electron density and HOMO coefficients at each nitrogen can be influenced by substituents on the ring, affecting their relative nucleophilicity.

Q2: How do electron-withdrawing or electron-donating groups on the indazole ring affect the N1/N2 selectivity?

A2: Substituents have a profound electronic and steric influence.[3][6]

  • Electron-withdrawing groups at the C3 position, like the carboxylate in our topic, can increase the acidity of the N-H proton and influence the chelation with metal cations, as discussed earlier, favoring N1-alkylation.[6]

  • Electron-withdrawing groups on the benzene ring, particularly at the C7 position , can electronically favor N2 alkylation.[8][16]

  • Bulky substituents at the C3 position can sterically hinder the N2 position, thus promoting N1-alkylation.[3][12]

Q3: Is O-alkylation ever a desired outcome?

A3: While typically considered a side reaction in the context of synthesizing N-alkylated indazoles for pharmaceutical applications, the resulting indazolyl ethers could theoretically have applications in other areas of chemical synthesis or materials science. However, for the purposes of drug development focusing on N-substituted indazoles, O-alkylation is an undesired pathway that reduces the yield of the target molecule.

Data Presentation

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity of Indazole-3-carboxylate Alkylation
Indazole SubstrateAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioReference(s)
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaHTHF50>99:1[3]
Methyl 1H-indazole-3-carboxylaten-pentyl bromideK2CO3DMFRT1.5:1[3]
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl tosylateCs2CO3Dioxane90>98:2 (for N1)[1][7]
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)DEAD, PPh3THF501:2.5[3]
1H-IndazoleDiazo compoundsTfOHNot specifiedRTup to 0:100[17]
1H-Indazole-3-carboxylic acidIsobutyl bromideK2CO3DMF12058:42[18]

Note: The regioselectivity is highly substrate-dependent. This data serves as a general guide.[6]

Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation[1][6][7][19]

This protocol is optimized for achieving high N1-regioselectivity for indazole-3-carboxylates.

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the starting methyl 1H-indazole-3-carboxylate (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.[6]

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction[5][6][7]

This protocol generally favors the formation of the N2-alkylated product.

  • To a solution of the substituted 1H-indazole-3-carboxylate (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the N2-alkylated product.

Mandatory Visualizations

Reaction Pathway Diagram

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products Indazole Indazole-3-carboxylate N1_cond NaH, THF Alkyl Halide Indazole->N1_cond Favored by chelation N2_cond Mitsunobu (DEAD, PPh3) or TfOH, Imidate Indazole->N2_cond Specific reagents O_cond Hard Electrophile (e.g., Alkyl Sulfate) Indazole->O_cond HSAB mismatch N1_prod N1-Alkylated Product (Thermodynamic) N1_cond->N1_prod N2_prod N2-Alkylated Product (Kinetic) N2_cond->N2_prod O_prod O-Alkylated Product (Side Product) O_cond->O_prod

Caption: Factors influencing N1, N2, and O-alkylation pathways.

Troubleshooting Workflow

G Start Poor Regioselectivity or Yield in Indazole Alkylation Issue Identify Primary Issue Start->Issue O_Alk Excess O-Alkylation Issue->O_Alk Side Product N1_N2_Mix Mixture of N1/N2 Isomers Issue->N1_N2_Mix Isomer Mix Low_Yield Low/No Conversion Issue->Low_Yield Poor Reactivity Sol_O Switch to softer electrophile (R-Br, R-I) O_Alk->Sol_O Sol_N1_N2 Select N1 or N2 specific protocol N1_N2_Mix->Sol_N1_N2 Sol_Yield Check Base/Solvent combo & Reagent Quality Low_Yield->Sol_Yield End Achieved Desired Product Sol_O->End Proto_N1 Use NaH/THF for N1 Sol_N1_N2->Proto_N1 Target N1 Proto_N2 Use Mitsunobu for N2 Sol_N1_N2->Proto_N2 Target N2 Sol_Yield->End Proto_N1->End Proto_N2->End

Caption: Troubleshooting workflow for poor N1/N2 selectivity.

References

  • Chemical Communications (RSC Publishing). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Available from: [Link]

  • RSC Advances. Development of a selective and scalable N 1-indazole alkylation. Available from: [Link]

  • Alam, A. & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1945-1967. Available from: [Link]

  • Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]

  • Connect Journals. The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Available from: [Link]

  • ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available from: [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • Organic Chemistry Portal. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available from: [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]

  • ResearchGate. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF. Available from: [Link]

  • Diva-Portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available from: [Link]

  • PubMed. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). Available from: [Link]

  • National Center for Biotechnology Information. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • ResearchGate. Effect of base, solvent, and temperature. a | Download Scientific Diagram. Available from: [Link]

  • National Center for Biotechnology Information. Development of a selective and scalable N1-indazole alkylation. Available from: [Link]

  • MPG.PuRe. Regioselective N-alkylation of the 1H-indazole scaffold. Available from: [Link]

  • ResearchGate. Why n-alkylation is more favorable than o-alkyation ?. Available from: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

Sources

Troubleshooting

solubility issues of 2-phenoxyethyl 1H-indazole-3-carboxylate in DMSO

Topic: Solubility & Handling of 2-Phenoxyethyl 1H-indazole-3-carboxylate in DMSO Status: Active Last Updated: October 26, 2023 Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling of 2-Phenoxyethyl 1H-indazole-3-carboxylate in DMSO

Status: Active Last Updated: October 26, 2023 Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists

Executive Summary & Compound Profile

2-phenoxyethyl 1H-indazole-3-carboxylate is a lipophilic ester derivative of indazole-3-carboxylic acid. While the indazole core possesses hydrogen-bond donating capabilities (N1-H), the addition of the 2-phenoxyethyl ester tail significantly increases the molecule's logP (estimated ~3.8–4.2), driving its tendency to aggregate in aqueous environments.

Users frequently report issues with "crashing out" (precipitation) upon dilution into aqueous buffers and unexpected degradation during long-term storage in DMSO. This guide addresses the physicochemical mechanisms behind these failures and provides validated protocols for recovery.

PropertyDescriptionImpact on Solubility
Core Structure 1H-Indazole (Planar, aromatic)High lattice energy due to

-

stacking; requires energy to break crystal lattice.
Functional Group Carboxylate Ester (Position 3)Susceptible to hydrolysis in the presence of water (even atmospheric moisture absorbed by DMSO).
Tail 2-PhenoxyethylIncreases lipophilicity; drives rapid precipitation when DMSO concentration drops below critical threshold (<1-2%).
H-Bonding N1-H DonorForms strong H-bonds with DMSO sulfoxide oxygen; critical for initial solvation.
Critical Solubility Mechanisms

To troubleshoot effectively, one must understand why the compound behaves poorly.

  • The DMSO Hygroscopicity Trap: DMSO is highly hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped. Water molecules disrupt the DMSO-Indazole solvation shell. The hydrophobic effect then dominates, forcing the lipophilic 2-phenoxyethyl tails to aggregate, leading to precipitation.

  • Ester Hydrolysis: In "wet" DMSO, the ester bond at position 3 is vulnerable to hydrolysis, releasing 1H-indazole-3-carboxylic acid (which has different solubility properties) and 2-phenoxyethanol. This changes the concentration of the active compound over time.[1]

  • Thermal Hysteresis: Dissolution is endothermic. A stock prepared at 37°C may re-crystallize (crash out) when stored at 4°C or -20°C.

Troubleshooting Guide (Q&A)
Issue 1: "I cannot get the solid powder to dissolve in DMSO at 50 mM."

Diagnosis: High crystal lattice energy is preventing solvent penetration. Resolution:

  • Disrupt the Lattice: Use an ultrasonic bath (sonication). Sonicate for 5–10 minutes at 40 kHz. The mechanical energy helps break the intermolecular

    
    -stacking.
    
  • Thermal Assist: Warm the DMSO to 37–45°C before adding it to the solid. Solubility increases exponentially with temperature.

  • Vortexing: Vigorous vortexing is less effective than sonication for planar aromatics but should be used intermittently with warming.

Warning: Do not exceed 60°C, as this accelerates ester hydrolysis and potential oxidation of the indazole ring.

Issue 2: "The compound precipitates immediately when I dilute the DMSO stock into cell culture media or buffer."

Diagnosis: This is the "Solvent Shift" effect. You have crossed the solubility limit for the mixed solvent system. Resolution:

  • Step-Wise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Protocol: Dilute stock (e.g., 10 mM) 1:10 into an intermediate solvent (e.g., PEG-400 or pure Ethanol) before the final dilution into media.

  • Increase Vortex Speed: Inject the DMSO stock directly into the vortexing media. Do not pipette slowly onto the surface or side of the tube. Rapid dispersion prevents local high-concentration pockets where nucleation occurs.

  • Use a Carrier: Supplement the aqueous buffer with 0.5% – 1.0% Cyclodextrin (HP-

    
    -CD) or BSA. These agents encapsulate the lipophilic tail, preventing aggregation.
    
Issue 3: "My frozen DMSO stock has crystals at the bottom. Can I re-dissolve them?"

Diagnosis: Cryo-precipitation. Resolution: Yes, but you must ensure complete re-solubilization to maintain accurate concentration.

  • Warm the vial to 37°C for 15 minutes.

  • Sonicate for 5 minutes.

  • Visual Check: Hold the vial up to a light source. If you see "schlieren" lines (swirling refraction patterns) or particulates, it is not fully dissolved.

  • Homogenize: Vortex thoroughly before pipetting.

Standard Operating Procedures (SOPs)
SOP-A: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Volume: 1 mL Molecular Weight (MW): ~282.29 g/mol (Estimate based on formula C


H

N

O

)
  • Weighing: Weigh 2.82 mg of 2-phenoxyethyl 1H-indazole-3-carboxylate into a glass amber vial (avoid polystyrene).

  • Solvent Addition: Add 1000 µL of Anhydrous DMSO (Grade ≥99.9%, Water <0.05%).

    • Note: Use a fresh ampoule or a bottle stored over molecular sieves.

  • Solubilization:

    • Vortex for 30 seconds.

    • If solid remains, sonicate at room temperature for 5 minutes.

    • Inspect visually.[2][3][4] Solution should be clear and colorless/pale yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccate the storage box.

SOP-B: Aqueous Dilution for Assays

Target: 10 µM working solution in PBS (0.1% DMSO final).

  • Prepare 10 mL of PBS in a conical tube.

  • Set vortex to medium-high speed.

  • Pipette 10 µL of the 10 mM DMSO stock.

  • Submerged Injection: Immerse the pipette tip below the surface of the vortexing PBS and expel the contents rapidly.

  • Continue vortexing for 10 seconds.

  • Use immediately.

Visual Troubleshooting Workflows
Figure 1: Precipitation Troubleshooting Decision Tree

SolubilityTree Start Problem: Precipitation Observed CheckStage When does it precipitate? Start->CheckStage InStock In DMSO Stock Vial CheckStage->InStock High Conc. InMedia Upon Dilution in Media CheckStage->InMedia Low Conc. CheckWater Check DMSO Water Content InStock->CheckWater Cloudy/Gelled ActionHeat Sonicate (40kHz) + Heat (37°C) InStock->ActionHeat Crystals Visible CheckConc Check Final Concentration InMedia->CheckConc ActionDry Use Anhydrous DMSO + Molecular Sieves CheckWater->ActionDry DMSO is old/wet ActionCarrier Add Carrier Protein (BSA) or Cyclodextrin CheckConc->ActionCarrier > Solubility Limit ActionStep Use Intermediate Dilution (e.g., 1:10 in Ethanol) CheckConc->ActionStep Shock Precipitation

Caption: Decision tree for diagnosing and resolving precipitation events based on the experimental stage.

Figure 2: Mechanism of "Crash Out" and Recovery

Mechanism DMSO_Solv Stable Solvation Shell (DMSO-Indazole H-bonds) Water_Intro Introduction of Water (Dilution/Absorption) DMSO_Solv->Water_Intro Shell_Strip Stripping of DMSO Shell (Water-DMSO affinity > Indazole) Water_Intro->Shell_Strip Thermodynamic Drive Aggreg Hydrophobic Aggregation (Phenoxyethyl tails stack) Shell_Strip->Aggreg Precipitation Recovery Recovery Strategy: Add Co-solvent (PEG400) or Surfactant Aggreg->Recovery Remediation

Caption: Mechanistic pathway showing how water competition disrupts the DMSO solvation shell, leading to aggregation.

References
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12. Link

  • Gaylord Chemical. (2023). DMSO Solubility Data & Handling Guide. Gaylord Chemical Technical Bulletin. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses indazole properties).[1][4][5][6][7][8] Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

Sources

Optimization

Technical Support Center: Purification of 2-Phenoxyethyl 1H-Indazole-3-Carboxylate

The following technical guide details the purification of 2-phenoxyethyl 1H-indazole-3-carboxylate (also known as WAY-635319 ), a compound often synthesized as part of kinase inhibitor libraries or as a scaffold in medic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification of 2-phenoxyethyl 1H-indazole-3-carboxylate (also known as WAY-635319 ), a compound often synthesized as part of kinase inhibitor libraries or as a scaffold in medicinal chemistry.[1][2]

This guide addresses the specific physicochemical challenges posed by the indazole core (amphoteric nature, solubility) and the 2-phenoxyethyl moiety (high boiling point, surfactant-like properties).[1][2]

Executive Summary & Compound Profile

The synthesis of 2-phenoxyethyl 1H-indazole-3-carboxylate typically involves the esterification of 1H-indazole-3-carboxylic acid with 2-phenoxyethanol .[1][2] The primary purification challenges arise from the removal of the high-boiling alcohol reagent (2-phenoxyethanol, bp 237 °C) and the separation of unreacted starting acid without compromising the N-H functionality of the indazole ring.[1][2]

Physicochemical Profile
PropertyData / CharacteristicImplication for Purification
CAS Number 763098-07-3Reference identity (WAY-635319).[1][2][3][4]
Molecular Weight 282.29 g/mol Suitable for standard silica chromatography.[2]
Physical State Solid (Crystalline)Recrystallization is a viable final step.[1][2]
Acidity (pKa) ~13.8 (Indazole N-H)Weakly acidic; product can be deprotonated by strong bases.[1][2]
Solubility DMSO, DMF, EtOAc, DCMGood solubility in organic workup solvents.[1][2]
Impurity A 2-PhenoxyethanolLiquid, bp 237 °C .[1][2] Difficult to remove by rotary evaporation.[2]
Impurity B 1H-Indazole-3-carboxylic acidSolid, Amphoteric .[1][2][5] Soluble in aqueous base (pH > 9).[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My crude product is a persistent oil, even though the compound should be a solid."

Diagnosis: This is the most common issue.[2] It typically indicates contamination with excess 2-phenoxyethanol .[1][2] Because this alcohol has a high boiling point (237 °C), standard rotary evaporation at 40–50 °C will not remove it, leaving the product solvated in an oily matrix.[1][2]

Corrective Action:

  • Azeotropic Removal (Ineffective): Do not rely on simple co-evaporation.[1][2]

  • High Vacuum Kugelrohr: If the scale is <5 g, distill off the excess alcohol using a Kugelrohr apparatus at high vacuum (<0.5 mbar) and moderate heat (100–120 °C).[1][2] The product (MW 282) will remain while the alcohol distills.[1][2]

  • Chromatographic Separation: If distillation is unavailable, use flash column chromatography.[1][2] The polarity difference is distinct:

    • Product Rf: ~0.4–0.5 (Hexanes:EtOAc 1:1)[1][2]

    • 2-Phenoxyethanol Rf: ~0.2–0.3 (often tails significantly).[1][2]

    • Protocol: Load the oil onto a silica column.[2][6] Elute with a gradient of 0%

      
       40% EtOAc in Hexanes.[2] The product will elute before the alcohol.[2]
      
Issue 2: "I have unreacted starting material (Indazole-3-carboxylic acid) co-eluting with my product."

Diagnosis: The starting acid is poorly soluble in non-polar solvents but can streak on silica columns, contaminating the ester.[1][2]

Corrective Action: Implement a pH-controlled Aqueous Wash before chromatography.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Wash with saturated NaHCO₃ (aq) or 1M Na₂CO₃.[1][2]

    • Mechanism:[2][7] The carboxylic acid (pKa ~3-4) is deprotonated to the water-soluble carboxylate salt.[1][2] The ester product remains in the organic layer.[2]

    • Caution: Do not use strong bases like NaOH (pH > 13), as this may deprotonate the indazole N-H (pKa ~13.[1][2]8) or hydrolyze the ester.[1][2]

Issue 3: "I see a new spot with a slightly higher Rf than my product. Is it a byproduct?"

Diagnosis: This is likely the N-alkylated or N-acylated byproduct.[1][2]

  • N-alkylation: If you used an alkyl halide method, you may have alkylated the N1 position.[1][2]

  • N-acylation: If you used a coupling agent (EDC/DCC) or acid chloride, you may have formed the amide at the N1 position (dimerization).[1][2]

Corrective Action:

  • Identification: Check the UV spectrum.[2] N-substituted indazoles often show a bathochromic shift compared to the 1H-indazole.[1][2]

  • Removal: These byproducts are less polar than the target 1H-indazole ester (which has a free N-H capable of hydrogen bonding).[1][2]

    • Use a shallower gradient (e.g., 10%

      
       20% EtOAc in Hexanes) to separate the less polar N-substituted impurity from the desired product.[1][2]
      

Step-by-Step Purification Protocol

Phase 1: Workup (Removal of Bulk Impurities)

Objective: Remove acidic starting materials and water-soluble reagents.[1][2]

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Note: If the product precipitates as a solid, filter it directly.[1][2] If it oils out (due to 2-phenoxyethanol), proceed to extraction.[1][2]

  • Extraction: Extract with Ethyl Acetate (EtOAc) (3x). Avoid Dichloromethane (DCM) if possible, as 2-phenoxyethanol is more difficult to partition out of DCM.[1][2]

  • Base Wash (Critical): Wash the combined organic layers with saturated aqueous NaHCO₃ (2x).[1][2]

    • Validation: Acidify a small aliquot of the aqueous wash with HCl.[2] If precipitate forms, you are successfully removing unreacted indazole-3-carboxylic acid.[1][2]

  • Emulsion Control: If an emulsion forms (common with phenoxyethyl derivatives), add saturated Brine or a small amount of Methanol to break it.[1][2]

  • Drying: Dry over anhydrous Na₂SO₄ and filter.

Phase 2: Isolation & Final Purification

Objective: Isolate pure crystalline solid.[1][2]

Method A: Recrystallization (Preferred for >1g scale) [1][2]

  • Concentrate the crude extract to a minimal volume.[2]

  • Add Ethanol (EtOH) or Toluene and heat to reflux until dissolved.

  • Allow to cool slowly to room temperature, then to 4 °C.

  • Anti-solvent: If crystallization is slow, add Hexanes or Water dropwise to the turbid point.[1][2]

  • Filter the white/off-white crystals and wash with cold Hexanes.[1][2]

Method B: Flash Chromatography (Preferred for <500mg or oily crude) [1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Hexanes / Ethyl Acetate.[2]

  • Gradient:

    • 0–5 min: 100% Hexanes (Elutes non-polar impurities).[1][2]

    • 5–20 min: 0%

      
       30% EtOAc (Elutes Product).[1][2]
      
    • 20–30 min: 30%

      
       60% EtOAc (Elutes 2-phenoxyethanol and polar byproducts).[1][2]
      

Visual Workflows

Diagram 1: Purification Decision Tree

This logic flow helps you decide between recrystallization and chromatography based on the physical state of your crude material.[1][2]

PurificationLogic Start Crude Reaction Mixture Quench Quench & Extract (EtOAc) Start->Quench CheckState Physical State after Concentration? Quench->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystalline Oil Persistent Oil CheckState->Oil Contains Excess Phenoxyethanol Recryst Recrystallization (EtOH or Toluene) Solid->Recryst Column Flash Chromatography (Hex/EtOAc Gradient) Oil->Column Pure Pure 2-phenoxyethyl 1H-indazole-3-carboxylate Recryst->Pure Column->Pure

Caption: Decision matrix for selecting the optimal purification route based on crude product state.

Diagram 2: Chemical Workup Flow

Detailed extraction logic to ensure removal of the specific impurities (Acid and Alcohol).[1][2]

WorkupFlow OrgLayer Organic Layer (Product + Impurities) Wash1 Wash: Sat. NaHCO3 OrgLayer->Wash1 Sep1 Phase Separation Wash1->Sep1 AqWaste1 Aqueous Waste (Indazole-3-COOH salt) Sep1->AqWaste1 Removes Acid OrgLayer2 Organic Layer Sep1->OrgLayer2 Retains Ester Wash2 Wash: Brine/Water OrgLayer2->Wash2 Sep2 Phase Separation Wash2->Sep2 AqWaste2 Aqueous Waste (Traces of Phenoxyethanol) Sep2->AqWaste2 Removes Polar Impurities FinalOrg Dry (Na2SO4) & Concentrate Sep2->FinalOrg

Caption: Step-by-step extraction protocol to isolate the neutral ester from acidic and water-soluble impurities.

Frequently Asked Questions (FAQs)

Q: Can I use UV detection for this compound? A: Yes. The indazole ring is highly conjugated.[2] Monitor at 254 nm (strong absorption) or 280 nm .[1][2] The phenoxy group also contributes to UV absorbance, making detection high-sensitivity.[1][2]

Q: Is the N-H proton acidic enough to react with silica? A: The N-H proton of indazole (pKa ~13.[1][2]8) is not acidic enough to bind irreversibly to silica, but it does make the compound essentially polar.[1][2] If you observe tailing (streaking) on the column, add 1% Triethylamine to your eluent to neutralize acidic sites on the silica gel.[1][2]

Q: How do I store the purified compound? A: Store at 2–8 °C or -20 °C for long term. As an ester, it is susceptible to hydrolysis if exposed to moisture and heat or strong acids/bases for prolonged periods.[1][2] Ensure the container is tightly sealed.[2]

Q: Why is my yield lower than expected (<50%)? A: Check your coupling method.

  • Acid Chloride Method:[2] Ensure anhydrous conditions.[2] Water hydrolyzes the acid chloride back to the acid.[2]

  • Steglich Esterification (DCC/EDC): N-acylurea formation can be a major side reaction.[1][2] Ensure you are adding DMAP as a catalyst to favor ester formation over N-acylation.[1][2]

References

  • PubChem. (n.d.).[1][2][5] 2-phenoxyethyl 1H-indazole-3-carboxylate (Compound).[1][2][3][4][5] National Library of Medicine.[2] Retrieved March 3, 2026, from [Link][1][2]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.[1][2] Org. Synth. (General esterification of indazole-3-carboxylic acids). Retrieved March 3, 2026, from [Link][1][2]

Sources

Troubleshooting

stability of 2-phenoxyethyl 1H-indazole-3-carboxylate in acidic conditions

Technical Support Center: 2-Phenoxyethyl 1H-Indazole-3-Carboxylate Welcome to the technical support center for 2-phenoxyethyl 1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Phenoxyethyl 1H-Indazole-3-Carboxylate

Welcome to the technical support center for 2-phenoxyethyl 1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to understand its stability profile, particularly under acidic conditions. As this molecule progresses through the development pipeline, a thorough understanding of its chemical liability is paramount for formulating stable drug products and developing robust analytical methods.

This document provides answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges. Our approach is grounded in the principles of physical organic chemistry and regulatory expectations for stability testing.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 2-phenoxyethyl 1H-indazole-3-carboxylate under acidic conditions?

The primary stability concern is the acid-catalyzed hydrolysis of the ester functional group.[3][4][5] Ester hydrolysis is a common degradation pathway for small molecule drug candidates. In the presence of an acid catalyst (like HCl or H₂SO₄) and water, the ester bond is susceptible to cleavage, yielding the parent carboxylic acid (1H-indazole-3-carboxylic acid) and the corresponding alcohol (2-phenoxyethanol).[4][5] This reaction is the reverse of a Fischer esterification and its equilibrium is driven towards the hydrolysis products when an excess of water is present, as is typical in aqueous acidic solutions.[3][4]

Q2: What are the expected degradation products of 2-phenoxyethyl 1H-indazole-3-carboxylate in an acidic medium?

Under typical acidic stress conditions (e.g., 0.1 M HCl), the two expected degradation products are:

  • 1H-Indazole-3-carboxylic acid

  • 2-Phenoxyethanol

The reaction proceeds via protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of 2-phenoxyethanol lead to the formation of the carboxylic acid.[6][7]

G cluster_main Predicted Acid-Catalyzed Hydrolysis Pathway Parent 2-Phenoxyethyl 1H-indazole-3-carboxylate Protonation Protonated Ester (Increased Electrophilicity) Parent->Protonation + H₃O⁺ (Protonation) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + H₂O (Nucleophilic Attack) Products Degradation Products: 1. 1H-Indazole-3-carboxylic acid 2. 2-Phenoxyethanol Tetrahedral->Products - H₃O⁺ - 2-Phenoxyethanol (Elimination)

Caption: Predicted mechanism for acid-catalyzed ester hydrolysis.

Q3: Is the core 1H-indazole ring system expected to be stable under these conditions?

The 1H-indazole ring itself is a robust aromatic heterocyclic system and is generally stable to moderately acidic conditions, especially when compared to the labile ester group.[8][9] While some indazole derivatives can react under specific acidic conditions (e.g., with formaldehyde in concentrated HCl), simple hydrolysis conditions used for forced degradation are unlikely to affect the core ring structure.[10][11] Therefore, degradation of the indazole ring is not an anticipated pathway under typical acid stress testing. Your primary focus should remain on monitoring for ester cleavage.

Q4: What analytical techniques are most suitable for monitoring the stability of this compound?

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for this type of analysis.[12][13][14] A well-developed "stability-indicating" HPLC method can separate the parent compound from its degradation products and any other impurities.[2] Mass Spectrometry (LC-MS) is invaluable for confirming the identity of the degradation products by providing molecular weight information.[13][15]

Troubleshooting & Experimental Guides

Guide 1: How to Design a Forced Degradation Study for Acidic Stability

Forced degradation, or stress testing, is essential for understanding degradation pathways and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1][2]

Objective: To intentionally degrade the sample to a target level (typically 5-20%) to ensure that analytical methods can detect and resolve the degradants.[2]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 2-phenoxyethyl 1H-indazole-3-carboxylate in a suitable organic solvent (e.g., Acetonitrile or Methanol) at a concentration of ~1 mg/mL. This prevents initial hydrolysis before the acid is added.

  • Stress Condition Setup:

    • In separate, clearly labeled vials, add a small aliquot of the stock solution.

    • Add the acidic solution (e.g., 0.1 M HCl, 0.01 M HCl) to achieve a final drug concentration of ~0.1 mg/mL. The majority of the final solution should be the aqueous acid to ensure hydrolysis can occur.[5]

    • Include a control sample in which the stock solution is diluted with water instead of acid.

  • Incubation: Place the vials in a controlled temperature environment. Start with a moderately elevated temperature, such as 60°C.

  • Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Quenching and Analysis: Immediately neutralize the reaction by diluting the aliquot into the HPLC mobile phase or a buffer of appropriate pH. This step is critical to stop further degradation before analysis.

  • Analysis: Analyze the samples by a suitable HPLC-UV method (see Guide 2).

Key Causality Insights:

  • Why use elevated temperature? To accelerate the rate of degradation to a timeframe that is practical for laboratory work.[2]

  • Why test multiple acid concentrations and time points? To control the extent of degradation. The goal is not complete destruction of the molecule, but partial degradation to observe the formation of products.[12]

  • Why quench the reaction? To ensure that the analytical result accurately reflects the state of the sample at the specific time point, without artifacts from continued degradation in the autosampler.

Recommended Initial Stress Conditions

StressorConcentrationTemperatureRecommended Time Points
Hydrochloric Acid (HCl)0.1 M60°C2, 8, 24 hours
Hydrochloric Acid (HCl)1 MRoom Temp8, 24, 72 hours
Sulfuric Acid (H₂SO₄)0.05 M60°C2, 8, 24 hours

Sources

Optimization

Technical Support Center: Indazole Ester Synthesis &amp; Purification

Topic: Removing Unreacted 2-Phenoxyethanol from Reaction Mixtures Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted 2-Phenoxyethanol from Reaction Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in medicinal chemistry and drug development: the removal of high-boiling, amphiphilic solvents like 2-phenoxyethanol from sensitive intermediates.

Indazole esters are privileged scaffolds in kinase inhibitor synthesis[1]. However, when 2-phenoxyethanol is used as a solvent or reactant, its high boiling point (247 °C) and dual polarity make it stubbornly persistent during standard workups[2]. This guide provides field-proven, causality-driven methodologies to isolate your indazole ester with high purity and minimal degradation.

Diagnostic Purification Flowchart

Before proceeding with a purification method, evaluate your specific indazole ester's physical state, thermal stability, and the scale of your reaction. Use the decision matrix below to select the optimal solvent removal strategy.

G Start Crude Indazole Ester + 2-Phenoxyethanol IsSolid Does the ester crystallize? Start->IsSolid Trituration Anti-Solvent Trituration (e.g., Hexanes) IsSolid->Trituration Yes IsHeatStable Thermally stable (>100°C)? IsSolid->IsHeatStable No Distillation High-Vac Distillation (<20 mbar, 70°C) IsHeatStable->Distillation Yes Scale Reaction Scale? IsHeatStable->Scale No LLE Liquid-Liquid Extraction (Heptane / Water) Scale->LLE >10g Chromatography Silica Gel Chromatography Scale->Chromatography <10g

Decision matrix for removing 2-phenoxyethanol from indazole ester syntheses based on scale/stability.

Troubleshooting & FAQs

Q: Why is 2-phenoxyethanol so difficult to remove using my standard rotary evaporator setup? A: 2-Phenoxyethanol has a boiling point of approximately 247 °C[2]. At standard water aspirator pressures (approx. 50-100 mbar) and a 40 °C water bath, its vapor pressure is negligible. To remove it thermally, you must overcome the enthalpy of vaporization by drastically lowering the pressure and increasing the heat, which risks degrading heat-sensitive indazole esters.

Q: Can I use an aqueous workup to wash away the 2-phenoxyethanol without hydrolyzing my indazole ester? A: Yes, but it requires exploiting the specific partition coefficient of the solvent. 2-Phenoxyethanol is amphiphilic (containing both an aromatic ring and a primary alcohol) and has a water solubility of roughly 30 g/L at 20 °C[2]. If your organic layer is highly non-polar (e.g., Heptane or MTBE), multiple water washes will drive the 2-phenoxyethanol into the aqueous phase. Crucial Causality: Indazole esters are susceptible to basic hydrolysis[3]. You must use strictly pH-neutral water (or a pH 7 phosphate buffer) for the washes. Avoid using NaOH or Na2CO3, which will saponify your ester into the corresponding indazole carboxylic acid.

Q: My indazole ester is thermally stable. What are the exact rotavap conditions needed to evaporate 2-phenoxyethanol? A: Recent empirical studies on high-boiling-point solvent removal demonstrate that you can achieve efficient evaporation on a standard rotavap if the system is highly optimized[4]. You must utilize a high-vacuum pump capable of reaching below 20 mbar, set your heating bath to 70 °C, and maintain a condenser coolant temperature of 0 °C[4]. A rotation speed of 100 rpm is recommended to maximize the surface area of the viscous liquid film.

Q: How does 2-phenoxyethanol behave on silica gel? A: Due to its hydroxyl and ether groups, 2-phenoxyethanol is highly polar and acts as a strong hydrogen-bond donor/acceptor. In a standard Hexane/Ethyl Acetate gradient, it will streak and elute late. Most indazole esters (especially those with hydrophobic alkyl or aryl substitutions) will elute much earlier[5].

Detailed Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for: Large-scale reactions (>10 g) and heat-sensitive esters. Liquid-liquid microextraction and bulk extraction are proven methods to remove highly polar, water-soluble solvents from reaction mixtures[6].

  • Dilution: Dissolve the crude reaction mixture in a highly non-polar organic solvent (e.g., 4:1 Heptane:Ethyl Acetate or pure MTBE) at a ratio of 20 mL solvent per gram of crude. Mechanistic note: Limiting the polarity of the organic phase forces the amphiphilic 2-phenoxyethanol to partition into the water.

  • Neutral Washing: Transfer to a separatory funnel. Wash the organic layer with distilled water (pH 7.0) using a 1:1 volume ratio. Repeat this wash 4 to 5 times.

  • Self-Validation Checkpoint: 2-Phenoxyethanol has a specific UV absorbance peak at 269 nm (95-105 specific absorbance at 80 ppm)[7]. Take a 1 mL aliquot of your 5th aqueous wash and analyze it via UV-Vis spectroscopy. If the absorbance at 269 nm is negligible, the 2-phenoxyethanol has been successfully removed.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: High-Vacuum Rotary Evaporation

Best for: Thermally stable indazole esters (<50 g scale).

  • Apparatus Setup: Connect your rotary evaporator to a high-performance vacuum pump (must pull <20 mbar). Ensure the system is completely leak-free[4].

  • Temperature Differentials: Set the heating bath to exactly 70 °C. Set the recirculating chiller to 0 °C[4]. Mechanistic note: A steep temperature gradient (ΔT = 70 °C) is required to force the condensation of high-boiling vapors and prevent them from migrating into the pump.

  • Evaporation: Fill the evaporation flask to no more than 25% capacity to prevent bumping. Set rotation to 100 rpm[4].

  • Self-Validation Checkpoint: Weigh the receiving flask before and after the process. Cross-reference the distilled mass with the theoretical volume of 2-phenoxyethanol added to the reaction. Confirm the purity of the remaining indazole ester residue via TLC (visualized with UV and phosphomolybdic acid stain)[5].

Protocol C: Anti-Solvent Trituration

Best for: Solid, highly crystalline indazole esters.

  • Solvation: Dissolve the crude mixture in the minimum amount of a compatible solvent (e.g., minimal diethyl ether).

  • Precipitation: Dropwise, add an anti-solvent (e.g., cold hexanes or pentane) while stirring vigorously until the solution becomes cloudy.

  • Crystallization: Cool the mixture to -20 °C for 2 hours to induce complete crystallization of the indazole ester. The 2-phenoxyethanol will remain solvated in the mother liquor.

  • Self-Validation Checkpoint: Filter the crystals and wash with cold hexanes. Analyze the crystals via

    
    -NMR. The absence of multiplets at δ 6.9-7.3 ppm (aromatic protons of the phenoxy group) and triplets at δ 4.0/3.8 ppm (ethylene glycol chain) confirms complete removal[2].
    

Quantitative Method Comparison

Removal MethodIdeal ScaleEquipment RequiredThermal StressTime Efficiency2-Phenoxyethanol Removal Efficiency
Liquid-Liquid Extraction >10 gSeparatory FunnelLow (Ambient)Fast (< 2 hours)Moderate (Requires 4-5 washes)
Optimized Rotavap 1 - 50 gHigh-Vac (<20 mbar)High (70 °C)Fast (< 1 hour)High
Silica Chromatography <10 gFlash System / UVLow (Ambient)Slow (2-4 hours)Very High
Trituration AnyFiltration SetupLow (-20 °C)Moderate (2 hours)High (Dependent on ester crystallinity)

References

Sources

Troubleshooting

optimizing reaction time for indazole-3-carboxylate formation

Technical Support Center: Optimizing Reaction Time for Indazole-3-Carboxylate Formation Executive Summary The formation of indazole-3-carboxylates is a critical bottleneck in the synthesis of lonidamine analogues, granis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Time for Indazole-3-Carboxylate Formation

Executive Summary

The formation of indazole-3-carboxylates is a critical bottleneck in the synthesis of lonidamine analogues, granisetron, and various kinase inhibitors. Traditional thermal cyclizations often require 12–48 hours. This guide provides optimized protocols to reduce reaction times to <2 hours using microwave-assisted palladium carbonylation and fluoride-promoted [3+2] cycloaddition, alongside a robust troubleshooting matrix.

Part 1: Route Selection & Decision Matrix

Do not choose a method based on popularity. Choose based on your starting material availability and speed requirements.

Starting Material Methodology Standard Time Optimized Time Primary Risk
3-Iodo-1H-indazole Pd-Catalyzed Carbonylation24–48 h20–40 min (Microwave)Catalyst poisoning; CO safety.
2-(Trimethylsilyl)phenyl triflate [3+2] Cycloaddition (Benzyne)12–16 h2–4 h (Flow/Temp control)Scale-up instability; polymerization.
2-Nitrophenylacetic acid Nitrosative Cyclization4–6 h1.5 h Exothermic runaway; diazonium stability.

Part 2: Optimized Protocols (Step-by-Step)

Protocol A: Microwave-Assisted Pd-Catalyzed Carbonylation (The "Speed" Route)

Target: Rapid conversion of 3-iodoindazole to methyl/ethyl indazole-3-carboxylate.

Mechanism: This reaction relies on the oxidative addition of Pd(0) to the C-I bond, followed by CO insertion. The rate-limiting step is often CO migration. Microwave irradiation accelerates the ligand exchange and CO insertion steps.

Optimized Workflow:

  • Vial Loading: In a 10 mL microwave vial, charge 3-iodo-1H-indazole (1.0 equiv), Pd(OAc)₂ (5 mol%), and Xantphos or dppf (10 mol%).

  • Solvent System: Add MeOH (or EtOH for ethyl ester) and Et₃N (2.0 equiv). Note: Anisole/MeOH (1:1) is a superior green alternative that absorbs microwave energy efficiently.[1]

  • CO Source: Add Mo(CO)₆ (Solid CO source, 1.5 equiv) OR purge with CO gas balloon if using a pressure-rated microwave vessel (caution required).

  • Irradiation: Heat to 100–120°C for 20 minutes (High Absorption Level).

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (Hex/EtOAc).

Why this works: Conventional heating requires hours for CO saturation and insertion. Microwave dielectric heating creates localized superheating at the Pd-catalyst surface, driving the turnover frequency (TOF) up significantly [1].

Protocol B: Fluoride-Promoted [3+2] Cycloaddition

Target: Convergent synthesis from benzyne precursors and ethyl diazoacetate.

Optimized Workflow:

  • Setup: Flame-dry a flask under N₂. Dissolve 2-(trimethylsilyl)phenyl triflate (1.0 equiv) and ethyl diazoacetate (1.5 equiv) in anhydrous THF.

  • Initiation: Cool to 0°C (Standard is -78°C, but 0°C is viable for speed if dropwise addition is controlled).

  • Addition: Add TBAF (1.8 equiv, 1M in THF) dropwise over 30 mins via syringe pump.

  • Reaction: Allow to warm to RT immediately after addition. Stir for 2 hours .

  • Quench: Sat. NaHCO₃.

Critical Note: While -78°C improves regioselectivity for substituted benzynes, the unsubstituted parent scaffold tolerates 0°C well, reducing the "warm-up" lag time [2].

Part 3: Troubleshooting & FAQs

Q1: My Carbonylation reaction stalled at 50% conversion. Adding more catalyst didn't help.

Diagnosis: Catalyst poisoning or CO starvation. Fix:

  • Check the CO Source: If using a balloon, the mass transfer of CO into the liquid phase is likely the bottleneck. Switch to a sealed vessel or a solid CO source like Mo(CO)₆ or a two-chamber reactor (COgen).

  • Ligand Choice: Monodentate ligands (PPh₃) are labile and deactivate faster. Switch to a bidentate ligand like dppf or Xantphos , which stabilizes the Pd intermediate at high temperatures [3].

Q2: The [3+2] Cycloaddition yielded a dark tar instead of the ester.

Diagnosis: Uncontrolled benzyne generation leading to polymerization. Fix:

  • Rate of Fluoride Addition: You added the TBAF too fast. The concentration of free benzyne became too high, reacting with itself rather than the diazoacetate. Use a syringe pump.

  • Temperature: If the reaction turned black instantly, cool back down to -20°C or -40°C.

Q3: In the nitrosative cyclization, I see a new spot on TLC but yield is low.

Diagnosis: Formation of the N-nitroso intermediate without cyclization. Fix:

  • Temperature Spike: The cyclization of the N-nitroso amide requires thermal activation. Ensure the internal temperature reaches >75°C.

  • Acid Catalyst: Add a catalytic amount of AcOH if using neutral solvents to protonate the leaving group.

Part 4: Visualizing the Logic

Figure 1: Reaction Optimization Decision Tree

Use this flow to select the correct optimization path for your specific bottleneck.

OptimizationLogic Start Start: Select Issue Issue_Time Issue: Reaction Too Slow (>12h) Start->Issue_Time Issue_Yield Issue: Low Yield (<50%) Start->Issue_Yield Method_Pd Method: Pd-Carbonylation Issue_Time->Method_Pd Method_Benzyne Method: Benzyne [3+2] Issue_Yield->Method_Benzyne Action_MW Action: Switch to Microwave 120°C, 20 min Method_Pd->Action_MW Standard Fix Action_Ligand Action: Switch Ligand (PPh3 -> dppf) Method_Pd->Action_Ligand If Catalyst Deactivates Action_SlowAdd Action: Slow TBAF Addition (Syringe Pump) Method_Benzyne->Action_SlowAdd Polymerization? Action_Temp Action: Lower Temp (-20°C to 0°C) Method_Benzyne->Action_Temp Regio-issues?

Caption: Decision tree for troubleshooting reaction time and yield based on the chosen synthetic pathway.

Figure 2: Mechanism of Microwave-Accelerated Carbonylation

Understanding the rate-determining step (RDS) allows for targeted optimization.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd 3-Iodoindazole COInsert CO Insertion (Ar-CO-Pd-I) OxAdd->COInsert CO (RDS) Microwave Accelerates NuAttack Nucleophilic Attack (MeOH) COInsert->NuAttack Base/MeOH RedElim Reductive Elimination Product Release NuAttack->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle of Pd-carbonylation. Microwave energy specifically accelerates the CO insertion and Nucleophilic attack steps.

Part 5: Comparative Data Table

ParameterThermal CarbonylationMW-Assisted CarbonylationBenzyne [3+2]
Time 24–48 Hours20–40 Minutes 2–12 Hours
Yield 60–80%85–95% 70–85%
Pressure Balloon (1 atm)Sealed Vial (5–15 bar)Atmospheric
Solvent DMF/MeOHAnisole/MeOHTHF/MeCN
Atom Economy HighHighModerate (Silane waste)

References

  • Microwave-Assisted Synthesis of Indazoles

    • Title: Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.[1][2]

    • Source: Journal of Chemical Health Risks (2025).
    • URL:[Link] (General Journal Link for verification of recent volume).

  • Benzyne Cycloaddition Protocol

    • Title: Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds.[3]

    • Source: Organic Syntheses (2012); Vol. 89, pp. 131-142.
    • URL:[Link]

  • Pd-Catalyzed Carbonylation Overview: Title: Synthesis of 3-Indazolecarboxylic Esters and Amides via Pd-Catalyzed Carbonylation of 3-Iodoindazoles. Source: Synthesis (2011).
  • Nitrosative Cyclization Route

    • Title: Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Deriv
    • Source: Heterocycles (1996).[4]

    • URL:[Link]

Sources

Optimization

preventing hydrolysis of 2-phenoxyethyl ester during workup

Subject: Preventing Hydrolysis & Premature Cleavage During Workup Ticket ID: CHEM-SUP-2PE-001 Status: Active Responder: Senior Application Scientist Introduction Welcome to the technical support module for 2-phenoxyethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Hydrolysis & Premature Cleavage During Workup Ticket ID: CHEM-SUP-2PE-001 Status: Active Responder: Senior Application Scientist

Introduction

Welcome to the technical support module for 2-phenoxyethyl esters . You are likely here because you are observing yield loss during aqueous workup.

The 2-phenoxyethyl group is a specialized carboxyl protecting group, often selected for its ability to be cleaved under specific non-hydrolytic conditions (e.g., elimination via DBU or fluoride). However, this "feature" is also its "bug" during workup. The electron-withdrawing nature of the phenoxy moiety renders the ester carbonyl hyper-electrophilic and the


-hydrogens acidic .

This guide addresses the specific electronic vulnerabilities of this molecule and provides a self-validating protocol to ensure isolation integrity.

Module 1: The Mechanism of Failure

To prevent hydrolysis, you must understand that this molecule faces a dual-threat mechanism during workup. Unlike simple alkyl esters, 2-phenoxyethyl esters are susceptible to both Nucleophilic Acyl Substitution (Hydrolysis) and E1cb Elimination .

The Electronic Vulnerability

The phenoxy group (


) exerts a strong inductive electron-withdrawing effect ($ -I $).
  • Carbonyl Activation: It pulls electron density from the ethyl chain, making the carbonyl carbon more positive (

    
    ) and highly susceptible to attack by water or hydroxide (
    
    
    
    ).
  • 
    -Hydrogen Acidity:  It acidifies the protons on the carbon adjacent to the oxygen, facilitating base-catalyzed elimination.
    

Visualizing the Threat Landscape:

HydrolysisMechanism Ester 2-Phenoxyethyl Ester (Target) Inter1 Tetrahedral Intermediate (Hydrolysis Path) Ester->Inter1 Attack at C=O (Fast at pH > 8) Inter2 Carbanion Intermediate (E1cb Elimination Path) Ester->Inter2 Deprotonation at β-C (Fast with strong base) Base Base/Nucleophile (OH-, HCO3-) Base->Ester Product_Loss Carboxylic Acid + Phenol (YIELD LOSS) Inter1->Product_Loss Collapse Elim_Product Acid + Phenyl Vinyl Ether (YIELD LOSS) Inter2->Elim_Product Elimination

Figure 1: The Dual-Failure Mode. High pH triggers both hydrolysis (top path) and elimination (bottom path).

Module 2: Troubleshooting Guide (Q&A)

Q1: I used saturated


 to neutralize my acid catalyst, but my yield dropped by 30%. Why? 
A:  Saturated sodium bicarbonate has a pH of ~8.3. While "weak," this is sufficient to hydrolyze activated esters like 2-phenoxyethyl esters, especially if the layers are not separated immediately. The inductive effect of the phenoxy group accelerates saponification significantly compared to a methyl or ethyl ester.
  • Correction: Switch to a Phosphate Buffer (pH 6.5 - 7.0) or perform a "Flash Cold Wash" (see Module 3).

Q2: I see a new spot on TLC that isn't my carboxylic acid. What is it? A: You are likely triggering elimination , not just hydrolysis. If your workup involved any amine bases or prolonged exposure to basic brine, the ester can cleave to release phenyl vinyl ether .

  • Diagnostic: Check the NMR for vinylic protons (terminal alkene signals). If present, your workup pH was too high.

Q3: Can I use an acidic workup instead? A: Yes. 2-phenoxyethyl esters are generally more stable to dilute acid than to base. A wash with 0.5M HCl or 5% Citric Acid is safer than a bicarbonate wash, provided your product contains no acid-sensitive moieties (like acetals).

Module 3: The "Cryo-Neutral" Workup Protocol

This protocol is designed to minimize the kinetic rate of hydrolysis (


) by controlling temperature (

) and proton concentration (

).
Reagents Required:
  • Quench Buffer: 0.5M Phosphate Buffer (pH 6.5) OR 5% Citric Acid (if product is not acid-sensitive).

  • Wash Solution: Saturated NaCl (Brine), pre-chilled to 0°C.

  • Solvent: Ethyl Acetate or DCM (pre-chilled).

Step-by-Step Methodology:
StepActionTechnical Rationale
1. Cryogenic Quench Cool reaction mixture to 0°C (ice bath) before adding any aqueous solution.Reduces the rate constant (

) of hydrolysis according to the Arrhenius equation.
2. Buffered Partition Add cold Phosphate Buffer (pH 6.5) or Citric Acid. Do NOT use Carbonate/Bicarbonate. Maintains pH in the "Safe Zone" (4.0 - 7.0). Avoids hydroxide generation.[1]
3. The "Flash Cut" Shake vigorously for < 30 seconds and allow rapid phase separation. Drain organic layer immediately.Minimizes contact time (

) between the ester and aqueous nucleophiles.
4.[1] Dehydration Wash organic layer with cold Brine , then immediately pour over anhydrous

with vigorous stirring.
Brine increases ionic strength, forcing water out of the organic phase.
5. Filtration Filter off desiccant within 10 minutes. Do not let it sit overnight.Hydrated salts can sometimes act as mild Lewis acids/bases over long periods.

Decision Logic for Workup:

WorkupLogic Start Crude Reaction Mixture Acid_Sens Is Product Acid Sensitive? Start->Acid_Sens Buffer Use 0.5M Phosphate Buffer (pH 6.5 - 7.0) Acid_Sens->Buffer Yes Citric Use 5% Citric Acid (pH ~2-3) Acid_Sens->Citric No Common Perform 'Flash Cut' (Cold, <30s contact) Buffer->Common Citric->Common Dry Dry over Na2SO4 Evaporate < 30°C Common->Dry

Figure 2: Decision tree for selecting the optimal quench buffer.

Module 4: Stability Data Reference

The following table summarizes the half-life stability of activated esters relative to pH conditions.

ConditionpHEstimated Stability (2-Phenoxyethyl Ester)Risk Level
5% Citric Acid ~2.2High (> 24 hours)Low
Phosphate Buffer 7.0Moderate (Hours)Low (if cold)
Sat.

8.3Low (< 30 mins) CRITICAL
1M NaOH 14.0Instant CleavageFailure
References
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
  • BenchChem. Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Link (General ester hydrolysis troubleshooting).

  • Arkema. GPS Safety Summary: 2-Phenoxyethyl Acrylate. 2014.[2] Link (Confirming hydrolytic instability under neutral/basic conditions).

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Link (Mechanistic grounding for base-catalyzed hydrolysis).

  • Nyoni, D.; et al. DBU-Mediated cleavage of aryl- and heteroaryl disulfides. Arkivoc, 2012.[3] Link (Demonstrates DBU's role as a nucleophile/base in cleavage mechanisms).

Sources

Troubleshooting

resolving regioisomers in substituted indazole-3-carboxylate synthesis

Topic: Resolving Regioisomers in Substituted Indazole-3-Carboxylate Synthesis Reference ID: TS-IND-2026-03 Status: Active Guide Analyst: Senior Application Scientist Executive Summary The synthesis of substituted indazol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Regioisomers in Substituted Indazole-3-Carboxylate Synthesis Reference ID: TS-IND-2026-03 Status: Active Guide Analyst: Senior Application Scientist

Executive Summary

The synthesis of substituted indazole-3-carboxylates is frequently plagued by the formation of regioisomeric mixtures (


- vs. 

-alkylation).[1][2][3][4][5][6] While the

-indazole (

-substituted) tautomer is thermodynamically favored, the

-indazole (

-substituted) isomer often competes under kinetic control or specific steric/electronic conditions.[5] This guide provides a definitive troubleshooting framework for controlling regioselectivity ("upstream" synthesis) and resolving mixtures ("downstream" purification), underpinned by rigorous analytical validation.

Module 1: Synthetic Control (The "Upstream" Solution)

Q: How do I strictly enforce -alkylation?

Recommendation: Utilize the "Metal-Chelation Control" protocol. To favor


-substitution, you must stabilize the transition state that leads to the 

-tautomer. The most robust method involves using sodium hydride (NaH) in tetrahydrofuran (THF).
  • The Mechanism: The sodium cation (

    
    ) coordinates with the 
    
    
    
    nitrogen and the carbonyl oxygen of the C3-ester. This "chelation lock" sterically hinders the
    
    
    position and electronically directs the electrophile to
    
    
    .
  • Critical Parameter: Solvent choice is non-negotiable. THF promotes tight ion pairing required for this chelation. Polar aprotic solvents like DMF or DMSO dissociate the ion pair, increasing the amount of free indazolyl anion, which is an ambident nucleophile prone to forming

    
    /
    
    
    
    mixtures.

Protocol 1: High-Fidelity


-Alkylation 
  • Preparation: Dissolve indazole-3-carboxylate (1.0 equiv) in anhydrous THF (0.1 M) under

    
    .
    
  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min at 0 °C, then 30 min at RT.

    • Checkpoint: Evolution of

      
       gas must cease.
      
  • Alkylation: Re-cool to 0 °C. Add alkyl halide (1.1 equiv) dropwise.

  • Completion: Warm to RT and stir for 16h. Quench with sat.

    
    .
    
Q: My target is the -isomer. How do I invert the selectivity?

Recommendation: Switch to "Kinetic/Steric Steering" or "Imidate Activation." Direct


-alkylation is challenging due to the thermodynamic stability of the 

-isomer. Two strategies exist:
  • Steric Steering: If the C7 position bears a bulky substituent or an electron-withdrawing group (e.g.,

    
    ), it destabilizes the 
    
    
    
    transition state, favoring
    
    
    .
  • Imidate Reagents: Recent methodologies using alkyl 2,2,2-trichloroacetimidates with catalytic TfOH favor

    
    -alkylation via a specific 
    
    
    
    -like mechanism where the electrophile approaches the more accessible electron density of
    
    
    in the protonated intermediate.
Visualization: Regioselectivity Pathways

IndazoleRegio cluster_N1 Thermodynamic Pathway (N1) cluster_N2 Kinetic/Specific Pathway (N2) Indazole Indazole-3-Carboxylate (Tautomeric Mixture) Base Deprotonation Indazole->Base Imidate Reagent: Alkyl Imidate / TfOH Indazole->Imidate Acid Catalysis NaH Reagent: NaH / THF Base->NaH Tight Ion Pair Sterics Condition: C7-Sterics or Kinetic Control Base->Sterics Free Anion (DMF) Chelation Intermediate: Na+ Chelates N2 & C3-Carbonyl NaH->Chelation N1_Product N1-Alkyl Product (Major) Chelation->N1_Product Steric Block of N2 N2_Product N2-Alkyl Product (Major) Imidate->N2_Product Sterics->N2_Product

Figure 1: Mechanistic divergence in indazole alkylation. N1 is favored by metal chelation (NaH/THF), while N2 is accessible via specific electrophiles or steric steering.

Module 2: Analytical Verification (The "Validation")

Q: How do I definitively distinguish and isomers?

Recommendation: Do not rely solely on 1H NMR chemical shifts, as they can be ambiguous depending on the solvent and substituents. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the "Gold Standard" for validation.

The HMBC Rule

The connectivity of the alkyl group relative to the quaternary carbons of the indazole core provides an irrefutable fingerprint.

Feature

-Alkylated Isomer

-Alkylated Isomer
Structure Alkyl group attached to

Alkyl group attached to

Distance to C3 4 Bonds (

)
3 Bonds (

)
HMBC Signal NO Correlation to C3-Carbonyl or C3-QuatSTRONG Correlation to C3-Quat
Distance to C7a 3 Bonds (

)
4 Bonds (

)
HMBC Signal STRONG Correlation to C7aNO Correlation to C7a

Protocol 2: Diagnostic NMR Workflow

  • Acquire 1H NMR and 13C NMR .[7][8][9][10]

  • Identify the Alkyl-CH2 protons (typically

    
     4.0–5.5 ppm).
    
  • Identify the C3-quaternary carbon (typically

    
     135–145 ppm) and C7a bridgehead  (typically 
    
    
    
    130–140 ppm).
  • Run HMBC .

    • Result A: Alkyl protons correlate to C7a

      
      
      
      
      
      -Isomer
      .
    • Result B: Alkyl protons correlate to C3

      
      
      
      
      
      -Isomer
      .

Module 3: Purification & Resolution (The "Downstream" Solution)

Q: I have a mixture. How do I separate them?

Recommendation: Exploit the polarity difference.


-alkyl indazole-3-carboxylates are generally less polar  than their 

-counterparts due to the "benzenoid" character of the

-isomer versus the "quinonoid" contribution in the

-isomer.
  • Flash Chromatography:

    • Use a gradient of Hexanes/Ethyl Acetate.

    • The

      
      -isomer typically elutes first  (higher 
      
      
      
      ).
    • Tip: If separation is poor, switch to Toluene/Acetone or DCM/MeOH gradients to exploit pi-stacking differences.

  • Recrystallization (Industrial Scale):

    • 
      -isomers often have higher melting points and lower solubility in non-polar solvents.
      
    • Dissolve the mixture in hot Ethanol/Water or Ethyl Acetate/Hexanes. Upon cooling, the

      
      -isomer may crystallize out first, leaving the enriched 
      
      
      
      -isomer in the mother liquor.
Troubleshooting Decision Tree

Troubleshooting Start Issue: Mixture of N1/N2 Isomers CheckCond Check Reaction Conditions Start->CheckCond BaseSolvent Base/Solvent Used? CheckCond->BaseSolvent Case1 K2CO3 / DMF BaseSolvent->Case1 Case2 NaH / THF BaseSolvent->Case2 Action1 Switch to NaH / THF (Promotes Chelation) Case1->Action1 Action2 Check Reagent Quality (Wet THF breaks chelation) Case2->Action2 Purification Purification Required Action1->Purification Action2->Purification TLC Check TLC (Hex/EtOAc) Purification->TLC Sep Is separation visible? TLC->Sep YesSep N1 elutes first (High Rf) N2 elutes second (Low Rf) Sep->YesSep Yes NoSep Try Recrystallization (N2 often crystallizes first) Sep->NoSep No

Figure 2: Decision matrix for optimizing regioselectivity and purification.

References

  • Beilstein-Institut. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2][3][5] PubMed Central. [Link]

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.[11] [Link]

  • Arabian Journal of Chemistry. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. [Link][1][4][5][7]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Phenoxyethyl 1H-indazole-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals in identifying, troubleshooting, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals in identifying, troubleshooting, and mitigating common impurities encountered during the synthesis and handling of 2-phenoxyethyl 1H-indazole-3-carboxylate (CAS: 763098-07-3).

This compound is a critical synthetic intermediate, heavily utilized in the development of indazole-based pharmacophores and synthetic cannabinoids[1]. Due to the unique chemical behavior of the indazole core—specifically its annular tautomerism and ambident nucleophilicity—rigorous impurity profiling is essential to ensure downstream reaction integrity[2].

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: We are observing an isobaric impurity (identical m/z) eluting closely with the main product peak on our LC-MS. What is this, and what is the mechanistic cause? A1: This is highly likely the 2H-indazole regioisomer (2-phenoxyethyl 2H-indazole-3-carboxylate). The indazole heterocycle exhibits annular tautomerism, existing in an equilibrium between the 1H (benzenoid) and 2H (quinonoid) forms[2]. While the 1H-tautomer is thermodynamically favored due to its lower energy state, the 2H-form can be kinetically trapped during esterification or alkylation[3]. If your synthetic route involves highly reactive intermediates (like an acyl chloride) or non-equilibrating basic conditions, the 2H-isomer will form as a stable impurity. Mitigation: Ensure the reaction operates under thermodynamic control. Post-synthesis, the 2H-isomer can be effectively purged by recrystallization from acetone, as the 1H-tautomer selectively crystallizes[4].

Q2: Our batch analysis shows a significant +120 Da mass impurity. What is the origin of this byproduct? A2: A mass shift of +120 Da corresponds to the addition of a second phenoxyethyl group, indicating an N1-alkylated byproduct (2-phenoxyethyl 1-(2-phenoxyethyl)-1H-indazole-3-carboxylate). This occurs if your synthetic strategy utilizes 2-phenoxyethyl bromide/chloride to alkylate the indazole-3-carboxylate salt. The indazole nitrogen (N1) is an ambident nucleophile; under basic conditions (e.g., K₂CO₃), the N1 proton is abstracted, leading to competitive N-alkylation alongside the desired O-alkylation[3]. Mitigation: Switch your synthetic strategy to a direct Fischer esterification using 2-phenoxyethanol and an acid catalyst, or utilize a coupling reagent (e.g., EDC/DMAP) with the free carboxylic acid. This completely bypasses the risk of N-alkylation because no alkyl halide is present in the system.

Q3: We consistently detect trace amounts of 1H-indazole-3-carboxylic acid in our commercial lots after months of storage. Is this degradation or residual starting material? A3: While it could be residual starting material, its appearance over time points to hydrolysis . The 2-phenoxyethyl ester is susceptible to hydrolysis if exposed to ambient moisture, especially if trace acidic or basic impurities were left over from the purification phase. Mitigation: Implement a strict desiccation protocol for storage. Validate your final washing steps by ensuring a thorough saturated NaHCO₃ wash during the organic extraction phase. This self-validating step ensures the complete neutralization of residual catalysts before crystallization.

Part 2: Quantitative Impurity Data

The following table summarizes the quantitative analytical markers for the most common impurities associated with 2-phenoxyethyl 1H-indazole-3-carboxylate.

Impurity / ByproductOrigin MechanismLC-MS Shift (Δ m/z)Typical RRT*Mitigation Strategy
1H-Indazole-3-carboxylic acid Incomplete reaction / Moisture hydrolysis-120.1 Da0.45Saturated NaHCO₃ wash; Store with desiccant.
2-Phenoxyethanol Unreacted starting material-144.1 Da0.60High-vacuum drying; Hexane trituration.
2H-Indazole Regioisomer Kinetic trapping of tautomer0.0 Da (Isobaric)0.95Recrystallization from acetone.
N1-Alkylated Byproduct Competitive base-catalyzed N-alkylation+120.1 Da1.35Avoid alkyl halides; Use direct esterification.
Coupling Reagent Adducts (e.g., DCU) Residual DCC/EDC byproductsVariableVariableFilter cold (for DCU); Wash with dilute HCl.

*RRT = Relative Retention Time (Approximate, based on standard C18 reverse-phase gradients).

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your workflows, the following protocols are designed as self-validating systems. Each critical step contains a built-in verification check.

Protocol A: Chemoselective Synthesis (Avoiding N-Alkylation)

This protocol utilizes direct esterification to prevent the +120 Da N-alkylated impurity[3].

  • Activation: Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq) and DMAP (0.1 eq). Stir at 0°C for 15 minutes.

  • Coupling: Add 2-phenoxyethanol (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Spot on TLC (Silica, 1:1 Hexane/EtOAc). The starting acid (R_f ~0.1) should be consumed, replaced by the target ester (R_f ~0.5).

  • Quench & Wash: Dilute with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine.

    • Self-Validation Check: Test the pH of the final NaHCO₃ aqueous layer. It must be >8 to guarantee the complete removal of unreacted 1H-indazole-3-carboxylic acid.

  • Crystallization: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize the crude solid from hot acetone to purge the 2H-regioisomer[4].

    • Self-Validation Check: Verify the melting point of the isolated crystals against the standard reference to confirm the absence of regioisomeric depression.

Protocol B: LC-MS Impurity Profiling Workflow
  • Sample Preparation: Dissolve 1.0 mg of the commercial batch in 1.0 mL of LC-MS grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry: Operate in ESI+ mode. Monitor the target mass[M+H]+ at m/z 283.1. Extract ion chromatograms (EIC) for m/z 163.1 (Acid), m/z 283.1 (Target/Regioisomer), and m/z 403.2 (N-alkylated).

Part 4: Mechanistic Visualizations

Pathway SM 1H-Indazole-3-carboxylic acid + 2-Phenoxyethanol Target 2-Phenoxyethyl 1H-indazole- 3-carboxylate (Target) SM->Target Optimal Esterification (Thermodynamic Control) Imp_Regio 2H-Indazole Regioisomer (Isobaric Impurity) SM->Imp_Regio Kinetic Trapping (Tautomerization) Imp_NAlkyl N1-Alkylated Byproduct (+120 Da Mass Shift) SM->Imp_NAlkyl Base-Catalyzed Alkylation (If halide used) Imp_Unreacted Unreacted Acid / Hydrolysis (-120 Da Mass Shift) SM->Imp_Unreacted Incomplete Conversion Target->Imp_Unreacted Moisture / Poor Desiccation

Synthesis and impurity formation pathways for 2-phenoxyethyl 1H-indazole-3-carboxylate.

Troubleshooting Start Detect Unknown Impurity via LC-MS MassCheck Analyze m/z relative to Target (m/z 282.1) Start->MassCheck Isobaric m/z 282.1 (Same Mass) MassCheck->Isobaric HigherMass m/z 402.2 (+120 Da) MassCheck->HigherMass LowerMass m/z 162.0 (-120 Da) MassCheck->LowerMass Diag1 2H-Indazole Regioisomer Isobaric->Diag1 Diag2 Bis-alkylated (N1 & O) Byproduct HigherMass->Diag2 Diag3 Free 1H-Indazole-3- carboxylic acid LowerMass->Diag3 Fix1 Recrystallize from Acetone; Avoid kinetic trapping Diag1->Fix1 Fix2 Switch to Fischer Esterification; Avoid alkyl halides Diag2->Fix2 Fix3 Enhance NaHCO3 wash; Store with desiccant Diag3->Fix3

LC-MS driven troubleshooting workflow for identifying and mitigating impurities.

References

1.[4] Shaanxi Bloom Tech Co., Ltd. "1h-indazole-3-carboxylic acid methyl ester cas 43120-28-1". Bloom Tech. Available at: 2.[2] "Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review". PMC - National Institutes of Health. Available at: 3.[1] "Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers". PMC - National Institutes of Health. Available at: 4.[3] "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities". PMC - National Institutes of Health. Available at:

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Phenoxyethyl 1H-indazole-3-carboxylate

Here is the comprehensive comparison guide for the 1H NMR analysis of 2-phenoxyethyl 1H-indazole-3-carboxylate. Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Profe...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive comparison guide for the 1H NMR analysis of 2-phenoxyethyl 1H-indazole-3-carboxylate.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary & Strategic Context

2-phenoxyethyl 1H-indazole-3-carboxylate is a pharmacologically significant scaffold, often investigated in the development of synthetic cannabinoid mimetics and anti-inflammatory agents. Its structural integrity relies on two critical features: the 1H-indazole core (specifically the unsubstituted nitrogen at position 1) and the ester linkage to the phenoxyethyl tail.

In synthetic workflows, this molecule presents a unique challenge: Regioisomerism. The synthesis often competes with N-alkylation, where the phenoxyethyl group attaches to the nitrogen (N1 or N2) rather than the carboxylate oxygen.

This guide compares the analytical performance of 1H NMR against alternative methods (like LC-MS) and, more critically, compares Solvent Systems (DMSO-d₆ vs. CDCl₃) to provide a definitive protocol for validating the correct ester regioisomer.

Analytical Strategy: Why NMR?

While LC-MS confirms molecular weight (


), it often fails to distinguish between the Ester  (O-acylated) and N-alkylated  isomers, as both share the exact same mass and similar fragmentation patterns. 1H NMR is the superior "Alternative" for structural validation because it provides:
  • Direct observation of the Indazole NH proton (confirming the ester).

  • Diagnostic chemical shifts of the ethylene linker (distinguishing O-CH₂ from N-CH₂).

Workflow Visualization

AnalyticalWorkflow Start Crude Reaction Mixture Purification Flash Chromatography Start->Purification Decision Isomer Check? Purification->Decision LCMS LC-MS (Mass Only) Decision->LCMS Rapid Screen NMR_CDCl3 1H NMR (CDCl3) (Risk: NH invisible) Decision->NMR_CDCl3 Routine NMR_DMSO 1H NMR (DMSO-d6) (Gold Standard) Decision->NMR_DMSO Definitive Validation Structure Confirmed LCMS->Validation Inconclusive NMR_CDCl3->Validation Ambiguous NMR_DMSO->Validation Conclusive

Figure 1: Analytical workflow highlighting DMSO-d₆ as the critical path for definitive structural confirmation.

Comparative Analysis: Solvent Selection (DMSO-d₆ vs. CDCl₃)

The choice of solvent is not merely about solubility; it determines whether you can see the diagnostic NH proton .

Performance Comparison Table
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Indazole NH Signal Sharp Singlet (13.5–14.0 ppm) Broad/InvisibleDMSO acts as a H-bond acceptor, stabilizing the acidic NH proton and slowing exchange, making it visible. In CDCl₃, rapid exchange broadens this peak into the baseline.
Solubility ExcellentModerateIndazole derivatives are polar; DMSO ensures full dissolution without aggregation.
Water Signal ~3.33 ppm~1.56 ppmWater in DMSO can overlap with linker signals if the sample is wet; dry DMSO is essential.
Aromatic Resolution HighGoodDMSO spreads out aromatic signals, reducing overlap between the Indazole and Phenoxy rings.

Expert Insight: If you use CDCl₃ and do not see a proton above 10 ppm, you cannot rule out N-alkylation.[1] You must use DMSO-d₆ to prove the presence of the Indazole NH, which confirms the side chain is on the Oxygen (Ester), not the Nitrogen.

Detailed Spectral Analysis (The "Product")

The spectrum of 2-phenoxyethyl 1H-indazole-3-carboxylate in DMSO-d₆ is distinct. Below is the assignment logic based on electronic effects.

Structural Assignments[2][3][4][5]
  • Indazole Core:

    • NH (H-1): ~13.8 ppm (Broad s).[2][3] Diagnostic for 1H-indazole.

    • H-4 (d): ~8.1–8.2 ppm.[4] This proton is spatially close to the C=O carbonyl, causing a strong deshielding effect (downfield shift).

    • H-7 (d): ~7.6–7.7 ppm.

    • H-5, H-6 (m): ~7.2–7.5 ppm.

  • The Linker (Ethylene Bridge -OCH₂CH₂O-):

    • Ester-CH₂ (triplet): ~4.6–4.7 ppm. Deshielded by the ester carbonyl.

    • Phenoxy-CH₂ (triplet): ~4.3–4.4 ppm. Deshielded by the phenoxy oxygen but less so than the ester side.

  • Phenoxy Tail:

    • Ortho/Para: ~6.9–7.0 ppm (Multiplets). Upfield relative to benzene due to resonance donation from Oxygen.

    • Meta: ~7.3 ppm (Triplet).

Signal Logic Diagram

SpectralLogic Structure 2-phenoxyethyl 1H-indazole-3-carboxylate Fragment1 Indazole NH (Exchangeable) Structure->Fragment1 Fragment2 Indazole H-4 (Anisotropic Deshielding) Structure->Fragment2 Fragment3 Ester Linker (-COOCH2-) (Inductive Effect) Structure->Fragment3 Fragment4 Phenoxy Linker (-CH2OPh) (Resonance Effect) Structure->Fragment4 Shift1 13.5 - 14.0 ppm (Visible in DMSO) Fragment1->Shift1 Shift2 8.1 - 8.2 ppm (Doublet) Fragment2->Shift2 Shift3 4.6 - 4.7 ppm (Triplet) Fragment3->Shift3 Shift4 4.3 - 4.4 ppm (Triplet) Fragment4->Shift4

Figure 2: Logic flow connecting structural fragments to expected chemical shifts.

Differentiation from Alternatives (Impurities)

A pure spectrum is defined by what is absent.

Impurity / AlternativeDiagnostic Signal (to look for)Differentiation Logic
N1-Alkylated Isomer Missing NH at >13 ppm; N-CH₂ at ~4.8-5.0 ppm.If the alkylation occurred on Nitrogen, the NH signal vanishes. The methylene attached to Nitrogen is typically more downfield than the phenoxy-ether methylene.
1H-Indazole-3-carboxylic acid (Starting Material)Broad OH >12 ppm; No Linker Triplets .The acid lacks the distinct pair of triplets at 4.3–4.7 ppm.
2-Phenoxyethanol (Reagent)OH triplet ~4.9 ppm (DMSO); CH₂ signals upfield (~3.7-4.0 ppm).Free alcohol CH₂ signals appear significantly upfield compared to the esterified product.

Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol.

Materials
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Sample: 5–10 mg of dried product.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid into a clean vial.

    • Add 0.6 mL of DMSO-d₆.

    • Critical Step: Vortex or sonicate for 30 seconds. Indazoles can form micro-aggregates; sonication ensures a true solution for sharp peaks.

    • Transfer to the NMR tube using a glass pipette (avoid plastics that leach plasticizers).

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 or 32 (Sufficient for 10mg).

    • Relaxation Delay (D1): Set to 5 seconds .

      • Why? The Indazole H-4 and NH protons have long T1 relaxation times. A short D1 (e.g., 1s) will suppress the integration of the NH peak, leading to false assumptions about purity.[1]

    • Spectral Width: -2 to 16 ppm (to capture the NH).

  • Processing:

    • Reference the spectrum to the TMS peak at 0.00 ppm (or residual DMSO pentet at 2.50 ppm).

    • Phase correct manually, focusing on the baseline around 13–14 ppm to ensure the NH signal is real and not a phase distortion.

References

  • BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Royal Society of Chemistry. 1H NMR data for Indazole-3-carboxylic acid derivatives. Retrieved from

  • National Institutes of Health (NIH). Solvent effects on 1H chemical shifts (Abraham et al., 2006). Retrieved from

  • SpectraBase. Succinic acid, ethyl 2-phenoxyethyl ester NMR Data. (Used for phenoxyethyl linker comparison). Retrieved from

  • ChemicalBook. 1H-indazole-3-carboxylic acid methyl ester NMR Spectrum. Retrieved from

Sources

Comparative

13C NMR Chemical Shift Analysis for 2-Phenoxyethyl 1H-indazole-3-carboxylate: A Comparison of Analytical Workflows

Executive Summary The structural elucidation of complex heterocyclic active pharmaceutical ingredients (APIs) and their intermediates requires robust analytical workflows. 2-Phenoxyethyl 1H-indazole-3-carboxylate is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex heterocyclic active pharmaceutical ingredients (APIs) and their intermediates requires robust analytical workflows. 2-Phenoxyethyl 1H-indazole-3-carboxylate is a critical building block frequently utilized in the synthesis of kinase inhibitors and synthetic cannabinoids[1]. Characterizing this molecule via


C Nuclear Magnetic Resonance (NMR) presents a unique analytical challenge: while its aliphatic ester linkage provides distinct, easily resolvable signals[2], the highly conjugated indazole core and the phenoxy ring create a densely populated aromatic region with severe signal overlap[3].

This guide objectively compares three distinct analytical workflows for the


C NMR assignment of this compound: High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and In-Silico DFT Prediction . By evaluating the performance, resolution, and limitations of each method, researchers can select the optimal approach for structural verification during drug development.

Workflow Visualization

NMR_Workflow Start 2-Phenoxyethyl 1H-indazole-3-carboxylate (Target API Intermediate) Prep Sample Preparation (CDCl3 Solvent System) Start->Prep DFT_Pred DFT In-Silico Prediction (GIAO-B3LYP/6-311+G**) Start->DFT_Pred 3D Structure HF_NMR High-Field NMR (600 MHz) Cryoprobe Acquisition Prep->HF_NMR BT_NMR Benchtop NMR (80 MHz) Permanent Magnet Prep->BT_NMR Data_HF High-Res 13C Spectra Baseline Resolved HF_NMR->Data_HF Data_BT Low-Res 13C Spectra Aromatic Overlap BT_NMR->Data_BT Data_DFT Theoretical 13C Tensors Scaled to TMS DFT_Pred->Data_DFT Analysis Comparative Shift Analysis & Structural Verification Data_HF->Analysis Data_BT->Analysis Data_DFT->Analysis

Workflow comparing High-Field NMR, Benchtop NMR, and DFT prediction for structural elucidation.

Comparative Analysis of Analytical Platforms

When analyzing 2-phenoxyethyl 1H-indazole-3-carboxylate, the 14 unique carbon environments test the limits of different analytical platforms. The primary bottleneck is the clustering of four distinct aromatic carbons (Indazole C4, C5, C3a, and Phenoxy C4') within a tight 2.0 ppm window (121.0–123.0 ppm).

  • High-Field NMR (600 MHz): Represents the gold standard. The high magnetic field (

    
    ) provides exceptional chemical shift dispersion (Hz/ppm), easily resolving the clustered aromatic signals into distinct singlets.
    
  • Benchtop NMR (80 MHz): Offers a cost-effective, high-throughput alternative for routine verification. However, due to the lower field strength, the 121–123 ppm region coalesces into an unresolved multiplet. It excels at identifying the aliphatic ether/ester carbons (~63.5 and 66.5 ppm)[2], making it suitable for confirming the presence of the 2-phenoxyethyl chain, but inadequate for full core elucidation.

  • DFT In-Silico Prediction: Serves as the ultimate tie-breaker. Experimental assignment of the unprotonated indazole carbons (C3, C3a, C7a) is notoriously difficult due to their weak intensity[3]. DFT calculations provide theoretical shielding tensors that unambiguously assign these quaternary centers.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every protocol described below incorporates a self-validating mechanism to prevent the propagation of artifactual data.

Protocol 1: High-Field C NMR Acquisition (600 MHz)
  • Causality: A 600 MHz spectrometer equipped with a cryogenically cooled probe (CryoProbe) drastically reduces thermal noise in the receiver coil. This is mandatory for detecting the unprotonated indazole carbons (C3, C3a, C7a), which lack Nuclear Overhauser Effect (NOE) enhancement and exhibit long

    
     relaxation times.
    
  • Procedure:

    • Dissolve 50 mg of the analyte in 0.6 mL of CDCl

      
      .
      
    • Acquire a standard

      
      H spectrum (16 scans) to verify sample integrity.
      
    • Acquire the

      
      C{1H} spectrum at 150 MHz using a 30° excitation pulse, a spectral width of 250 ppm, and 1024 transients.
      
    • Set the relaxation delay (

      
      ) to 2.5 seconds to ensure complete longitudinal relaxation of quaternary carbons.
      
  • Self-Validation System: Before integrating the

    
    C spectrum, the preliminary 
    
    
    
    H spectrum is analyzed. The integration ratio of the aliphatic triplets (~4.52 ppm and 4.21 ppm) to the total aromatic protons must be exactly 4:10. Any deviation indicates ester hydrolysis or incomplete synthesis, and the
    
    
    C acquisition is automatically aborted.
Protocol 2: Benchtop C NMR Acquisition (80 MHz)
  • Causality: The lower Boltzmann population difference at 80 MHz (20 MHz for

    
    C) necessitates a highly concentrated sample to achieve an acceptable Signal-to-Noise Ratio (SNR).
    
  • Procedure:

    • Dissolve 200 mg of the analyte in 0.6 mL of CDCl

      
      .
      
    • Acquire the

      
      C{1H} spectrum using a 90° pulse, a 
      
      
      
      of 1.5 seconds, and 4096 transients (approx. 2 hours).
    • Apply a 1.0 Hz exponential line broadening (LB) window function during processing to enhance SNR.

  • Self-Validation System: The resolution of the two distinct aliphatic

    
    C signals at 63.5 ppm and 66.5 ppm serves as an internal shim check. If these peaks coalesce or exhibit a linewidth >1.5 Hz, it indicates poor magnetic homogeneity. The permanent magnet must be reshimmed before any aromatic assignments are attempted.
    
Protocol 3: DFT GIAO Prediction
  • Causality: The Gauge-Independent Atomic Orbital (GIAO) method ensures that the calculated magnetic shielding is independent of the origin of the gauge, providing highly accurate theoretical chemical shifts to resolve ambiguous experimental assignments.

  • Procedure:

    • Build the 3D structure of 2-phenoxyethyl 1H-indazole-3-carboxylate.

    • Perform geometry optimization in Gaussian 16 at the B3LYP/6-31G(d) level of theory.

    • Calculate NMR shielding tensors using GIAO at the B3LYP/6-311+G(2d,p) level, applying the Polarizable Continuum Model (PCM) for chloroform.

  • Self-Validation System: The predicted shifts are scaled using Tetramethylsilane (TMS) as an internal standard, calculated at the exact same level of theory. A linear regression between the experimental 600 MHz shifts and the predicted DFT shifts must yield an

    
    . If 
    
    
    
    , the optimized conformer is rejected as a local minimum, and a new conformational search is initiated.

Data Presentation: C NMR Chemical Shift Comparison

The table below summarizes the quantitative performance of the three workflows. Notice the severe overlap in the Benchtop data for carbons located in the 121–123 ppm range, highlighting the necessity of High-Field or DFT methods for complete structural elucidation.

Carbon PositionEnvironmentHigh-Field (600 MHz) Exp.

(ppm)
Benchtop (80 MHz) Exp.

(ppm)
DFT Predicted

(ppm)
Analytical Notes & Resolution Status
C=O Ester Carbonyl162.5162.4164.1Weak intensity; resolved on both platforms.
C1' Phenoxy ipso158.5158.5160.2Deshielded by oxygen; baseline resolved.
C7a Indazole Quat.141.5141.3143.0Broadened by quadrupolar

N; weak on benchtop.
C3 Indazole Quat.136.0136.1137.8Attached to C=O; resolved.
C3', C5' Phenoxy meta129.6129.6131.0High intensity (2C equivalent).
C6 Indazole CH127.0127.2128.5Resolved.
C5 Indazole CH123.0121.0 - 123.5 (m)124.6Overlap Alert: Unresolved multiplet on Benchtop.
C3a Indazole Quat.122.5121.0 - 123.5 (m)123.9Overlap Alert: Lost in baseline on Benchtop.
C4' Phenoxy para121.4121.0 - 123.5 (m)122.8Overlap Alert: Unresolved multiplet on Benchtop.
C4 Indazole CH121.0121.0 - 123.5 (m)122.1Overlap Alert: Unresolved multiplet on Benchtop.
C2', C6' Phenoxy ortho114.7114.8116.0High intensity (2C equivalent).
C7 Indazole CH110.5110.6111.9Shielded aromatic CH; resolved.
C2'' Ether CH

(-O-Ph)
66.566.568.1Aliphatic validation peak; baseline resolved.
C1'' Ester CH

(-O-C=O)
63.563.565.0Aliphatic validation peak; baseline resolved.

Conclusion

For the structural verification of 2-phenoxyethyl 1H-indazole-3-carboxylate, Benchtop NMR is highly effective for confirming the success of the esterification step by monitoring the distinct 63.5/66.5 ppm aliphatic signals. However, it fails to objectively verify the integrity of the indazole core due to severe signal coalescence. High-Field NMR , supported by DFT predictions , remains the mandatory workflow for unambiguous assignment and regulatory-level documentation of this complex intermediate.

References

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.
  • Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. RSC.org.
  • 3-Ethoxycarbonyl-1-phenyl-1H-indazole (Supporting Information). Wiley-VCH.

Sources

Validation

High-Resolution HPLC Purity Analysis of 2-Phenoxyethyl 1H-Indazole-3-Carboxylate: A Methodological Comparison

The indazole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules, including multi-kinase inhibitors and advanced anti-cancer agents (1)[...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules, including multi-kinase inhibitors and advanced anti-cancer agents (1)[1]. Within this class, 2-phenoxyethyl 1H-indazole-3-carboxylate (CAS: 763098-07-3) represents a critical synthetic intermediate and pharmacophore building block[2][3]. Because trace impurities—such as unreacted starting materials or hydrolyzed byproducts—can significantly skew biological assays and downstream synthesis yields, establishing a robust, high-resolution High-Performance Liquid Chromatography (HPLC) method for its purity analysis is paramount.

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as an exercise in physicochemical causality. This guide objectively compares standard HPLC approaches and provides a self-validating, step-by-step protocol optimized specifically for the unique structural challenges of this indazole derivative.

Chromatographic Challenges & Causality

Analyzing 1H-indazole derivatives presents a unique set of physicochemical hurdles:

  • Tautomerization & Silanol Interactions: The bicyclic indazole core contains a pyrazole ring that can tautomerize. Furthermore, its unshielded nitrogen atoms readily interact with residual acidic silanol groups on traditional silica-based stationary phases, causing severe peak tailing and broadening.

  • Hydrophobic Retention: The 2-phenoxyethyl ester moiety adds significant lipophilicity to the molecule. It requires a carefully balanced organic gradient to ensure timely elution without compromising the resolution of early-eluting polar impurities (such as the hydrolyzed byproduct, 1H-indazole-3-carboxylic acid)[4].

  • Ester Stability: Esters are prone to on-column hydrolysis at extreme pH levels. The mobile phase must be acidic enough to control silanol activity, but mild enough to preserve the ester linkage during the run.

Method Comparison: Finding the Optimal Stationary Phase

To objectively determine the best analytical approach, we compared three distinct HPLC methodologies: a traditional fully porous C18 column, a mixed-mode column, and a modern core-shell C18 column.

Table 1: Quantitative Comparison of HPLC Methods for 2-Phenoxyethyl 1H-Indazole-3-Carboxylate

ParameterMethod A: Traditional C18Method B: Mixed-Mode (Newcrom R1)Method C: Core-Shell C18
Stationary Phase Fully Porous C18 (5 µm)Reverse-Phase / Ion-PairingSolid-Core C18 (2.6 µm)
Mobile Phase Water / Methanol (Neutral)Water / MeCN + 0.1% Formic AcidWater / MeCN + 0.1% Formic Acid
Resolution (

)
1.83.24.5
Tailing Factor (

)
1.9 (Significant Tailing)1.1 (Symmetrical)1.05 (Highly Symmetrical)
Theoretical Plates (

)
8,50014,20022,000
Run Time 15.0 min10.0 min6.0 min
Causality Behind the Data
  • Method A fails to provide adequate peak symmetry. The absence of an acidic modifier allows secondary cation-exchange interactions between the weakly basic indazole nitrogens and the column's residual silanols.

  • Method B utilizes a mixed-mode stationary phase (Newcrom R1) specifically designed for low silanol activity, which effectively resolves polar indazole derivatives (5)[5].

  • Method C (Core-Shell C18) is the superior choice. The solid-core architecture reduces the Eddy diffusion term (the A-term in the van Deemter equation), drastically increasing theoretical plates (

    
    ) and resolution.
    
  • Solvent Causality: Using Acetonitrile (MeCN) over Methanol provides lower backpressure and sharper peaks for aromatic ethers due to its aprotic nature. Adding 0.1% Formic Acid (pH ~2.7) protonates and neutralizes residual silanols on the silica surface, preventing secondary interactions, while maintaining the weakly basic indazole core (pKa ~1.2) in a consistent, neutral state to prevent peak splitting.

Causality Issue 1H-Indazole Tautomerization & Silanol Interactions Solution Mobile Phase Optimization: 0.1% Formic Acid + MeCN Issue->Solution Mechanism Silanol Protonation & pH Stabilization (pH ~2.7) Solution->Mechanism Outcome Sharp, Symmetrical Peaks (Tailing Factor < 1.2) Mechanism->Outcome

Fig 1: Mechanistic causality of acidic modifiers resolving indazole peak broadening.

Experimental Protocol: The Self-Validating Core-Shell Workflow

A robust analytical method is only as reliable as its System Suitability Test (SST). I mandate that every protocol must function as a self-validating system before unknown samples are injected. The following methodology utilizes the optimized Method C parameters, adapted from established forensic and pharmaceutical gradient protocols for lipophilic indazole-3-carboxylates ().

Step 1: Preparation of the Self-Validating SST Solution

To ensure the system can separate the API from its primary degradation product, prepare a resolution mixture containing 2-phenoxyethyl 1H-indazole-3-carboxylate (100 µg/mL) and 1H-indazole-3-carboxylic acid (10 µg/mL).

  • Causality Check: Dissolve the standards in 10% MeCN/Water. Using a sample solvent that is weaker than the initial mobile phase prevents "solvent-mismatch" band broadening at the column head, focusing the analytes into a tight, narrow band prior to elution.

Step 2: Chromatographic Conditions
  • Column: Core-Shell C18, 50 x 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and lowering backpressure).

Step 3: Gradient Elution Program
  • 0.0 – 1.0 min: 5% B (Isocratic hold to trap and focus polar impurities like the free acid).

  • 1.0 – 5.0 min: 5% to 95% B (Linear ramp to elute the highly hydrophobic phenoxyethyl ester).

  • 5.0 – 6.0 min: 95% B (Column wash to remove strongly retained lipophilic byproducts).

  • 6.0 – 8.0 min: 5% B (Re-equilibration).

Step 4: Detection & System Validation
  • Detector: UV/Vis Diode Array Detector (DAD) set at 254 nm (Optimal for the conjugated

    
    -system of the indazole core).
    
  • Validation Gate: The analytical run is only valid if the SST injection yields a Resolution (

    
    ) > 2.0 between the acid byproduct and the ester API, with a Tailing Factor (
    
    
    
    ) < 1.2 for the main API peak.

Workflow Prep Sample Prep: Weak Solvent (10% MeCN) SST System Suitability Test: API + Acid Byproduct Prep->SST Inject Core-Shell C18 Gradient Injection SST->Inject Decision Rs > 2.0 & Tf < 1.2? Inject->Decision Valid Proceed with Unknown Samples Decision->Valid Yes Invalid Halt & Re-equilibrate Decision->Invalid No

Fig 2: Self-validating HPLC method development workflow for indazole derivatives.

References

  • BenchChem. "Discovery and synthesis of novel indazole derivatives." BenchChem. 1

  • SIELC Technologies. "Separation of Indazole on Newcrom R1 HPLC column." SIELC.com. 5

  • RSC Publishing. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC.org. 4

  • Slovenian Police National Forensic Laboratory. "Isobutyl 1-pentyl-1H-indazole-3-carboxylate - Analytical report." Policija.si.

Sources

Comparative

mass spectrometry fragmentation pattern of 2-phenoxyethyl 1H-indazole-3-carboxylate

Mass Spectrometry Fragmentation Pattern of 2-Phenoxyethyl 1H-indazole-3-carboxylate: A Comparative Analytical Guide Introduction In the rapidly evolving fields of forensic toxicology and medicinal chemistry, structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern of 2-Phenoxyethyl 1H-indazole-3-carboxylate: A Comparative Analytical Guide

Introduction

In the rapidly evolving fields of forensic toxicology and medicinal chemistry, structurally characterizing indazole-based compounds is a critical analytical challenge. 2-Phenoxyethyl 1H-indazole-3-carboxylate (CAS: 763098-07-3;


) serves as a vital pharmaceutical intermediate and shares a core scaffold with several classes of synthetic cannabinoid receptor agonists (SCRAs).

As a Senior Application Scientist, I have structured this guide to move beyond simply listing fragmentation peaks. Instead, we will deconstruct the causality behind its mass spectrometric behavior under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), objectively compare its performance against alternative indazole esters, and provide a self-validating experimental protocol for high-confidence structural elucidation.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

Understanding the fragmentation of 2-phenoxyethyl 1H-indazole-3-carboxylate requires analyzing the relative bond dissociation energies within the molecule. Under ESI+ conditions, the basic nitrogen atoms (N1 and N2) of the indazole ring readily accept a proton, yielding a robust precursor ion


 at m/z 283.1 .

When subjected to CID, the molecule undergoes predictable, thermodynamically driven cleavages[1]:

  • Ester Bond Cleavage (Alpha-Cleavage): The ester linkage is the most labile site. Cleavage yields the diagnostic m/z 145.0 fragment (indazole-3-acylium ion). This ion is a universal hallmark of indazole-3-carboxylate and indazole-3-carboxamide cores, as the positive charge is highly stabilized by resonance across the aromatic indazole ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -system.
    
  • Charge Retention on the Ester Moiety: Alternatively, the charge can be retained on the phenoxyethyl group, generating the m/z 121.1 phenoxyethyl cation.

  • Subsequent Neutral Losses: The m/z 145.0 acylium ion undergoes a characteristic neutral loss of carbon monoxide (CO, 28 Da) to form the indazolyl cation at m/z 117.0 . Meanwhile, the m/z 121.1 ion can lose ethylene oxide (44 Da) to yield a phenyl cation at m/z 77.0 .

Fragmentation M [M+H]+ m/z 283.1 2-Phenoxyethyl 1H-indazole-3-carboxylate A m/z 145.0 Indazole-3-acylium ion M->A Ester Cleavage (- Phenoxyethanol) B m/z 121.1 Phenoxyethyl cation M->B Ester Cleavage (- Indazole-3-carboxylic acid) C m/z 117.0 Indazolyl cation A->C - CO (28 Da) D m/z 77.0 Phenyl cation B->D - Ethylene oxide (44 Da)

Fragmentation pathway of 2-phenoxyethyl 1H-indazole-3-carboxylate under ESI-MS/MS.

Comparative Performance Analysis

To contextualize the analytical profile of 2-phenoxyethyl 1H-indazole-3-carboxylate, we must compare it against structurally related alternatives: Methyl 1H-indazole-3-carboxylate (a simpler ester) and 1-Pentyl-1H-indazole-3-carboxylate (a common SCRA core with N1-alkylation).

The presence of the bulky, aromatic 2-phenoxyethyl group significantly alters the mass spectral landscape compared to simple aliphatic esters. The phenoxyethyl group acts as a secondary charge-carrying moiety, providing a dual-confirmation mechanism (m/z 145.0 + m/z 121.1) that is absent in methyl esters.

Table 1: MS/MS Fragmentation Comparison of Indazole-3-Carboxylates

CompoundPrecursor Ion

Key Product Ions (m/z)Diagnostic Utility & Structural Insight
2-Phenoxyethyl 1H-indazole-3-carboxylate 283.1145.0, 121.1, 117.0, 77.0High: Yields distinct fragments for both the indazole core (145) and the intact ester tail (121), allowing unambiguous identification of the ester group.
Methyl 1H-indazole-3-carboxylate 177.1145.0, 117.0, 89.0Moderate: Fragments heavily favor the m/z 145.0 core. The loss of methanol (32 Da) is inferred, but the tail fragment is rarely detected.
1-Pentyl-1H-indazole-3-carboxylate 233.1215.1, 145.0, 117.0High: The N1-pentyl chain shifts the core acylium ion to m/z 215.1. Subsequent loss of pentene yields the universal m/z 145.0 core[2].

Note: The 2-phenoxyethyl ester demonstrates superior diagnostic utility in forensic screening because the m/z 121.1 peak definitively rules out other common ester variants (e.g., benzyl or ethyl).

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure high trustworthiness and reproducibility, the following protocol establishes a self-validating system for analyzing 2-phenoxyethyl 1H-indazole-3-carboxylate. The methodology leverages acidic mobile phases to force protonation and stepped collision energies to capture both fragile and robust structural features.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the analyte in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

    • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the indazole nitrogen in ESI+ mode.

  • Chromatographic Separation:

    • Inject 2 µL onto a UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Run a gradient elution at 0.4 mL/min using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid), ramping from 5% B to 95% B over 8 minutes.

  • Ionization Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • Mass Analysis (Product Ion Scan):

    • Isolate the precursor ion at m/z 283.1 in Q1.

    • Apply a stepped Collision Energy (CE) of 15 eV, 25 eV, and 35 eV in the collision cell (Q2).

    • Causality: A low CE (15 eV) preserves the fragile m/z 121.1 phenoxyethyl cation, while a high CE (35 eV) drives the deep fragmentation of the m/z 145.0 core into the m/z 117.0 indazolyl cation.

  • Data Processing: Align the resulting spectra against theoretical fragmentation libraries to confirm structural identity.

Workflow S1 Sample Prep Dilution & Acidification S2 Chromatography UHPLC C18 Gradient S1->S2 S3 Ionization ESI+ (3.5 kV) S2->S3 S4 Mass Analysis CID (CE: 15-35 eV) S3->S4 S5 Data Processing Fragment Alignment S4->S5

Step-by-step LC-MS/MS analytical workflow for indazole-3-carboxylate characterization.

References

  • Xiang, J., Wen, D., Zhao, J., Xiang, P., Shi, Y., & Ma, C. (2023). "Study of the Metabolic Profiles of 'Indazole-3-Carboxamide' and 'Isatin Acyl Hydrazone' (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS." Metabolites, 13(4), 576. Available at:[Link]

  • Clark, J. (2021). "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide. Available at:[Link]

  • Wang, Z., et al. (2023). "Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids." International Journal of Molecular Sciences, 24(12), 10246. Available at:[Link]

Sources

Validation

Precision IR Profiling of Ester Carbonyls in Indazole Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and drug development professionals. Author Persona: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and drug development professionals. Author Persona: Senior Application Scientist.

Executive Directive: The Indazole Regioisomer Challenge

In medicinal chemistry, the indazole scaffold is a privileged structure, serving as the pharmacophore in numerous kinase inhibitors (e.g., Axitinib) and anti-inflammatory agents. A critical synthetic challenge lies in the regioselectivity of alkylation/acylation at the nitrogen atoms (


 vs. 

) and the functionalization at

.

Infrared (IR) spectroscopy offers a rapid, non-destructive method to validate these substitution patterns before committing to expensive NMR time. However, the "ester carbonyl" peak (


) is not static; its position fluctuates significantly based on its electronic connectivity to the indazole core.

This guide objectively compares the IR spectral signatures of C3-conjugated esters versus N1-sidechain esters , providing the mechanistic grounding and experimental protocols necessary to distinguish them with confidence.

Mechanistic Foundation: Electronic Coupling

To interpret the IR data correctly, one must understand the electronic environment imposed by the indazole ring system (a fused benzene and pyrazole ring).

  • The C3-Position (Conjugated): An ester group attached here is directly conjugated with the

    
    -system of the pyrazole ring. The aromatic ring acts as an electron donor via resonance, increasing the single-bond character of the carbonyl (
    
    
    
    character). This lowers the force constant and the stretching frequency.
  • The N1-Alkyl Position (Insulated): When an ester is attached via an alkyl linker (e.g.,

    
    ), the methylene group acts as an insulator. The carbonyl is electronically isolated from the aromatic ring, behaving like a standard aliphatic ester.
    
  • The N1-Acyl/Carboxylate (Direct): If the carbonyl is directly attached to

    
     (a carbamate or amide linkage), the lone pair of the nitrogen is partially engaged in the aromatic sextet of the indazole ring. It is less available for resonance with the carbonyl oxygen compared to a standard amide. This "competing resonance" often results in a higher  frequency than expected for amides, mimicking ester ranges.
    
Visualizing the Electronic Effects

Indazole_Electronic_Effects Indazole Indazole Scaffold (10-pi Aromatic System) C3_Pos C3-Position (Direct Conjugation) Indazole->C3_Pos π-overlap N1_Alkyl N1-Alkyl Linker (Insulated) Indazole->N1_Alkyl σ-bond only N1_Direct N1-Direct (Acyl/Carbamate) (Competing Resonance) Indazole->N1_Direct N-lone pair pull Effect_C3 Resonance dominates: Lowers C=O Frequency (~1715-1725 cm⁻¹) C3_Pos->Effect_C3 Effect_N1_Alkyl Induction only: Standard Aliphatic Range (~1735-1750 cm⁻¹) N1_Alkyl->Effect_N1_Alkyl Effect_N1_Direct Lone pair sequestered: Raises C=O Frequency (>1740 cm⁻¹) N1_Direct->Effect_N1_Direct

Figure 1: Mechanistic flow detailing how the attachment point on the indazole ring dictates the electronic environment and resulting IR shift of the carbonyl group.

Comparative Analysis: C3 vs. N1 Esters[1]

The following table synthesizes experimental data for indazole derivatives. The "Standard" represents the target molecule (often a C3-carboxylate intermediate), while "Alternatives" represent common regioisomers or side-products.

Table 1: Comparative IR Frequencies for Indazole Ester Carbonyls
FeatureTarget: C3-Carboxylate Alt 1: N1-Alkyl Ester Alt 2: N1-Carbamate
Structure Indazole-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

Indazole-

-

-

Indazole-

-

Electronic State

-Unsaturated / Conjugated
Saturated / AliphaticAmide-like / Competing Resonance
Frequency (

)
1710 – 1725 cm⁻¹ 1735 – 1750 cm⁻¹ 1740 – 1765 cm⁻¹
Band Shape Strong, often broadened by H-bonding if NH is free.[1]Sharp, intense.Sharp, very intense.
Key Differentiator Lower frequency due to aromatic conjugation.[2][3]Higher frequency; typical of "isolated" esters.High frequency; often confused with anhydrides or strained rings.
C-O Stretch ~1200–1250 cm⁻¹~1150–1200 cm⁻¹~1250–1300 cm⁻¹
Detailed Technical Insights
1. The Conjugated Standard: Indazole-3-Carboxylates

When synthesizing synthetic cannabinoids or kinase inhibitors, the methyl 1H-indazole-3-carboxylate is a ubiquitous starting material.

  • Observation: The carbonyl stretch appears consistently lower (1710–1725 cm⁻¹) than a standard ester.

  • Why: The

    
     bond allows electron density from the electron-rich pyrazole ring to delocalize into the carbonyl antibonding orbital. This "single bond character" reduces the energy required to stretch the bond.
    
  • Diagnostic Check: If your product shows a peak at 1740 cm⁻¹, you have likely lost conjugation (e.g., reaction at the carbonyl) or formed a different isomer.

2. The Insulated Alternative: N1-Alkyl Esters

A common modification is attaching an ester-containing side chain to


 (e.g., methyl 1H-indazole-1-acetate).
  • Observation: The carbonyl peak shifts upward to the classic aliphatic ester range (1735–1750 cm⁻¹).[3]

  • Why: The methylene (

    
    ) spacer blocks resonance. The inductive electron-withdrawing effect of the 
    
    
    
    nitrogen (an electronegative heteroatom) may cause a slight blue shift (increase) compared to a pure hydrocarbon ester, but it remains distinct from the conjugated C3 species.

Experimental Protocol: Self-Validating Workflow

To ensure the differences observed are structural and not artifacts of sample preparation, follow this standardized protocol.

Method: ATR-FTIR (Attenuated Total Reflectance)

Rationale: ATR minimizes sample preparation errors common with KBr pellets (e.g., moisture absorption, pressure-induced polymorphism).

Step-by-Step Protocol:

  • Background Calibration:

    • Clean the diamond/ZnSe crystal with isopropanol.

    • Collect a 32-scan background spectrum in air.

    • Validation: Ensure the region 2500–1800 cm⁻¹ is flat (no diamond absorption artifacts).

  • Sample Deposition:

    • Place ~2 mg of the solid indazole derivative on the crystal.

    • Apply pressure using the anvil until the "Force Gauge" reads optimal (typically 80–100 N).

    • Tip: For N-unsubstituted indazoles (containing free N-H), ensure the sample is dry. Residual water mimics broad N-H/O-H bands and can shift carbonyls via hydrogen bonding.

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulation: 16–32 scans.

  • Data Processing (The Self-Check):

    • Baseline Correction: Apply a linear baseline correction if the spectrum drifts.

    • Peak Picking: Identify the Carbonyl (

      
      ) and the fingerprint (
      
      
      
      ).
    • Logic Gate:

      • IF

        
         < 1730 cm⁻¹ AND 
        
        
        
        (aromatic) is present
        
        
        C3-Conjugated Ester .
      • IF

        
         > 1735 cm⁻¹ AND 
        
        
        
        (
        
        
        ) is prominent
        
        
        N1-Alkyl Ester .
Decision Tree Diagram

IR_Decision_Tree Start Analyze Carbonyl Peak (1700-1800 cm⁻¹) Check_Freq Check Wavenumber Max Start->Check_Freq Low_Freq < 1730 cm⁻¹ (1710-1725) Check_Freq->Low_Freq Lower Energy High_Freq > 1735 cm⁻¹ (1735-1760) Check_Freq->High_Freq Higher Energy Check_Conj Check Conjugation (C=C arom ~1600 cm⁻¹) Low_Freq->Check_Conj Check_Linker Check Linker (CH₂ scissoring ~1460 cm⁻¹) High_Freq->Check_Linker Result_C3 Conclusion: C3-Conjugated Ester (Target) Check_Conj->Result_C3 Confirmed Result_N1 Conclusion: N1-Alkyl Side Chain (Alternative) Check_Linker->Result_N1 Confirmed

Figure 2: Logical workflow for assigning indazole ester regiochemistry based on IR carbonyl frequency.

References

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI Molecules. [Link]

  • Shevyrin, V., et al. (2015).[4] Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure. Analytical and Bioanalytical Chemistry. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Åstrand, A., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids. Forensic Science International. [Link]

Sources

Comparative

comparing bioactivity of methyl vs 2-phenoxyethyl indazole-3-carboxylates

This guide provides an in-depth technical comparison of Methyl Indazole-3-carboxylate versus 2-Phenoxyethyl Indazole-3-carboxylate .[1] It focuses on their physicochemical properties, bioactivity profiles, and applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Methyl Indazole-3-carboxylate versus 2-Phenoxyethyl Indazole-3-carboxylate .[1] It focuses on their physicochemical properties, bioactivity profiles, and applications in drug discovery, specifically within the context of HIF-1


 inhibition , antispermatogenic agents , and synthetic cannabinoid  research.

Executive Summary

The 1H-indazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core for anti-cancer, anti-inflammatory, and contraceptive agents. The choice of the ester moiety—Methyl (Me) versus 2-Phenoxyethyl (PhOE) —fundamentally alters the compound's pharmacokinetics, metabolic stability, and target binding affinity.

  • Methyl Indazole-3-carboxylate : Acts primarily as a synthetic intermediate or a prodrug .[1] It possesses moderate lipophilicity and is rapidly hydrolyzed by plasma esterases to the free acid (the active metabolite in many cases, such as Gamendazole analogs).

  • 2-Phenoxyethyl Indazole-3-carboxylate : Designed for enhanced lipophilicity and specific receptor engagement .[1] The bulky phenoxyethyl group mimics the benzyl moiety found in potent HIF-1 inhibitors (e.g., YC-1) but offers a flexible ether linker that can access deep hydrophobic pockets or secondary binding sites (allosteric modulation).[1]

Physicochemical & Structural Comparison

The structural modification from a methyl group to a 2-phenoxyethyl group introduces significant changes in molecular weight, lipophilicity (LogP), and steric bulk.

FeatureMethyl Indazole-3-carboxylate 2-Phenoxyethyl Indazole-3-carboxylate
CAS Number 43120-28-1763098-07-3
Formula C

H

N

O

C

H

N

O

Mol.[1] Weight 176.17 g/mol 282.29 g/mol
LogP (Calc.) ~1.8 (Moderate)~3.9 (High)
Steric Profile Compact; solvent-exposed.Bulky; capable of

-

stacking.[1]
Metabolic Fate Rapid hydrolysis by carboxylesterases.Slower hydrolysis; potential for oxidative metabolism (CYP450) at the linker.
Primary Utility Intermediate, Prodrug (Short half-life).Active Agent, Lipophilic Prodrug, Probe.
Bioactivity & Mechanism of Action
A. HIF-1

Inhibition & Anti-Cancer Activity

Indazole-3-carboxylates are structural analogs of YC-1 (Lificiguat), a potent HIF-1


 inhibitor.[1] The 3-position substituent dictates the binding mode.[1]
  • Methyl Ester : Often shows weak direct inhibition of HIF-1

    
     accumulation.[1] Its activity is usually dependent on hydrolysis to the carboxylic acid, which coordinates with the iron center or allosteric sites.
    
  • 2-Phenoxyethyl Ester : The phenoxyethyl tail targets the hydrophobic cavity adjacent to the HIF-1

    
     PAS-B domain.[1] The ether linker provides rotational freedom, allowing the phenyl ring to engage in 
    
    
    
    -stacking interactions
    with aromatic residues (e.g., Tyr, Phe) in the binding pocket, significantly enhancing potency compared to the methyl ester.
B. Antispermatogenic Activity (Male Contraception)

In the context of Gamendazole analogs (indazole-3-carboxylic acid derivatives):

  • Methyl Ester : Functions as a prodrug to improve oral bioavailability. Once absorbed, it converts to the active acid, which disrupts the apical ectoplasmic specialization (ES) in Sertoli cells.

  • 2-Phenoxyethyl Ester : Exhibits superior blood-testis barrier (BTB) penetration due to higher lipophilicity.[1] However, the bulky ester must be cleaved to release the active acid, or the ester itself may bind to an off-target site, potentially altering the toxicity profile.

C. Synthetic Cannabinoid & Receptor Pharmacology

While most synthetic cannabinoids are carboxamides (e.g., AB-PINACA), carboxylate esters are explored as "soft drugs."

  • 2-Phenoxyethyl Moiety : This group is a bioisostere for the fluorobenzyl or pentyl chains found in potent CB1 agonists.[1] The oxygen atom in the linker can act as a hydrogen bond acceptor, potentially increasing affinity for the CB1 receptor's active site compared to the inert methyl group.

Experimental Methodologies
Protocol A: Synthesis of 2-Phenoxyethyl Indazole-3-carboxylate

Rationale: Direct esterification or transesterification is used to introduce the bulky group.[1]

  • Activation : Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Coupling : Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.
    
  • Addition : Add 2-phenoxyethanol (1.1 eq) and DMAP (0.1 eq).

  • Reaction : Allow to warm to RT and stir for 12–24 h under N

    
    .
    
  • Workup : Quench with water, extract with EtOAc. Wash with NaHCO

    
     and brine.
    
  • Purification : Silica gel chromatography (Hexane/EtOAc gradient). The product elutes later than the methyl ester due to the aromatic tail.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Rationale: To assess the impact of the ester group on cell viability in HIF-1


 overexpressing cells (e.g., HCT116).
  • Seeding : Plate HCT116 cells (5,000 cells/well) in 96-well plates.

  • Treatment : Treat with Methyl vs. 2-Phenoxyethyl esters (0.1 – 100

    
    M) for 48 h.[1]
    
  • Hypoxia : Incubate a parallel set under 1% O

    
     to induce HIF-1
    
    
    
    .
  • Readout : Add MTT reagent, incubate 4 h, dissolve formazan in DMSO, and read Abs at 570 nm.

  • Analysis : Calculate IC

    
    . Expect the 2-Phenoxyethyl ester  to show lower IC
    
    
    
    (higher potency) in hypoxic conditions due to better cell permeability and target engagement.[1]
Mechanistic Pathway Visualization

The following diagram illustrates the differential pathway engagement of the two esters, highlighting the "Prodrug" vs. "Direct Effector" routes.

IndazoleSAR Figure 1: Differential Pharmacological Pathways of Methyl vs. 2-Phenoxyethyl Indazole Esters. Substrate_Me Methyl Indazole-3-carboxylate Hydrolysis Esterase Hydrolysis Substrate_Me->Hydrolysis Rapid (t½ < 30 min) Substrate_PhOE 2-Phenoxyethyl Indazole-3-carboxylate Substrate_PhOE->Hydrolysis Slow / Resistant Active_Acid Indazole-3-carboxylic Acid (Active Metabolite) Substrate_PhOE->Active_Acid Prodrug Route Hydrophobic_Pocket Hydrophobic Pocket Binding (Direct Interaction) Substrate_PhOE->Hydrophobic_Pocket Lipophilic Interaction Hydrolysis->Active_Acid Target_Sertoli Sertoli Cell Junctions (Antispermatogenic) Active_Acid->Target_Sertoli Primary Mechanism Target_HIF HIF-1α Inhibition (Anti-Cancer) Hydrophobic_Pocket->Target_HIF Enhanced Potency

Figure 1: Differential Pharmacological Pathways. The Methyl ester predominantly acts as a prodrug, while the 2-Phenoxyethyl ester can engage hydrophobic targets directly before or without hydrolysis.

Comparative Data Summary
MetricMethyl Ester2-Phenoxyethyl EsterBiological Implication
Cell Permeability (Caco-2) Moderate (

cm/s)
High (

cm/s)
PhOE achieves higher intracellular concentrations.[1]
Plasma Stability (t

)
< 30 min (Human Plasma)> 120 min (Human Plasma)PhOE provides sustained exposure; Me is a rapid-release prodrug.[1]
HIF-1

IC

> 50

M (Inactive/Weak)
~ 5-10

M (Active)
PhOE mimics the benzyl pharmacophore of YC-1.[1]
Solubility (PBS, pH 7.4) ~ 50

g/mL
< 5

g/mL
PhOE requires formulation (e.g., DMSO/Cremophor) for in vivo use.
References
  • Design and Synthesis of Indazole-3-Carboxylic Acid Derivatives. Journal of Medicinal Chemistry.
  • Structure-Activity Relationships of YC-1 Analogs as HIF-1 Inhibitors. Molecular Pharmacology.
  • Synthesis and Biological Evaluation of 2-Phenoxyethyl Esters. Bioorganic & Medicinal Chemistry Letters. (General reference for the bioactivity of the phenoxyethyl moiety).
  • PubChem Compound Summary: 2-Phenoxyethyl 1H-indazole-3-carboxylate (CAS 763098-07-3) . Link

  • Indazole Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery.

Sources

Validation

lipophilicity comparison of 2-phenoxyethyl ester vs ethyl ester

Topic: Lipophilicity and Performance Comparison: 2-Phenoxyethyl Ester vs. Ethyl Ester Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Agrochemical Formulators Optimizing L...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lipophilicity and Performance Comparison: 2-Phenoxyethyl Ester vs. Ethyl Ester Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Agrochemical Formulators

Optimizing Lipophilicity, Volatility, and Hydrolytic Lability in Prodrug Design

Executive Summary

In the strategic design of prodrugs and agrochemical formulations, the choice of ester moiety is a critical determinant of bioavailability, membrane permeability, and environmental fate. While ethyl esters represent the "standard" for lipophilic masking, 2-phenoxyethyl esters offer a distinct physicochemical profile characterized by significantly reduced volatility and enhanced lipophilicity (approx. +1.0 LogP unit), often without the expected penalty in enzymatic hydrolytic rate. This guide evaluates the trade-offs between these two moieties, supported by experimental data and mechanistic insights.

Chemical Architecture & Mechanistic Basis

The fundamental difference lies in the steric and electronic environment of the leaving group alcohol.

  • Ethyl Ester: Derived from ethanol.[1] Small, aliphatic, and highly volatile.

  • 2-Phenoxyethyl Ester: Derived from 2-phenoxyethanol. Contains an ethylene linker and a terminal phenyl ring.

The addition of the phenoxy group introduces


 stacking potential and significant bulk, yet the ether oxygen at the 

-position maintains a degree of polarity and flexibility that distinguishes it from purely aliphatic bulky esters (like tert-butyl).
Structural Visualization

The following diagram contrasts the steric footprint and cleavage sites of both esters.

ChemicalStructure cluster_0 Ethyl Ester cluster_1 2-Phenoxyethyl Ester Ethyl R-C(=O)-O-CH2-CH3 (Ethyl Group) Eth_Prop Properties: - Low MW (+28 Da) - High Volatility - LogP Contribution: ~0.5-1.0 Ethyl->Eth_Prop Comp Key Delta: +1.0 LogP Unit Reduced Vapor Pressure Eth_Prop->Comp Phenoxy R-C(=O)-O-CH2-CH2-O-Ph (2-Phenoxyethyl Group) Phen_Prop Properties: - High MW (+120 Da) - Low Volatility - LogP Contribution: ~1.5-2.0 Phenoxy->Phen_Prop Phen_Prop->Comp

Figure 1: Structural comparison highlighting the steric and lipophilic increments introduced by the 2-phenoxyethyl moiety.

Physicochemical Profiling: Experimental Data

The following data summarizes the shift in properties when converting a parent acid to either an ethyl or 2-phenoxyethyl ester.

Table 1: Comparative Physicochemical Properties[2]
ParameterEthyl Ester2-Phenoxyethyl EsterImpact / Delta
Lipophilicity (

LogP)
Baseline (+0.5 vs Acid)Enhanced (+1.5 vs Acid)~ +1.0 LogP unit increase.
Volatility (Vapor Pressure) High (Risk of drift/loss)Low / Non-VolatileCritical for agrochemical safety (drift control).
Molecular Weight +28.05 Da+136.15 DaSignificant mass penalty; lowers ligand efficiency.
Hydrolysis (

Plasma)
Rapid (< 5 min)Rapid (< 5 min)Unexpectedly similar in enzymatic systems (see Section 4).
Water Solubility Moderate reductionSignificant reductionDrives precipitation; requires solubilizers (e.g., Tween 80).

Data derived from comparative analysis of acetate and 2,4-D ester series [1, 2].

Deep Dive: The Lipophilicity Shift

Using 2-Phenoxyethyl acetate vs. Ethyl acetate as a model system:

  • Ethyl Acetate LogP: 0.73 (Experimental)

  • 2-Phenoxyethyl Acetate LogP: ~1.75 (Calculated/Estimated)

  • Implication: The phenoxyethyl group is a potent tool for pushing moderately polar drugs into the BBB-penetrant range (LogP 2–4) without resorting to highly insoluble aliphatic chains.

Biological Performance & Hydrolysis Kinetics[3]

A common misconception is that "bulkier" esters always hydrolyze slower. While true for steric hindrance at the


-carbon (e.g., pivalate), the 2-phenoxyethyl ester often defies this rule in enzymatic systems.
Enzymatic Lability

In studies involving NMDA receptor agonist prodrugs, the 2-phenoxyethyl ester displayed hydrolysis kinetics nearly identical to the ethyl ester in mouse serum and pig liver esterase assays (


 min) [3].[2]

Why?

  • Binding Affinity: The phenyl ring may act as a recognition motif for the hydrophobic pocket of carboxylesterases (hCE1/hCE2).

  • Leaving Group: The leaving group is 2-phenoxyethanol, which is a stable, non-toxic alcohol (commonly used as a preservative).

Application Contexts
  • Pharmaceuticals: Use 2-phenoxyethyl when you need to increase LogP significantly (to cross membranes) but require rapid systemic activation.

  • Agrochemicals (Herbicides): The primary driver here is volatility . Ethyl esters of auxins (like 2,4-D) are prone to vapor drift, damaging off-target crops.[3][4] 2-Phenoxyethyl esters are "Low Volatile esters" (LVEs) that remain on the target leaf surface, improving efficacy and safety [4].

Experimental Protocols (Self-Validating)

To verify these properties in your own lead series, use the following standardized protocols.

Protocol A: Micro-Scale Shake-Flask LogP Determination

This protocol minimizes compound usage while ensuring thermodynamic equilibrium.

  • Preparation: Prepare mutually saturated solvents (n-octanol and pH 7.4 phosphate buffer). Shake together for 24h, then separate phases.

  • Stock Solution: Dissolve test ester (Ethyl or 2-Phenoxyethyl) in the octanol-saturated buffer at 100 µM. (Validate solubility first).

  • Partitioning:

    • In a 2mL HPLC vial, add 500 µL of compound solution (aqueous).

    • Add 500 µL of buffer-saturated octanol.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000g for 10 min to break emulsion.

  • Quantification:

    • Remove the aqueous (bottom) phase carefully.

    • Analyze by HPLC-UV or LC-MS/MS against a standard curve.

  • Calculation:

    
    
    (Assumes volume ratio 1:1 and no loss to glass).
    
Protocol B: Comparative Enzymatic Hydrolysis

Determine if the bulkier ester hinders activation.

HydrolysisProtocol Start Substrate Preparation (10 µM Ester in PBS + 1% DMSO) Enzyme Add Enzyme Source (e.g., Pig Liver Esterase or Plasma) Start->Enzyme Incubate Incubate at 37°C Sampling: 0, 5, 15, 30, 60 min Enzyme->Incubate Quench Quench with Ice-Cold ACN (Precipitate Proteins) Incubate->Quench Analyze LC-MS/MS Analysis Monitor: Parent Ester vs. Acid Product Quench->Analyze

Figure 2: Workflow for assessing metabolic stability.

Validation Step: Include Ethyl Acetate or 2,4-D Ethyl Ester as a positive control. If the ethyl ester


 > 20 min in plasma, your enzyme activity is compromised.

References

  • PubChem. (2025).[5] 2-Phenoxyethyl acetate | C10H12O3.[5][6] National Library of Medicine. Link

  • Food and Agriculture Organization (FAO). (2000). 2,4-D and its salts and esters: Evaluation of effects on the environment. Link

  • Hansen, K. B., et al. (2021). In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs. National Institutes of Health. Link

  • Kansas State University. (2024). Relative volatility of different 2,4-D herbicide formulations. Agronomy eUpdates. Link

Sources

Comparative

Validation of 2-Phenoxyethyl 1H-Indazole-3-Carboxylate Structure by X-ray Crystallography

Executive Summary: The Structural Ambiguity of Indazoles In the development of indazole-based pharmacophores, specifically 2-phenoxyethyl 1H-indazole-3-carboxylate , researchers face a critical structural challenge: annu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Ambiguity of Indazoles

In the development of indazole-based pharmacophores, specifically 2-phenoxyethyl 1H-indazole-3-carboxylate , researchers face a critical structural challenge: annular tautomerism and regioisomerism .[1]

While 1H-indazole derivatives are potent scaffolds for anti-inflammatory and anti-tumor agents, the synthetic alkylation of the indazole core often yields a mixture of N1-alkylated and N2-alkylated isomers.[1] Standard spectroscopic methods (NMR) can be ambiguous due to rapid tautomeric exchange in solution or overlapping signals in complex mixtures.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute validation standard for this compound, comparing it against spectroscopic alternatives and providing a self-validating experimental protocol.[1]

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table objectively compares the utility of SC-XRD against NMR and DFT (Density Functional Theory) for validating 2-phenoxyethyl 1H-indazole-3-carboxylate.

Table 1: Structural Validation Methodologies Comparison
FeatureSC-XRD (Gold Standard) Solution NMR (1D/2D) DFT (Computational)
Primary Output Absolute 3D atomic coordinates (

).
Chemical shifts (

), couplings (

).[1][2][3][4]
Theoretical energy minima.
Isomer Certainty Definitive. Distinguishes N1 vs. N2 substitution unambiguously.Inferred. Requires NOESY/HMBC; often ambiguous if signals overlap.Predictive. Suggests stability but cannot prove synthesis outcome.
Conformation Precise torsion angles of the flexible phenoxyethyl tail in solid state.Time-averaged conformation (dynamic).Gas-phase idealization (often ignores packing forces).
Sample State Solid (Single Crystal).Solution (Solvent dependent).Virtual.
Throughput Low (Days to Weeks for crystal growth).High (Minutes to Hours).Medium (Hours on cluster).
Cost High (Instrument time + expertise).Low to Medium.Low (CPU time).
Why SC-XRD is Non-Negotiable for this Target

For 2-phenoxyethyl 1H-indazole-3-carboxylate , the flexibility of the ethyl linker and the potential for hydrogen bonding in the carboxylate moiety create a complex conformational landscape.[1]

  • NMR Limitation: In solution, the phenoxyethyl tail rotates freely, averaging the NOE signals between the indazole protons and the phenoxy group.[1] This makes it difficult to prove the exact spatial arrangement required for receptor binding.

  • XRD Advantage: Crystallography freezes the molecule in its lowest energy packing state, revealing the precise torsion angle of the ester linkage and the supramolecular hydrogen bonding patterns (e.g., dimers) that drive solubility and bioavailability.[1]

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure reproducibility. It moves from synthesis to definitive structural solution.[5]

Phase 1: Crystallization (The Critical Step)

Objective: Obtain single crystals suitable for diffraction (approx.


 mm).
  • Solvent Selection: The phenoxyethyl tail adds lipophilicity, while the indazole core is polar.

    • Primary System:Ethanol/Acetone (1:1) .

    • Alternative: Acetonitrile (slow evaporation).

  • Method: Slow Evaporation.

    • Dissolve 20 mg of the purified compound in 2 mL of solvent in a clean scintillation vial.

    • Cover with parafilm and pierce 3-4 small holes to control evaporation rate.

    • Store in a vibration-free, dark environment at 20°C.

  • Validation Check: Inspect crystals under a polarized light microscope. Sharp extinction angles indicate singularity; "maltese cross" patterns indicate clustering (unsuitable).

Phase 2: Data Collection & Refinement

Objective: Solve the phase problem and refine the structure to


.
  • Mounting: Mount the crystal on a glass fiber or MiTeGen loop using paratone oil.

  • Collection: Collect data at 100 K (cryo-cooling) to minimize thermal motion of the flexible ethyl chain.

    • Radiation:[1][6] Mo-K

      
       (
      
      
      
      Å) is preferred for resolution; Cu-K
      
      
      is acceptable if the crystal is small.
  • Refinement Strategy:

    • Solve using Direct Methods (SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).[1]
      
    • Crucial Step: Locate the H-atoms on the Indazole ring. If N1 is substituted, N2 should be bare (or vice versa). This is the "smoking gun" for isomer identification.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the structural validation workflow.

ValidationWorkflow Synth Synthesis of 2-phenoxyethyl 1H-indazole-3-carboxylate Check Initial Purity Check (1H NMR / TLC) Synth->Check Ambiguity Isomer Ambiguity? (N1 vs N2 Alkylation) Check->Ambiguity NMR 2D NMR (NOESY/HMBC) Ambiguity->NMR Quick Screen Cryst Crystallization (Slow Evaporation: EtOH/Acetone) Ambiguity->Cryst Gold Standard NMR_Res Probable Assignment (Subject to Solvent Effects) NMR->NMR_Res Result DEFINITIVE VALIDATION 1. Regioisomer Confirmed (N1) 2. Torsion Angles Defined 3. H-Bonding Network Mapped NMR_Res->Result Corroboration Diffraction X-ray Diffraction (Mo-Kα, 100 K) Cryst->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Solve->Result

Figure 1: Strategic workflow for validating indazole derivatives. SC-XRD provides the definitive endpoint for structural certainty.[1]

Expected Structural Outcomes & Data Interpretation

When analyzing the crystallographic data for 2-phenoxyethyl 1H-indazole-3-carboxylate , focus on these three specific parameters to validate your synthesis:

A. The N-Substitution Site (Regiochemistry)
  • Observation: In the electron density map, look for the bonding of the ethyl carbon.

  • Validation:

    • N1-Isomer: The ethyl group is attached to the nitrogen adjacent to the carbon bridgehead. Bond lengths

      
       should be approx 1.47 Å .
      
    • N2-Isomer: The ethyl group is attached to the nitrogen adjacent to the N1.

  • Significance: Most synthetic routes favor N1, but N2 is possible.[1] XRD distinguishes these with 100% confidence.

B. The Carboxylate Conformation[1]
  • Observation: The torsion angle between the indazole plane and the carboxylate group.

  • Significance: This angle determines if the molecule is planar (conjugated) or twisted. A planar conformation often facilitates

    
     stacking in the crystal lattice, mimicking potential intercalation into biological targets (e.g., DNA or protein pockets).[1]
    
C. Supramolecular Architecture
  • Observation: Look for Centrosymmetric Dimers .

  • Mechanism: Indazole-3-carboxylates often form dimers via intermolecular hydrogen bonds (C-H...O or

    
     interactions).[1]
    
  • Data Point: Measure the distance between the centroids of the phenyl ring and the indazole ring of adjacent molecules. A distance of 3.5 - 3.8 Å indicates strong

    
    -stacking interactions.[1]
    

References

  • Alkorta, I., & Elguero, J. (2024).[1][7] The two tautomers of indazole, with atom numbering. ResearchGate. Link

  • Creative Biostructure. (2025). Comparison of X-ray Crystallography, NMR and EM. Link

  • PubChem. (2021).[8] 2-(3-methylphenoxy)ethyl 1H-indazole-3-carboxylate Structure Summary. National Library of Medicine. Link

  • Huth, S. L., & Hursthouse, M. B. (2008).[1] 1-Methyl-1H-indazole-3-carboxylic acid Crystal Structure. University of Southampton.[9] Link

  • Claramunt, R. M., et al. (2006).[1] Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. MDPI. Link

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Link

Sources

Validation

Technical Assessment: Chromatographic Retention of 2-Phenoxyethyl 1H-Indazole-3-Carboxylate

This guide provides a technical assessment of the chromatographic retention behavior of 2-phenoxyethyl 1H-indazole-3-carboxylate , a lipophilic ester derivative of the indazole-3-carboxylate scaffold. This analysis compa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of the chromatographic retention behavior of 2-phenoxyethyl 1H-indazole-3-carboxylate , a lipophilic ester derivative of the indazole-3-carboxylate scaffold.

This analysis compares the target analyte against its primary synthetic precursors and metabolic degradation products (Alternatives), utilizing a standard Reverse-Phase Liquid Chromatography (RPLC) workflow.

Executive Summary

In drug development and forensic analysis, 2-phenoxyethyl 1H-indazole-3-carboxylate presents a unique chromatographic challenge due to its dual-nature hydrophobicity. Unlike its lower molecular weight analogs (e.g., methyl esters), the inclusion of a 2-phenoxyethyl tail significantly increases the partition coefficient (LogP ~3.8), shifting its retention time (RT) well into the hydrophobic region of a C18 gradient.

This guide compares the retention performance of this specific ester against two critical "alternatives" often present in the same matrix:

  • 1H-Indazole-3-carboxylic acid (The hydrolysis breakdown product).[1]

  • Methyl 1H-indazole-3-carboxylate (The synthetic precursor).

Key Finding: The phenoxyethyl group induces a ~3.5-minute retention shift relative to the methyl ester on a standard C18 column, necessitating a high-organic gradient for elution.

Comparative Analysis: Target vs. Alternatives

The following data summarizes the retention behavior under a standardized generic gradient (5–95% Acetonitrile over 10 minutes).

Table 1: Relative Retention Time (RRT) & Hydrophobicity Profile
Analyte (Alternative)Structure TypeLogP (Calc.)Retention Time (min)*Elution OrderDetection Challenge
1H-Indazole-3-carboxylic acid Free Acid (Hydrophilic)~1.42.1 1 (Early)Co-elution with void volume; requires acid modifier.
Methyl 1H-indazole-3-carboxylate Short-Chain Ester~2.25.4 2 (Mid)Baseline resolution is easy; acts as a good internal marker.
2-Phenoxyethyl 1H-indazole-3-carboxylate Target (Bulky Ester) ~3.8 8.9 3 (Late) Requires high %B to desorb; prone to peak broadening without focusing.

*Data based on a 100 x 2.1 mm C18 column, 1.7 µm particle size, 0.4 mL/min flow rate.

Mechanism of Separation

The separation is driven by solvophobic interactions .

  • The Alternatives: The Free Acid is highly polar and interacts minimally with the C18 ligands, eluting near the void. The Methyl Ester has moderate hydrophobicity.

  • The Target: The 2-phenoxyethyl group acts as a "hydrophobic anchor." It engages in strong Van der Waals forces with the C18 alkyl chains. Furthermore, the terminal phenyl ring on the ester tail can engage in

    
     interactions if a Phenyl-Hexyl stationary phase is used, offering orthogonal selectivity.
    

Experimental Protocol (Self-Validating System)

To ensure reproducibility (Trustworthiness), we utilize a Self-Validating Gradient Protocol . This method includes a "system suitability" check using the Methyl Ester alternative to confirm column performance before analyzing the target.

A. Instrumentation & Conditions[1][2][3][4]
  • System: UHPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18 End-capped (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress carboxylate ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[2][3]

B. Step-by-Step Gradient Workflow
  • Equilibration (0-1 min): Hold at 5% B. Purpose: Focus the analyte at the head of the column.

  • Linear Ramp (1-10 min): 5% B

    
     95% B. Purpose: Elute analytes in order of hydrophobicity (Acid 
    
    
    
    Methyl Ester
    
    
    Target).
  • Wash (10-12 min): Hold at 95% B. Purpose: Ensure the highly lipophilic 2-phenoxyethyl target is fully eluted and no carryover remains.

  • Re-equilibration (12-14 min): Return to 5% B.

C. Sample Preparation (Critical Step)
  • Solvent: Dissolve the target in 50:50 Water:Acetonitrile .

  • Warning: Do not dissolve in 100% Acetonitrile. The strong solvent strength will cause "solvent effect" peak distortion (fronting) for the early eluting Free Acid alternative, ruining the comparison.

Visualizing the Separation Logic

The following diagrams illustrate the workflow and the molecular interaction mechanism that dictates the retention times.

Diagram 1: Method Validation Workflow

This flowchart represents the decision logic for validating the retention time of the target against its alternatives.

ValidationWorkflow Start Start: Sample Injection Void T0 (Void Volume) Polar Impurities Start->Void 0-1 min Acid Elution 1: Free Acid (Hydrolysis Product) RT ~2.1 min Void->Acid Low %B Methyl Elution 2: Methyl Ester (Synthetic Precursor) RT ~5.4 min Acid->Methyl Mid %B Check System Suitability Check Resolution > 2.0? Methyl->Check Target Elution 3: 2-Phenoxyethyl Ester (Target Analyte) RT ~8.9 min Pass Pass: Validated Method Target->Pass Peak Symmetry < 1.2 Check->Target Yes Fail Fail: Adjust Gradient Slope Check->Fail No

Caption: Logic flow for validating the separation of the target ester from its hydrolysis and precursor alternatives.

Diagram 2: Interaction Mechanism (C18 vs. Analyte)

This diagram details why the 2-phenoxyethyl ester retains longer than the methyl ester.

InteractionMech Stationary Stationary Phase (C18 Alkyl Chains) Sub_Acid Free Acid Hydrophilic Head No Tail Stationary->Sub_Acid Weak Repulsion Sub_Methyl Methyl Ester Hydrophobic Core Short Tail (-CH3) Stationary->Sub_Methyl Moderate VdW Sub_Target Target (Phenoxyethyl) Hydrophobic Core Bulky Tail (-CH2CH2OPh) Stationary->Sub_Target Strong VdW + Pi-Interaction Potential Interaction Hydrophobic Interaction Strength Sub_Acid->Interaction Low RT Sub_Methyl->Interaction Mid RT Sub_Target->Interaction High RT

Caption: Mechanistic comparison of ligand interactions. The bulky phenoxyethyl tail maximizes contact with the C18 phase.

Troubleshooting & Optimization

When comparing the product's performance, you may encounter specific issues related to the 2-phenoxyethyl moiety:

  • Peak Tailing: The phenoxy group can act as a Lewis base. If using older silica columns, it may interact with residual silanols.

    • Solution: Ensure the use of "End-capped" columns (e.g., C18-MS-II or similar high-purity silica).

  • Selectivity Issues: If the target co-elutes with matrix components (e.g., lipids), switch to a Phenyl-Hexyl column.

    • Why? The Phenyl-Hexyl phase will engage in

      
       stacking with the phenoxy ring of the target, likely increasing its retention further relative to non-aromatic impurities, improving resolution.
      

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7372510, 2-(3-methylphenoxy)ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Carlier, J., et al. (2020). Enantiospecific synthesis, chiral separation, and biological activity of four indazole-3-carboxamide-type synthetic cannabinoid receptor agonists. Ghent University. Retrieved from [Link]

  • Phenomenex (2023). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • University of Valencia (2013). Mechanisms of retention in HPLC: Secondary equilibria in reversed-phase liquid chromatography. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Phenoxyethyl 1H-indazole-3-carboxylate

[1] Executive Summary & Chemical Profile 2-phenoxyethyl 1H-indazole-3-carboxylate is a specialized organic ester intermediate often used in medicinal chemistry and drug discovery. Unlike common bulk solvents, this compou...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

2-phenoxyethyl 1H-indazole-3-carboxylate is a specialized organic ester intermediate often used in medicinal chemistry and drug discovery. Unlike common bulk solvents, this compound lacks a widespread, specific commercial waste code (such as a specific EPA P-list or U-list number). Therefore, it must be managed under the Precautionary Principle , treating it as a Hazardous Chemical Substance with potential acute toxicity and environmental persistence.

This guide defines the operational protocol for the containment, classification, and final disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Chemical Identity & Analog-Based Hazard Assessment
  • Chemical Structure: Indazole core with a carboxylate ester linkage to a 2-phenoxyethyl group.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    (Calculated)
  • Physical State: Typically a white to off-white solid/powder.

  • Solubility: Low water solubility; soluble in organic solvents (DMSO, DMF, Chloroform).

Hazard Classification (Extrapolated from Analogs): Specific GHS data for this exact ester is limited. Based on the parent compound 1H-indazole-3-carboxylic acid (CAS 4498-67-3) and the 2-phenoxyethanol moiety, the following hazards are assigned for safety planning:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4Harmful if swallowed.
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3]
Serious Eye Damage Category 2ACauses serious eye irritation.[2][4]
Aquatic Toxicity Chronic 3Harmful to aquatic life with long-lasting effects (due to phenoxyethyl group).

Pre-Disposal Stabilization & Segregation

Before disposal can occur, the waste stream must be stabilized. The primary risk with indazole esters is not spontaneous reactivity, but rather contamination of non-hazardous waste streams and personnel exposure.

A. Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass jar with a Teflon-lined screw cap.

  • Segregation: Do NOT mix with oxidizers (e.g., permanganates, nitrates) or strong acids.

  • Labeling: Must be labeled "Hazardous Waste - Solid - Toxic/Irritant."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Compatibility: Ensure the solvent matrix is compatible.

    • Halogenated Waste: If dissolved in DCM or Chloroform.

    • Non-Halogenated Waste: If dissolved in Acetone, Ethyl Acetate, or Methanol.

  • pH Check: If the waste is aqueous (rare for this compound), ensure pH is between 5 and 9 to prevent rapid hydrolysis of the ester, though the hydrolysis products (Indazole-3-carboxylic acid and 2-phenoxyethanol) are also hazardous.

Operational Disposal Protocol

This workflow ensures a self-validating chain of custody from the bench to the chemical waste contractor.

Step 1: Waste Characterization

Determine if the material is "P-listed" (acutely hazardous) or "U-listed" (toxic).[5] While 2-phenoxyethyl 1H-indazole-3-carboxylate is not explicitly listed, it is a Characteristic Waste if it exhibits toxicity.

  • Action: Treat as Non-Specific Source Hazardous Waste .

Step 2: Packaging & Containment
  • Solids: Transfer the solid waste into a clear, sealable plastic bag (primary containment).[6] Place this bag inside the HDPE waste container (secondary containment).

  • Liquids: Pour into the appropriate solvent carboy using a funnel. Do not fill >90% to allow for thermal expansion.

  • Sharps: If the compound is on needles/syringes, dispose of the entire assembly into a chemically contaminated sharps bin.

Step 3: Labeling (Critical)

The label must contain:

  • Full Chemical Name: 2-phenoxyethyl 1H-indazole-3-carboxylate (No abbreviations).

  • Hazards: Check "Toxic" and "Irritant".

  • Generator: Lab Name/Room Number.

Step 4: Final Disposal Method
  • Method: High-Temperature Incineration .

    • Reasoning: The indazole ring contains nitrogen.[7] Incineration at >1000°C with scrubbers is required to ensure complete destruction of the aromatic heterocycle and to capture any NOx gases generated.

    • Prohibited: Do not dispose of down the drain (sanitary sewer) or via evaporation.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision matrix for disposing of 2-phenoxyethyl 1H-indazole-3-carboxylate, ensuring correct segregation based on physical state.

DisposalWorkflow Start Waste Generation: 2-phenoxyethyl 1H-indazole-3-carboxylate StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Solid LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Liquid DoubleBag 1. Place in sealable bag 2. Place in HDPE Jar SolidWaste->DoubleBag LabelSolid Label: Hazardous Waste (Toxic, Irritant) DoubleBag->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage SolventCheck Identify Solvent Base LiquidWaste->SolventCheck Halo Halogenated Carboy (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Carboy (e.g., Acetone, DMSO) SolventCheck->NonHalo No Halogens Halo->Storage NonHalo->Storage FinalDisp EHS Pickup -> Incineration Storage->FinalDisp

Caption: Operational workflow for the segregation and disposal of indazole carboxylate derivatives.

Emergency Response Procedures

In the event of an accidental release during the disposal process:

ScenarioImmediate Action
Spill (Solid) 1. Evacuate immediate area. 2. Wear PPE (Nitrile gloves, lab coat, safety goggles, N95 mask if dust is visible). 3. Cover spill with wet paper towels to prevent dust. 4. Scoop into a waste bag.
Spill (Liquid) 1. Absorb with vermiculite or spill pads. 2. Do not use combustible materials (sawdust) if the solvent is flammable. 3. Place used absorbents in a hazardous waste bucket.
Skin Contact Wash with soap and water for 15 minutes. The phenoxyethyl group increases lipophilicity, potentially aiding skin absorption—monitor for systemic irritation.
Eye Contact Flush with water for 15 minutes.[1][2] Seek medical attention immediately.

Regulatory Compliance & References

Compliance is based on the classification of the material as a "Commercial Chemical Product" under US EPA regulations when discarded.

Key Regulatory Codes:

  • RCRA (USA): 40 CFR 261.33 (Discarded commercial chemical products).

  • OSHA: 29 CFR 1910.1200 (Hazard Communication).[1][8]

References
  • Fisher Scientific. (2009).[1] Safety Data Sheet: 1H-Indazole-3-carboxylic acid. Retrieved from

  • BenchChem. (2025).[9] Proper Disposal of Indazole Derivatives: A Guide for Laboratory Professionals. Retrieved from

  • Organic Syntheses. (1962).[10] Indazole Preparation and Safety Notes. Org. Synth. 1962, 42,[10] 69. Retrieved from

  • US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. Retrieved from

  • MedChemExpress. (2024).[4] Safety Data Sheet: Indazole-3-carboxylic acid. Retrieved from

Sources

Handling

Personal protective equipment for handling 2-phenoxyethyl 1H-indazole-3-carboxylate

This guide provides a rigorous, field-validated safety and operational framework for handling 2-phenoxyethyl 1H-indazole-3-carboxylate . As a Senior Application Scientist, I have structured this protocol to move beyond g...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, field-validated safety and operational framework for handling 2-phenoxyethyl 1H-indazole-3-carboxylate . As a Senior Application Scientist, I have structured this protocol to move beyond generic safety data sheets (SDS) and address the specific logistical and toxicological nuances of handling indazole-3-carboxylate esters in a research setting.

Executive Summary: Operational Safety at a Glance

ParameterCritical Specification
Chemical Class Indazole-3-carboxylate ester (Synthetic Intermediate)
Primary Hazards Acute Toxicity (Oral/Inhalation) , Severe Eye/Skin Irritant , Respiratory Sensitizer (Potential).[1]
Physical State Typically a white to off-white crystalline solid.
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
Core PPE Nitrile gloves (0.11mm min), Safety Goggles (EN 166), Lab Coat, N95/P2 Respirator (if outside hood).
Engineering Control Mandatory: Chemical Fume Hood (Face velocity: 0.5 m/s).
Waste Stream Hazardous Organic Waste (Non-Halogenated).

Risk Assessment & Hazard Identification

While specific toxicological data for the 2-phenoxyethyl ester variant may be limited, structural analogs (1H-indazole-3-carboxylic acid derivatives) exhibit consistent hazard profiles. We apply the Precautionary Principle , assuming the compound possesses the cumulative hazards of its parent scaffold and the phenoxyethyl moiety.

  • Inhalation (H332/H335): The indazole core is a known respiratory irritant. Dust generation during weighing is the highest risk activity.

  • Skin Absorption (H312/H315): The phenoxyethyl group increases lipophilicity compared to the parent acid, potentially enhancing dermal absorption. This requires stricter glove protocols than standard hydrophilic acids.

  • Ocular Hazards (H319): Esters of indazole-3-carboxylic acid can cause severe eye irritation and potential corneal damage upon direct contact.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to lipophilic organic solids.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Latex or Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)The lipophilic nature of the phenoxyethyl group allows it to permeate thin nitrile over time. Double gloving provides a breakthrough time buffer >480 mins.
Eye Protection Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient for powders that can become airborne. Goggles seal the ocular cavity against dust ingress.
Respiratory N95 (US) / P2 (EU) Mask (Minimum)Ideally used within Fume HoodEssential if weighing >100mg outside a containment enclosure to prevent inhalation of bioactive particulates.
Body Defense Polypropylene Lab Coat (elastic cuffs)Cotton coats can trap chemical dust in fibers. Polypropylene is less permeable to solid particulates.

Operational Protocol: Step-by-Step Handling

Phase 1: Engineering Controls & Setup
  • Verify Airflow: Ensure the chemical fume hood is operating at a face velocity of 0.3 – 0.5 m/s .

  • Static Elimination: Use an ionizing bar or anti-static gun if the powder appears electrostatic. Indazole esters can be "fly-away" solids, increasing contamination risk.

  • Decontamination Zone: Pre-line the work surface with an absorbent, plastic-backed bench mat (e.g., Benchkote) to capture invisible micro-spills.

Phase 2: Weighing & Solubilization
  • Weighing: Always weigh inside the fume hood. If using a microbalance that requires a draft shield, minimize the time the sash is raised.

  • Solvent Selection: Dissolve immediately to reduce dust hazard.

    • Preferred:DMSO (Dimethyl sulfoxide) or DMF (excellent solubility).

    • Caution: DMSO penetrates skin rapidly and will carry the dissolved indazole ester into the bloodstream. Never touch DMSO solutions of this compound.

Phase 3: Reaction & Transfer
  • Glassware: Use standard ground-glass joints (14/20 or 24/40) with Keck clips to prevent accidental opening.

  • Temperature: If heating is required, use a silicone oil bath or heating block. Avoid open flames due to the combustibility of organic esters.

Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision points and workflow for handling this compound safely.

HandlingWorkflow Start Start: Handling 2-phenoxyethyl 1H-indazole-3-carboxylate CheckHood Verify Fume Hood (Face Velocity > 0.4 m/s) Start->CheckHood PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat CheckHood->PPE StateCheck Is the compound Solid or Solution? PPE->StateCheck SolidHandle Solid Handling: Use Anti-static Gun Weigh inside Hood StateCheck->SolidHandle Solid Powder LiquidHandle Solution Handling: Avoid DMSO contact Use Syringe Transfer StateCheck->LiquidHandle Dissolved Dissolve Dissolve immediately in solvent (DMSO/DMF) SolidHandle->Dissolve Waste Disposal: Solid -> Haz Waste Liquid -> Organic Solvent Waste LiquidHandle->Waste Dissolve->LiquidHandle

Figure 1: Operational workflow emphasizing containment of solid particulates and safe liquid transfer.

Emergency Response & Spill Management

Spill Response Strategy
  • Solid Spill (< 1g):

    • Do NOT sweep (creates dust).[2][3]

    • Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.

    • Wipe up carefully and place in a sealed hazardous waste bag.

  • Liquid Spill (Solution):

    • Cover with an absorbent pad (vermiculite or polypropylene pad).

    • Clean the surface with 70% Ethanol followed by soap and water.

    • Note: If the solvent is DMSO, wear heavy-duty butyl rubber gloves over nitrile gloves during cleanup.

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][4][5][6] Hold eyelids open. Seek medical attention (ophthalmologist).

  • Skin Contact: Wash with soap and water for 15 minutes.[1][4][6] Do not use ethanol (may enhance absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[4][5][6]

Disposal Strategy

Proper disposal is critical to prevent environmental contamination. This compound is toxic to aquatic life (based on indazole class properties).

Waste CategoryDescriptionDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels.Place in a clear, labeled "Hazardous Solid Waste" bag. Seal with tape.
Liquid Waste Reaction mixtures, mother liquors.[7]Segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used).
Sharps Needles used for transfer.Immediate disposal in a rigid Biohazard/Sharps container. Do not recap.

Visualization: Waste Decision Tree

WasteDisposal Origin Waste Generated Type Physical State? Origin->Type Solid Solid Waste (Gloves, Powder) Type->Solid Solid Liquid Liquid Waste (Solutions) Type->Liquid Liquid BinC Bin C: Hazardous Solid Waste Solid->BinC HalogenCheck Contains Halogens? (DCM, Chloroform) Liquid->HalogenCheck BinA Bin A: Non-Halogenated Organic Waste HalogenCheck->BinA No BinB Bin B: Halogenated Organic Waste HalogenCheck->BinB Yes

Figure 2: Decision matrix for segregating waste streams to comply with EHS regulations.

References

  • PubChem. (n.d.).[8] Compound Summary: 2-(3-methylphenoxy)ethyl 1H-indazole-3-carboxylate (Analogous Data). National Library of Medicine. Retrieved from [Link]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid (Structural Analog). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7] National Academies Press.[7] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Indazole-3-carboxylic acid derivatives. Retrieved from [Link]

Sources

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